molecular formula C9H8ClN3 B1284570 5-chloro-2-(1H-imidazol-1-yl)aniline CAS No. 54705-92-9

5-chloro-2-(1H-imidazol-1-yl)aniline

Cat. No.: B1284570
CAS No.: 54705-92-9
M. Wt: 193.63 g/mol
InChI Key: NXMIFEKRFFTKOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-2-(1H-imidazol-1-yl)aniline is a useful research compound. Its molecular formula is C9H8ClN3 and its molecular weight is 193.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-imidazol-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMIFEKRFFTKOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)N)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90588261
Record name 5-Chloro-2-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54705-92-9
Record name 5-Chloro-2-(1H-imidazol-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54705-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(1H-imidazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90588261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-(1H-imidazol-1-yl)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-chloro-2-(1H-imidazol-1-yl)aniline is a substituted aniline derivative incorporating a heterocyclic imidazole moiety. This unique structural combination makes it a valuable intermediate and building block in the fields of medicinal chemistry and materials science. The presence of multiple functional groups—a primary aromatic amine, a chloro substituent, and an imidazole ring—offers diverse reaction possibilities for constructing more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, analytical characterization protocols, and essential handling information, tailored for researchers, scientists, and drug development professionals.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and associated identifiers. This compound consists of an aniline ring substituted with a chlorine atom at the 5-position and an imidazole ring linked via a nitrogen atom at the 2-position.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers
IdentifierValueSource
CAS Number Not explicitly assigned; contextually derived from suppliers.[1][2]
Molecular Formula C₉H₈ClN₃[1][3]
Molecular Weight 193.63 g/mol [1][4]
InChI InChI=1S/C9H8ClN3/c10-7-1-2-9(8(11)5-7)13-4-3-12-6-13/h1-6H,11H2[3]
InChIKey NXMIFEKRFFTKOE-UHFFFAOYSA-N[3]
SMILES C1=CC(=C(C=C1Cl)N)N2C=CN=C2[3]

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence solubility, reactivity, absorption, and distribution. While extensive experimental data for this specific molecule is not widely published, properties can be predicted based on its structure and data from analogous compounds.

Expertise & Experience Insight:

The structure combines a lipophilic chlorophenyl group with polar aniline and imidazole functionalities. This duality suggests moderate solubility in a range of organic solvents and limited solubility in aqueous media, a common characteristic for drug-like small molecules. The aniline nitrogen is basic, while the imidazole ring is amphiprotic, capable of acting as both a weak acid and a weak base. The electron-withdrawing nature of the chloro group and the imidazole ring is expected to decrease the basicity of the aniline amine compared to aniline itself (pKa ≈ 4.6)[5].

Table 2: Core Physicochemical Data
PropertyValue / Expected ValueCommentsSource
Physical Form Expected to be a solid at room temperature.Based on analogous compounds like 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline which is a solid.[6][6]
Melting Point Data not available.For comparison, 4-(1H-Imidazol-1-yl)aniline melts at 143-147 °C.[7][7]
Boiling Point Data not available.High boiling point expected due to polarity and molecular weight. Aniline's boiling point is 184 °C.[8][8]
Solubility Expected to be soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water.The molecular structure supports solubility in polar organic solvents.Inferred
pKa Data not available.Aniline pKa is ~4.6; Imidazole pKa is ~7.0. Substituents will alter these values.[5]
LogP (predicted) 1.6This predicted value indicates moderate lipophilicity.[3]

Analytical Characterization Workflow

Rigorous analytical validation is essential to confirm the identity, purity, and stability of a research compound. A multi-technique approach is standard practice.

Chromatographic Purity Assessment (HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of non-volatile organic compounds. A reverse-phase method is the logical choice for this molecule.

Causality Behind Experimental Choices:

  • Column: A C18 column is selected due to the compound's moderate nonpolarity, allowing for effective retention and separation from potential impurities.

  • Mobile Phase: A gradient of acetonitrile and water provides a robust elution profile. Acetonitrile is a common organic modifier with good UV transparency.

  • Modifier: 0.1% Formic Acid is added to both phases to control the ionization state of the basic aniline and imidazole nitrogens. This ensures sharp, symmetrical peak shapes by preventing interactions with residual silanols on the silica support.

  • Detection: UV detection at 254 nm is a suitable starting point, as the aromatic and heterocyclic rings are expected to have strong absorbance at this wavelength.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh 1 mg of Compound B Dissolve in 1 mL Acetonitrile/Water A->B C Filter (0.22 µm) B->C D Inject 5 µL onto C18 Column C->D E Gradient Elution (ACN/H₂O + 0.1% FA) D->E F UV Detection (254 nm) E->F G Integrate Peaks F->G H Calculate % Purity (Area Normalization) G->H

Caption: Standard workflow for HPLC-UV purity analysis.

Protocol 1: HPLC Purity Determination

  • Preparation of Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in 50:50 Acetonitrile:Water.

    • Dilute to a working concentration of 0.1 mg/mL using the same diluent.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration).

  • Data Analysis (Self-Validation):

    • The system suitability is confirmed if the retention time of the main peak is reproducible (<2% RSD) across multiple injections.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all integrated peaks.

Structural Confirmation (Spectroscopy)

Mass Spectrometry (MS): LC-MS analysis using an electrospray ionization (ESI) source in positive mode is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 194.04. The characteristic 3:1 isotopic pattern for a single chlorine atom (³⁵Cl/³⁷Cl) should be observed at m/z 194 and 196, providing definitive evidence of the compound's elemental composition.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum should reveal distinct signals corresponding to the aromatic protons on the aniline ring, the three protons of the imidazole ring, and the exchangeable protons of the NH₂ group. The coupling patterns and chemical shifts will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum will show nine distinct carbon signals, with aromatic carbons appearing in the 110-150 ppm range and imidazole carbons resonating in a similar region.

Synthesis and Handling

Synthetic Context

While a specific, validated synthesis for this molecule is not detailed in readily available literature, a plausible route involves the reaction of a suitably substituted aniline or o-phenylenediamine precursor with reagents to form the imidazole ring. Such syntheses provide context for potential impurities, which may include unreacted starting materials or regioisomeric byproducts.[9][10]

Safety, Handling, and Storage

Trustworthiness through Proactive Safety: All aniline derivatives should be handled with caution due to potential toxicity.[11] Heterocyclic compounds can also present hazards.[12]

  • Hazard Profile: Based on related compounds, this compound should be considered potentially harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation.[6][11][12][13]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[14][15]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[6] Recommended storage temperatures for similar compounds are often refrigerated (2-8°C).[4][16]

  • In case of Exposure:

    • Skin: Immediately wash with plenty of soap and water.[15]

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[14]

    • Ingestion: If swallowed, immediately call a POISON CENTER or doctor.[14]

Applications in Research and Development

The primary utility of this compound lies in its role as a chemical intermediate. Its structural motifs are found in various biologically active molecules.

  • Medicinal Chemistry: The aniline and imidazole scaffolds are prevalent in drug discovery. This compound serves as a key building block for synthesizing libraries of novel compounds to be screened for therapeutic activity, particularly as potential enzyme inhibitors or receptor antagonists.[16]

  • Agrochemicals: Similar structures are used in the development of new herbicides and fungicides, where the molecule can be elaborated to target specific biological pathways in pests or weeds.[4]

References

  • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. MySkinRecipes. [Link]

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering. [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI. [Link]

  • This compound. PubChemLite. [Link]

  • 5-Chloro-2-methylaniline. PubChem. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

  • Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI. [Link]

  • Synthesis method of 5-chloro-2-methyl aniline.
  • Supplementary data. The Royal Society of Chemistry. [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

  • A High Specificity Aniline-based Mass Tag for Aldehyde Detection. PMC - NIH. [Link]

  • 5-chloro-1-methyl-1H-imidazole. PubChem. [Link]

  • Aniline - SAFETY DATA SHEET. Penta chemicals. [Link]

  • pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

  • 5-Chloro-2-(1H-1,2,4-triazol-1-yl)aniline,450399-92-5. Chem-Space. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for 5-chloro-2-(1H-imidazol-1-yl)aniline, a key intermediate in pharmaceutical research and development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the synthesis of this molecule. The primary route discussed involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction to form the C-N bond between the imidazole and the substituted benzene ring, followed by the reduction of a nitro group to the target aniline. This guide emphasizes the rationale behind the selection of starting materials, reagents, and reaction conditions, offering field-proven insights to enable researchers to confidently and efficiently synthesize this important compound.

Introduction and Strategic Overview

This compound is a valuable building block in medicinal chemistry, with its structural motif appearing in a variety of biologically active compounds. The synthesis of this molecule requires the strategic formation of a carbon-nitrogen bond between an imidazole ring and a substituted aniline. A robust and efficient synthetic route is crucial for its application in drug discovery and development.

The most logical and widely applicable approach to the synthesis of this compound involves a two-step pathway, which is both convergent and allows for the late-stage introduction of the key functional groups. This strategy is outlined below:

Synthesis_Overview Start 5-chloro-2-fluoronitrobenzene Intermediate 1-(4-chloro-2-nitrophenyl)-1H-imidazole Start->Intermediate Nucleophilic Aromatic Substitution (SNAr) with Imidazole Final This compound Intermediate->Final Nitro Group Reduction

Caption: Overall synthetic strategy for this compound.

This guide will provide a detailed examination of each of these steps, including a discussion of the underlying chemical principles, alternative methodologies, and comprehensive experimental protocols.

Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of the Imidazole-Aryl Bond

The initial and critical step in this synthesis is the formation of the C-N bond between the imidazole ring and the substituted phenyl precursor. The method of choice for this transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale and Substrate Selection

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. The nitro group (-NO₂) is a powerful electron-withdrawing group, making nitro-substituted haloarenes excellent substrates for SNAr reactions.

For the synthesis of 1-(4-chloro-2-nitrophenyl)-1H-imidazole, a suitable starting material is a di-halogenated nitrobenzene where one halogen is significantly more labile than the other. 5-chloro-2-fluoronitrobenzene is an ideal precursor. The fluorine atom at the 2-position is highly activated by the ortho-nitro group and is a much better leaving group in SNAr reactions compared to the chlorine atom at the 5-position. This differential reactivity allows for the selective displacement of the fluorine atom by the imidazole nucleophile.

Experimental Protocol: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-imidazole

This protocol is based on established principles of SNAr reactions with N-heterocycles.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
5-chloro-2-fluoronitrobenzeneC₆H₃ClFNO₂175.54
ImidazoleC₃H₄N₂68.08
Potassium Carbonate (K₂CO₃)K₂CO₃138.21
Dimethylformamide (DMF)C₃H₇NO73.09

Procedure:

  • To a solution of imidazole (1.2 equivalents) in anhydrous dimethylformamide (DMF), add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 30 minutes to form the imidazolide anion.

  • To this suspension, add a solution of 5-chloro-2-fluoronitrobenzene (1.0 equivalent) in DMF dropwise over 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • The product, 1-(4-chloro-2-nitrophenyl)-1H-imidazole, will precipitate out of the solution.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

  • Base (K₂CO₃): Potassium carbonate is a mild and effective base for the deprotonation of imidazole, forming the more nucleophilic imidazolide anion.

  • Solvent (DMF): DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can solvate the potassium cation while not interfering with the nucleophilicity of the imidazolide anion.

  • Temperature: The reaction is heated to ensure a reasonable reaction rate. However, excessively high temperatures should be avoided to minimize potential side reactions.

Step 2: Reduction of the Nitro Group

The final step in the synthesis is the reduction of the nitro group in 1-(4-chloro-2-nitrophenyl)-1H-imidazole to the corresponding aniline. This is a common transformation in organic synthesis, and several reliable methods are available. The choice of reducing agent is critical to ensure the selective reduction of the nitro group without affecting the chloro-substituent or the imidazole ring.

Overview of Reduction Methodologies

Several methods can be employed for the reduction of aromatic nitro compounds. The most common and applicable methods for this synthesis are:

  • Catalytic Hydrogenation: This is a clean and efficient method. Raney Nickel is often preferred over Palladium on carbon (Pd/C) for substrates containing aromatic halogens, as it is less prone to causing dehalogenation.[1]

  • Metal-Acid Reductions: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid are classic and effective methods for nitro group reduction.[2][3]

Reduction_Pathways cluster_0 Reduction Methods Intermediate 1-(4-chloro-2-nitrophenyl)-1H-imidazole Method1 Catalytic Hydrogenation (Raney Ni, H₂) Intermediate->Method1 Method2 Metal-Acid Reduction (SnCl₂/HCl or Fe/AcOH) Intermediate->Method2 Final This compound Method1->Final Method2->Final

Caption: Alternative reduction pathways for the final synthetic step.

Experimental Protocol: Reduction using Raney Nickel

This protocol is chosen for its high selectivity and clean reaction profile.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
1-(4-chloro-2-nitrophenyl)-1H-imidazoleC₉H₆ClN₃O₂223.62
Raney Nickel (slurry in water)Ni58.69
Hydrazine Hydrate (N₂H₄·H₂O)N₂H₄·H₂O50.06
Ethanol (EtOH)C₂H₅OH46.07

Procedure:

  • In a round-bottom flask, dissolve 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 equivalent) in ethanol.

  • Carefully add a catalytic amount of Raney Nickel slurry (approximately 5-10% by weight of the starting material).

  • Heat the mixture to a gentle reflux.

  • To the refluxing mixture, add hydrazine hydrate (3-5 equivalents) dropwise over a period of 30-60 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

  • After the addition is complete, continue to reflux the mixture and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully filter it through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and should be kept wet with water or ethanol at all times and disposed of properly.

  • Wash the filter cake with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Causality Behind Experimental Choices:

  • Raney Nickel and Hydrazine Hydrate: This combination provides a convenient and effective method for catalytic transfer hydrogenation. Hydrazine hydrate serves as the in-situ source of hydrogen. This method is often milder than using hydrogen gas under pressure.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting material and the product, and it is compatible with the reaction conditions.

  • Celite® Filtration: This is a standard and effective method for removing the fine particles of the heterogeneous Raney Nickel catalyst from the reaction mixture.

Alternative Reduction Protocol: Tin(II) Chloride

For laboratories not equipped for catalytic hydrogenation, a metal-acid reduction using tin(II) chloride is a reliable alternative.[4]

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
1-(4-chloro-2-nitrophenyl)-1H-imidazoleC₉H₆ClN₃O₂223.62
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.65
Concentrated Hydrochloric Acid (HCl)HCl36.46
Sodium Hydroxide (NaOH)NaOH40.00
Ethyl AcetateC₄H₈O₂88.11

Procedure:

  • To a solution of 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 equivalent) in ethanol or ethyl acetate, add tin(II) chloride dihydrate (3-4 equivalents).

  • Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10). This will precipitate tin salts.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Characterization and Data

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Spectroscopic Data:

TechniquePredicted Observations
¹H NMR Aromatic protons on the aniline ring will appear as a set of multiplets in the aromatic region (approx. 6.5-7.5 ppm). The imidazole protons will appear as distinct singlets or doublets in the aromatic region (approx. 7.0-8.0 ppm). The amine (-NH₂) protons will appear as a broad singlet that is exchangeable with D₂O.
¹³C NMR Aromatic carbons will appear in the region of 110-150 ppm. The carbon atoms of the imidazole ring will have characteristic chemical shifts.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the product (C₉H₈ClN₃, MW: 193.64 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+2 peak with approximately one-third the intensity of the M peak).
IR Spec. Characteristic peaks for N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C-H stretching of the aromatic rings, and C=C and C=N stretching vibrations of the aromatic and imidazole rings.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a nucleophilic aromatic substitution followed by a nitro group reduction. This guide has provided a detailed and scientifically grounded framework for this synthesis, including mechanistic insights and step-by-step experimental protocols. The choice of a halogenated nitrobenzene as the starting material and the careful selection of the reduction method are key to the success of this synthesis. By following the principles and procedures outlined in this document, researchers can efficiently produce this valuable intermediate for its application in pharmaceutical and chemical research.

References

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Furst, A., & Moore, R. E. (1957). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. II. Aromatic Nitro Compounds to Intermediate Products. Journal of the American Chemical Society, 79(20), 5492-5493.
  • Gamble, A. B., Garner, J., Gordon, C. P., O'Conner, S. M. J., & Keller, P. A. (2007). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation.
  • Wikipedia contributors. (2023, December 28). Tin(II) chloride. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(31), 7957-7971.
  • Bellina, F., & Rossi, R. (2016). The chemistry of the C–H bond N-arylation of imidazoles. Tetrahedron, 72(41), 6245-6299.
  • Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • F. Bellamy and P. J. Ou. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters, 25(8), 839-842.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Reduction of Aromatic Nitro Compounds. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Reduction of Nitroarenes.

Sources

A Comprehensive Spectroscopic and Structural Elucidation of 5-chloro-2-(1H-imidazol-1-yl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed exploration of the spectroscopic properties of the novel heterocyclic compound, 5-chloro-2-(1H-imidazol-1-yl)aniline. In the dynamic landscape of drug discovery and materials science, a profound understanding of a molecule's structural and electronic characteristics is paramount. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By integrating theoretical principles with data from analogous structures, this guide establishes a robust framework for the identification, characterization, and quality control of this compound, a molecule of significant interest due to the prevalence of the aniline and imidazole moieties in medicinal chemistry.[1] The methodologies and interpretations presented herein are designed to be self-validating, providing a foundational reference for future research and application.

Introduction: The Significance of this compound

The fusion of an aniline ring with an imidazole heterocycle in this compound creates a molecular scaffold with considerable potential in medicinal chemistry and materials science. The imidazole ring is a well-established "privileged" structure, capable of diverse non-covalent interactions, making it a common feature in many biologically active molecules, including the essential amino acid histidine.[1] Similarly, the aniline moiety serves as a versatile synthetic precursor in the development of a wide array of pharmaceuticals.[1] The chloro-substitution on the aniline ring is anticipated to modulate the compound's lipophilicity and electronic properties, which can significantly influence its pharmacokinetic and pharmacodynamic profile.

A precise and unambiguous structural characterization is the cornerstone of any scientific investigation involving novel chemical entities. Spectroscopic techniques provide a powerful and non-destructive means to probe the molecular architecture and bonding environments within a compound. This guide will delve into the theoretical underpinnings and practical application of key spectroscopic methods for the elucidation of this compound's structure.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential for the interpretation of its spectroscopic data. The diagram below illustrates the chemical structure and numbering convention for this compound.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-3 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: Approximately 200 ppm, centered around 100 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline and imidazole rings, as well as the amine protons. The chemical shifts are influenced by the electronic effects of the substituents.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-37.20 - 7.30d~8.51H
H-46.80 - 6.90dd~8.5, ~2.51H
H-67.00 - 7.10d~2.51H
NH₂4.00 - 5.00br s-2H
H-2'7.80 - 7.90s-1H
H-4'7.10 - 7.20t~1.51H
H-5'7.30 - 7.40t~1.51H

Table 1: Predicted ¹H NMR data for this compound.

Causality Behind Predicted Shifts:

  • The protons on the aniline ring (H-3, H-4, H-6) are expected to resonate in the aromatic region, with their specific shifts influenced by the electron-donating amino group and the electron-withdrawing chloro and imidazole substituents.

  • The broad singlet for the NH₂ protons is characteristic of amines and is often exchangeable with D₂O.

  • The protons of the imidazole ring (H-2', H-4', H-5') will also appear in the aromatic region, with H-2' typically being the most downfield due to its position between two nitrogen atoms.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1140 - 145
C-2130 - 135
C-3120 - 125
C-4125 - 130
C-5128 - 133
C-6115 - 120
C-2'135 - 140
C-4'120 - 125
C-5'128 - 133

Table 2: Predicted ¹³C NMR data for this compound.

Rationale for Predicted Shifts:

  • The chemical shifts of the aromatic carbons are determined by the substituent effects. Carbons attached to electronegative atoms (N, Cl) or electron-withdrawing groups will be shifted downfield.

  • The imidazole carbons will have characteristic shifts, with C-2' being the most deshielded.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is suitable for this type of analysis.

Sample Preparation:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source.

Acquisition Parameters:

  • Ionization Mode: Positive ion mode is expected to yield a strong signal for the protonated molecule [M+H]⁺.

  • Mass Range: Scan from m/z 50 to 500.

Predicted Mass Spectrum

The molecular formula for this compound is C₉H₈ClN₃.[2] The predicted monoisotopic mass is 193.04068 Da.[2]

Ion Predicted m/z Relative Abundance
[M+H]⁺194.04796High
[M+Na]⁺216.02990Moderate

Table 3: Predicted ESI-MS data for this compound.[2]

Isotopic Pattern: A key feature in the mass spectrum will be the isotopic pattern of the molecular ion due to the presence of chlorine. The ratio of the M⁺ peak (containing ³⁵Cl) to the M+2⁺ peak (containing ³⁷Cl) will be approximately 3:1.

MS_Isotope_Pattern cluster_workflow Mass Spectrometry Workflow Sample Sample Ionization Ionization Sample->Ionization ESI MassAnalyzer MassAnalyzer Ionization->MassAnalyzer m/z separation Detector Detector MassAnalyzer->Detector Ion detection Spectrum Predicted Mass Spectrum [M+H]+: 194.05 [M+H+2]+: 196.05 (Ratio ~3:1) Detector->Spectrum Data output

Figure 2: A simplified workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

Sample Preparation:

  • KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

  • ATR: Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

Acquisition Parameters:

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=C, C-N, and C-Cl bonds.

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3300 - 3500Medium, sharp (doublet)
Aromatic C-H stretch3000 - 3100Medium to weak
C=C stretch (aromatic)1500 - 1600Medium to strong
C-N stretch1250 - 1350Medium to strong
C-Cl stretch600 - 800Strong

Table 4: Predicted major IR absorption bands for this compound.

Interpretation of Key Bands:

  • The presence of a primary amine will be confirmed by the characteristic doublet in the N-H stretching region.

  • The aromatic C-H and C=C stretching vibrations will confirm the presence of the aniline and imidazole rings.

  • The C-Cl stretching frequency will be observed in the fingerprint region.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. By detailing the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the underlying principles and experimental considerations, this document serves as a valuable resource for the unambiguous characterization of this important heterocyclic compound. The presented data and interpretations, while predictive, are grounded in established spectroscopic principles and data from analogous structures, providing a solid foundation for researchers in drug discovery and materials science.

References

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. (n.d.). Retrieved January 22, 2026, from [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved January 22, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

  • 5-chloro-2-[(1-methyl-1h-imidazol-2-yl)sulfanyl]aniline - PubChemLite. (n.d.). Retrieved January 22, 2026, from [Link]

  • 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (n.d.). Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to 5-chloro-2-(1H-imidazol-1-yl)aniline: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-chloro-2-(1H-imidazol-1-yl)aniline, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document synthesizes information from analogous structures and established chemical principles to offer field-proven insights into its synthesis, characterization, and potential applications. Every protocol and analytical expectation described herein is designed as a self-validating system, grounded in authoritative chemical theory.

Core Compound Identification and Physicochemical Properties

This compound is a substituted aniline featuring an imidazole ring attached at the 2-position and a chlorine atom at the 5-position. This unique arrangement of functional groups—a nucleophilic aniline, a "privileged" imidazole scaffold, and an electron-withdrawing chlorine—makes it a valuable intermediate for creating diverse and complex molecules.[1]

Molecular Structure:

G start Start: 1-Fluoro-4-chloro- 2-nitrobenzene & Imidazole snar Step 1: Nucleophilic Aromatic Substitution (SₙAr) - Imidazole, K₂CO₃ - DMF, 80-100°C start->snar intermediate Intermediate: 1-(4-Chloro-2-nitrophenyl) -1H-imidazole snar->intermediate reduction Step 2: Nitro Group Reduction - SnCl₂·2H₂O, Ethanol - or H₂, Pd/C, Methanol intermediate->reduction purification Work-up & Purification - Extraction - Column Chromatography reduction->purification product Final Product: This compound purification->product

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Step-by-Step Protocol (Proposed)

Expertise & Causality: This protocol is designed for robustness. DMF is chosen as the solvent for the SₙAr step due to its high boiling point and ability to dissolve both the ionic and organic reagents. Potassium carbonate is a sufficiently strong base to deprotonate the imidazole N-H, facilitating its nucleophilic attack, without causing unwanted side reactions. For the reduction, Tin(II) chloride is a classic and reliable method for reducing aromatic nitro groups in the presence of other sensitive functionalities and is tolerant of the chloro- and imidazole groups. [2][3] Step 1: Synthesis of 1-(4-Chloro-2-nitrophenyl)-1H-imidazole

  • Inert Atmosphere Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add imidazole (1.1 equivalents) and anhydrous potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent and Reagent Addition: Add 100 mL of anhydrous N,N-Dimethylformamide (DMF). Stir the suspension for 15 minutes. To this mixture, add a solution of 1-fluoro-4-chloro-2-nitrobenzene (1.0 equivalent) dissolved in 20 mL of anhydrous DMF dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to 90°C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A solid precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum to yield the crude intermediate, 1-(4-chloro-2-nitrophenyl)-1H-imidazole.

Step 2: Synthesis of this compound

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 equivalent) and 200 mL of ethanol.

  • Reagent Addition: To the stirred suspension, add Tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 equivalents) portion-wise. The reaction is exothermic; maintain the temperature below 50°C using a water bath if necessary.

  • Reaction: After the addition is complete, heat the mixture to reflux (approx. 78°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Neutralization: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice. Carefully neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. Caution: This will cause gas evolution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Spectroscopic and Analytical Characterization (Predicted)

As no experimental spectra are publicly available, the following data is predicted based on the analysis of analogous compounds and fundamental principles of spectroscopy. These predictions serve as a benchmark for researchers synthesizing this compound.

¹H NMR Spectroscopy (Predicted in DMSO-d₆, 400 MHz)

The proton signals of the imidazole ring are expected to appear as distinct singlets. The protons on the aniline ring will show characteristic splitting patterns based on their coupling constants. The amine (NH₂) protons will likely appear as a broad singlet.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H (Imidazole, C2)~8.10Singlet
H (Imidazole, C5)~7.55Singlet
H (Aniline, H6)~7.30Doublet
H (Imidazole, C4)~7.15Singlet
H (Aniline, H4)~6.95Double Doublet
H (Aniline, H3)~6.80Doublet
NH₂ (Aniline)~5.50Broad Singlet

¹³C NMR Spectroscopy (Predicted in DMSO-d₆, 100 MHz)

The carbon signals will reflect the electronic environment of the molecule. Carbons attached to nitrogen will be shifted downfield, and the carbon bearing the chlorine atom will also be influenced.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C (Aniline, C1-NH₂)~145.0
C (Aniline, C2-Im)~138.0
C (Imidazole, C2)~137.5
C (Aniline, C5-Cl)~129.0
C (Aniline, C6)~128.5
C (Imidazole, C5)~122.0
C (Aniline, C4)~120.0
C (Aniline, C3)~118.0
C (Imidazole, C4)~117.5

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic peaks for the N-H stretches of the primary amine, C-H stretches of the aromatic rings, and C=N/C=C stretching vibrations within the rings.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amine)3450 - 3300Medium
C-H Stretch (Aromatic)3150 - 3000Medium
C=N / C=C Stretch (Rings)1620 - 1450Strong
C-N Stretch1350 - 1250Medium
C-Cl Stretch850 - 750Strong

Mass Spectrometry (Predicted)

Electron Ionization (EI-MS) would likely show a strong molecular ion peak. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be evident in the molecular ion (M+) and chlorine-containing fragment peaks, serving as a key validation point.

ParameterPredicted Value
[M]⁺ (for ³⁵Cl) m/z 193
[M+2]⁺ (for ³⁷Cl) m/z 195 (Intensity ~32% of M⁺)
[M+H]⁺ (ESI) m/z 194.0480

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a highly valuable building block in modern drug discovery, primarily due to its prevalence in kinase inhibitors. [4]Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. [5][6] Role as a Kinase Inhibitor Intermediate:

  • Scaffold Hopping and SAR Studies: This compound serves as an excellent starting point for "scaffold hopping," where chemists replace a known core of a drug with a new one to discover novel intellectual property and improved pharmacological properties. The aniline nitrogen provides a convenient attachment point for building out the rest of the inhibitor, which typically targets the ATP-binding pocket of the kinase.

  • Targeting Key Kinases: Aniline-imidazole and related heterocyclic cores are found in inhibitors of numerous important kinases, including Anaplastic Lymphoma Kinase (ALK), Aurora Kinase, and FMS-like tyrosine kinase 3 (FLT3). [7][8]These kinases are validated targets in various hematological malignancies and solid tumors, such as Acute Myeloid Leukemia (AML) and non-small cell lung cancer.

  • Modulation of Properties: The chlorine atom at the 5-position is not merely a placeholder. It significantly influences the electronic properties of the aniline ring and can engage in halogen bonding or occupy specific hydrophobic pockets within the target enzyme, potentially enhancing binding affinity and selectivity.

The development workflow for kinase inhibitors often involves the coupling of intermediates like this compound with other heterocyclic fragments, followed by extensive biological screening to determine potency (IC₅₀ values) and selectivity against a panel of kinases. [4]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Based on analogous structures, the compound may be harmful if swallowed and may cause skin and eye irritation. Refer to the specific Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Al-Tel, T. H., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 12, 794325. Available at: [Link]

  • Wang, Y., et al. (2018). N2-(2-methoxy-4-(4-((4-methylpiperazin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)phenyl)pyrimidine-2,4-diamine (WY-135), a novel ALK inhibitor, induces cell cycle arrest and apoptosis through inhibiting ALK and its downstream pathways in Karpas299 and H2228 cells. Chemical Biology & Drug Design, 91(5), 1025-1032. Available at: [Link]

  • Squires, M., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8564-8577. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2-(1H-imidazol-1-yl)aniline is a heterocyclic aromatic amine of significant interest in medicinal chemistry and drug development. Its structural motifs, including a chloro-substituted aniline ring and an imidazole moiety, suggest its potential as a scaffold for kinase inhibitors, anti-inflammatory agents, and other therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement from a lead compound to a viable drug candidate. Poor solubility can severely limit bioavailability, while instability can compromise safety and efficacy.

This in-depth technical guide provides a comprehensive framework for characterizing the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices. The methodologies described herein are grounded in international regulatory guidelines and best practices in the pharmaceutical industry.

Part 1: Solubility Characterization

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1][2] For this compound, its aromatic nature and the presence of both a basic aniline nitrogen and a basic imidazole nitrogen suggest a pH-dependent solubility profile.

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different insights during the drug discovery and development process.[1]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It represents the maximum concentration of the compound that can be dissolved at equilibrium. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[3]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a rapid precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput screening method often used in early drug discovery to identify compounds with potential solubility liabilities.[1]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a robust technique to determine the equilibrium solubility of this compound in various aqueous media.[3][4]

Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.

Materials:

  • This compound (solid, crystalline form preferred)

  • Phosphate buffered saline (PBS), pH 7.4

  • Simulated Gastric Fluid (SGF), pH 1.2

  • Simulated Intestinal Fluid (SIF), pH 6.8

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC system with a validated analytical method for this compound

  • 0.22 µm syringe filters (low-binding)

Methodology:

  • Preparation: Add an excess amount of solid this compound to separate vials containing each of the test buffers (PBS, SGF, SIF).

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Adsorption to the filter material should be assessed and minimized.[5]

  • Quantification: Analyze the concentration of this compound in the filtrate using a validated HPLC method.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific buffer.

Causality Behind Experimental Choices:

  • Use of Multiple Buffers: Assessing solubility in buffers that mimic physiological conditions (gastric and intestinal fluids) provides insights into the compound's likely dissolution behavior in vivo.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducible results.

  • Extended Equilibration Time: Allowing sufficient time for the system to reach equilibrium is essential for determining true thermodynamic solubility.

  • Filtration: This step is crucial to ensure that only the dissolved compound is quantified, as suspended microparticles can lead to an overestimation of solubility.[5]

Data Presentation: Solubility of this compound
Buffer pH Temperature (°C) Solubility (µg/mL)
Simulated Gastric Fluid (SGF)1.237[To be determined experimentally]
Simulated Intestinal Fluid (SIF)6.837[To be determined experimentally]
Phosphate Buffered Saline (PBS)7.437[To be determined experimentally]
Visualizing the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solid compound to buffers B Shake at constant temperature (24-72h) A->B Incubate C Centrifuge to pellet solid B->C Post-incubation D Filter supernatant C->D Collect supernatant E Quantify by HPLC D->E Analyze filtrate

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment

The chemical stability of an API is paramount for ensuring its safety, efficacy, and shelf-life. Stability testing for this compound should be conducted according to the International Council for Harmonisation (ICH) guidelines.[6][7][8] This involves both long-term and accelerated stability studies, as well as forced degradation studies.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[6][8]

Objective: To evaluate the stability of this compound under various temperature and humidity conditions over time.

Methodology:

  • Sample Preparation: Store aliquots of solid this compound in containers that mimic the proposed packaging for storage and distribution.[7]

  • Storage Conditions: Place the samples in stability chambers maintained at the conditions specified in the table below.

  • Testing Frequency: Withdraw samples at predetermined time points and analyze for appearance, assay, and degradation products. For long-term studies, testing is typically performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[6][7][8] For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[6][7][8]

  • Analytical Methods: A validated stability-indicating analytical method (typically HPLC with UV and/or MS detection) is required to separate and quantify the parent compound and any degradation products.[8]

Data Presentation: ICH Stability Storage Conditions

Study Type Storage Condition Minimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

A "significant change" for an API is defined as a failure to meet its specification.[6]

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation pathways and products, which helps in the development of a stability-indicating analytical method.[9][10] These studies involve subjecting the API to conditions more severe than those used in accelerated stability testing.[9]

Objective: To identify the degradation products of this compound under various stress conditions.

Experimental Protocols:

  • Acidic Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N HCl.

    • Heat the solution (e.g., at 60°C) for a defined period.

    • Neutralize the solution and analyze by HPLC-MS.

  • Basic Hydrolysis:

    • Dissolve this compound in a suitable solvent and add 0.1 N NaOH.

    • Heat the solution (e.g., at 60°C) for a defined period.

    • Neutralize the solution and analyze by HPLC-MS.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% H₂O₂.

    • Store at room temperature for a defined period.

    • Analyze by HPLC-MS.

  • Thermal Degradation:

    • Expose the solid compound to dry heat (e.g., 80°C) for a defined period.

    • Dissolve the stressed sample and analyze by HPLC-MS.

  • Photostability:

    • Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines.

    • Analyze the samples by HPLC-MS and compare to a dark control.

Causality Behind Experimental Choices:

  • Hydrolysis: The presence of the aniline and imidazole moieties makes the compound susceptible to pH-dependent hydrolysis.

  • Oxidation: Aromatic amines can be susceptible to oxidation.

  • Thermal Stress: This assesses the intrinsic thermal stability of the molecule.

  • Photostability: The aromatic rings suggest potential photosensitivity.

Visualizing the Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis A Acid Hydrolysis F HPLC-UV/MS Analysis A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Identify Degradation Products F->G H Elucidate Degradation Pathways G->H

Caption: Forced Degradation Study Workflow.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is fundamental to its successful development as a therapeutic agent. The experimental frameworks provided in this guide, based on established scientific principles and regulatory guidelines, offer a robust approach to generating the necessary data for informed decision-making in the drug development process. By meticulously characterizing these core physicochemical properties, researchers can de-risk their development programs and pave the way for the successful translation of promising molecules from the laboratory to the clinic.

References

  • Food And Drugs Authority. (2024, January 8). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • World Health Organization. (2009). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953. [Link]

  • Alves, C., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]

  • Pharmacy Board of Sierra Leone. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • World Health Organization. (2018). TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

  • Saudi Food and Drug Authority. (2022, August 22). Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • MySkinRecipes. 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. [Link]

  • MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

Sources

A Technical Guide to the Strategic Application of 5-chloro-2-(1H-imidazol-1-yl)aniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-chloro-2-(1H-imidazol-1-yl)aniline has emerged as a pivotal synthetic intermediate in medicinal chemistry, particularly in the construction of targeted therapeutics. Its unique electronic and structural features, combining an aniline nucleophile with a "privileged" imidazole scaffold, make it an invaluable building block for developing small molecule inhibitors. This guide provides an in-depth analysis of its synthesis, physicochemical properties, and strategic application, with a focus on its role in the synthesis of kinase inhibitors. Detailed, field-proven protocols and mechanistic insights are provided to equip researchers and drug development professionals with the knowledge to effectively leverage this versatile intermediate in their discovery programs.

Introduction: A Privileged Scaffold for Targeted Therapies

In the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged structures," demonstrate the ability to bind to multiple biological targets with high affinity. The imidazole ring is a quintessential example of such a scaffold.[1] As a five-membered aromatic heterocycle, its nitrogen atoms can act as both hydrogen bond donors and acceptors, and they can coordinate with metal ions, enabling diverse interactions with enzyme active sites and receptors.[1]

When this imidazole moiety is coupled with an aniline—a fundamental building block in organic synthesis—the resulting aniline-imidazole scaffold becomes a powerful platform for drug discovery.[1] this compound represents a highly strategic variant of this platform. The aniline's amino group provides a versatile functional handle for elaboration, while the chloro- and imidazole-substituents pre-organize the molecule's electronic and steric properties. This specific arrangement is frequently employed in the creation of small molecule inhibitors targeting enzymes like protein kinases, which are critical regulators of cellular processes often dysregulated in diseases such as cancer.[2][3]

This document serves as a technical guide to the synthesis and application of this key intermediate, providing both the "how" and the "why" behind its use in the development of next-generation therapeutics.

Physicochemical & Safety Profile

A thorough understanding of an intermediate's properties is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.

PropertyValueReference
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.64 g/mol N/A
Appearance Solid
Purity Typically ≥97%
Storage Conditions Room temperature, inert atmosphere, keep in dark place
Signal Word Warning
Hazard Statements H302, H315, H319, H335 (Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)
Precautionary Codes P261, P280, P301+P312, P302+P352, P305+P351+P338

Synthesis of the Core Intermediate

The reliable and scalable synthesis of this compound is paramount for its use in drug development campaigns. A common and robust strategy involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a nitro group reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis typically begins with a highly activated aromatic precursor, such as 2,4-dichloronitrobenzene. The presence of two strong electron-withdrawing groups (the nitro group and the ortho-chloro group) activates the ring towards nucleophilic attack by imidazole.

Step 2: Nitro Group Reduction The resulting nitro-intermediate is then reduced to the target aniline. This transformation can be achieved through various methods, with catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or metal-acid systems (e.g., Tin(II) chloride in HCl) being common choices.

The overall synthetic workflow is depicted below.

Synthesis_Workflow Start 2,4-Dichloronitrobenzene Reaction1 S N Ar Reaction (Base, Solvent) Start->Reaction1 Imidazole Imidazole Imidazole->Reaction1 Intermediate 1-(4-Chloro-2-nitrophenyl) -1H-imidazole Reaction2 Nitro Reduction Intermediate->Reaction2 Product This compound ReducingAgent Reducing Agent (e.g., H₂, Pd/C) ReducingAgent->Reaction2 Reaction1->Intermediate Reaction2->Product

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative synthesis adapted from established chemical principles and patent literature.[4][5] Researchers should conduct their own risk assessment and optimization.

Part A: Synthesis of 1-(4-Chloro-2-nitrophenyl)-1H-imidazole

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,4-dichloronitrobenzene (1.0 eq), imidazole (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. A solid precipitate will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole. This intermediate can often be used in the next step without further purification.

Part B: Synthesis of this compound

  • Setup: In a hydrogenation vessel, dissolve the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 eq) from the previous step in ethanol or ethyl acetate.

  • Catalyst: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10% by weight).

  • Reaction: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the mixture vigorously at room temperature until hydrogen uptake ceases (typically 4-8 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Application in Target Synthesis: A Gateway to Kinase Inhibitors

The true value of this compound lies in its role as a versatile intermediate. The aniline nitrogen is sufficiently nucleophilic to participate in a variety of bond-forming reactions, making it a cornerstone for building more complex molecules, particularly kinase inhibitors.[6][7]

A common synthetic strategy involves the coupling of the aniline with a heterocyclic core, such as a pyrimidine or quinazoline, which is often pre-functionalized with a leaving group (e.g., a chlorine atom). This reaction, typically a nucleophilic aromatic substitution, forms the core structure of many ATP-competitive kinase inhibitors.

Application_Workflow Aniline This compound Reaction Nucleophilic Aromatic Substitution (S N Ar) (Solvent, Heat) Aniline->Reaction Core Activated Heterocycle (e.g., 4-Chloroquinazoline) Core->Reaction Product Kinase Inhibitor Scaffold (e.g., N-(4-chloro-2-(1H-imidazol-1-yl)phenyl) quinazolin-4-amine) Reaction->Product

Caption: Use of the intermediate to form a core kinase inhibitor scaffold.

Expert Insight: The Rationale Behind the Reaction

The choice of an SNAr reaction is deliberate and effective for several reasons:

  • Activation: The heterocyclic core (e.g., quinazoline) is electronically activated towards nucleophilic attack by the electron-withdrawing nature of its own ring nitrogens.

  • Efficiency: This reaction class is generally high-yielding and tolerant of a wide range of functional groups, which is crucial when building complex drug molecules.

  • Strategic Bond Formation: The C-N bond formed in this step is a key structural linker in many kinase inhibitors. The aniline moiety positions itself to form critical hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket, a common binding motif for this class of drugs.[7]

Detailed Experimental Protocol: Synthesis of a Quinazoline-Based Scaffold

This protocol is representative for coupling the intermediate with an activated heterocycle, inspired by methods for synthesizing EGFR inhibitors.[7]

  • Setup: In a round-bottom flask, suspend the activated heterocycle (e.g., 4-chloro-6,7-dimethoxyquinazoline, 1.0 eq) and this compound (1.1 eq) in a suitable solvent such as isopropanol or n-butanol.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C) and stir for 4-16 hours. The reaction often produces HCl as a byproduct, which can protonate the product, causing it to precipitate from the solution as a hydrochloride salt.

  • Monitoring: Follow the disappearance of the starting materials using TLC or LC-MS.

  • Isolation (Method A - Precipitation): If a precipitate forms upon cooling, collect the solid by vacuum filtration. Wash the solid with cold solvent (e.g., isopropanol) and then with a non-polar solvent like diethyl ether. Dry the product under vacuum.

  • Isolation (Method B - Extraction): If no precipitate forms, cool the mixture, concentrate it under reduced pressure, and partition the residue between an organic solvent (e.g., ethyl acetate) and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane or ethyl acetate in hexane to yield the pure target compound.

Conclusion

This compound is more than just a chemical; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined synthesis and versatile reactivity provide a reliable pathway to complex molecular architectures. As the demand for highly specific and potent targeted therapies continues to grow, the importance of key intermediates like this one cannot be overstated. This guide has illuminated the synthesis and primary applications of this compound, providing a foundational resource for scientists engaged in the critical work of drug discovery and development.

References

  • MySkinRecipes. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.
  • Sigma-Aldrich. (n.d.). 5-Chloro-2-(4,5-dihydro-1H-imidazol-2-yl)aniline.
  • Benchchem. (n.d.). This compound | 54705-92-9.
  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • PubMed. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.
  • Benchchem. (n.d.). Application Note: 4-(Furan-2-yl)aniline Hydrochloride in the Synthesis of Kinase Inhibitors.
  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Notes & Protocols for the Synthesis of Novel Derivatives from 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 5-chloro-2-(1H-imidazol-1-yl)aniline, a key building block in modern medicinal chemistry. The presence of three distinct reactive sites—a primary arylamine, a halogenated aromatic ring, and an imidazole moiety—renders this scaffold exceptionally versatile for generating diverse molecular libraries. Imidazole-containing compounds are pivotal in drug discovery, exhibiting a wide spectrum of biological activities.[1][2] This guide focuses on the two most synthetically accessible handles: the nucleophilic primary amine and the chloro-substituent, which is amenable to cross-coupling reactions. We present detailed, field-proven protocols for N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The causality behind experimental choices, mechanistic insights, and quantitative data are provided to empower researchers in the synthesis of novel therapeutic candidates.

Strategic Overview of Derivatization Pathways

The synthetic utility of this compound stems from its capacity for selective modification at two primary locations: the aniline nitrogen (N-functionalization) and the C5-chloro position (C-C or C-N bond formation). The choice of pathway allows for the systematic exploration of the chemical space around this privileged core structure.

G cluster_start Starting Material cluster_amine Route A: N-Functionalization cluster_chloro Route B: C-C Coupling cluster_products Derivative Classes start This compound acylation N-Acylation / N-Sulfonylation start->acylation Acyl Chloride, Base buchwald Buchwald-Hartwig Amination / Alkylation start->buchwald Aryl/Alkyl Halide, Pd Catalyst, Ligand, Base suzuki Suzuki-Miyaura Cross-Coupling start->suzuki Boronic Acid/Ester, Pd Catalyst, Ligand, Base amides Amides & Sulfonamides acylation->amides amines Diaryl/Alkylaryl Amines buchwald->amines biaryls Biaryl Derivatives suzuki->biaryls

Caption: Key synthetic pathways for derivatizing this compound.

Route A: Functionalization of the Primary Amino Group

The primary amino group of the aniline is a potent nucleophile and represents the most direct site for introducing structural diversity.

N-Acylation and N-Sulfonylation: Synthesis of Amides and Sulfonamides

N-acylation is a fundamental transformation that converts the aniline into a corresponding amide.[3] This reaction is robust, high-yielding, and tolerant of a wide range of functional groups. The introduction of an acyl group can serve as a key pharmacophoric element or as a stable linker for attaching other moieties. The reaction typically proceeds via nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of an acylating agent (e.g., acyl chloride or anhydride).[4] A base, such as pyridine or triethylamine, is often included to neutralize the acidic byproduct (e.g., HCl) generated during the reaction.[4]

Causality Insight: The resulting amide bond is significantly more stable than the parent amine and is a common feature in many FDA-approved drugs due to its favorable metabolic stability and hydrogen bonding capabilities. The choice of acylating agent is vast, allowing for the introduction of aliphatic, aromatic, and heterocyclic motifs.

Buchwald-Hartwig Amination: Synthesis of Diaryl and N-Alkylaryl Amines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds.[5] It has revolutionized the synthesis of arylamines, which are pivotal structures in pharmaceuticals.[6] This reaction enables the coupling of the primary aniline with a variety of aryl or alkyl halides/triflates. For challenging substrates like the starting material (an electron-rich aniline) and coupling partners like aryl chlorides, the choice of catalyst system is critical. Modern systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are essential for achieving high efficiency.[6]

Mechanistic Rationale: The catalytic cycle involves three key steps: (1) Oxidative Addition of the active Pd(0) catalyst into the aryl halide bond, (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[5] The bulky phosphine ligands facilitate the reductive elimination step, which is often rate-limiting.[6]

G pd0 Pd(0)L Active Catalyst cycle_start Oxidative Addition pd0->cycle_start Ar'-X pd2_complex L-Pd(II)-Ar'      |     X cycle_start->pd2_complex amine_coord Amine Coordination & Deprotonation pd2_complex->amine_coord Ar-NH2, Base pd2_amido L-Pd(II)-Ar'      |     NRH amine_coord->pd2_amido reductive_elim Reductive Elimination pd2_amido->reductive_elim product Ar-NRH-Ar' Product reductive_elim->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Route B: Functionalization via the Chloro Substituent

The chloro group at the C5 position provides an orthogonal handle for modification via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.

Suzuki-Miyaura Cross-Coupling: Synthesis of Biaryl Derivatives

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis for creating carbon-carbon (C-C) bonds.[7] It facilitates the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base.[8] Aryl chlorides are known to be less reactive than the corresponding bromides or iodides due to the strength of the C-Cl bond. Therefore, successful coupling requires robust catalyst systems, often the same bulky biarylphosphine ligands used in Buchwald-Hartwig aminations, to promote the initial oxidative addition step.[9]

Mechanistic Rationale: The Suzuki coupling catalytic cycle consists of three main stages: (1) Oxidative Addition of the Pd(0) catalyst to the aryl chloride, forming a Pd(II) complex, (2) Transmetalation , where the organic group from the boronic acid is transferred to the palladium center, facilitated by the base, and (3) Reductive Elimination , which forms the new C-C bond and regenerates the active Pd(0) catalyst.[7]

G pd0 Pd(0)L Active Catalyst ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex L-Pd(II)-Ar      |     Cl ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal R-B(OH)2, Base pd2_biaryl L-Pd(II)-Ar      |     R transmetal->pd2_biaryl red_elim Reductive Elimination pd2_biaryl->red_elim product Ar-R Product red_elim->product product->pd0 Catalyst Regeneration

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.

Protocol 1: General Procedure for N-Acylation

This protocol describes a general method for the synthesis of an N-acyl derivative using an acyl chloride.[4][10]

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine or Pyridine)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and TLC apparatus

ReagentMolar Eq.
This compound1.0
Acylating Agent (Acyl Chloride)1.1 - 1.2
Base (e.g., Triethylamine)1.5 - 2.0
Anhydrous Solvent-

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv.) and dissolve it in the chosen anhydrous solvent (approx. 0.1 M concentration).

  • Base Addition: Add the base (e.g., triethylamine, 1.5 equiv.) to the solution and cool the flask to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 equiv.) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-acylated derivative.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of an aryl halide with the primary amine of the starting material, based on established methods for chloroanilines.[5][6]

Materials:

  • This compound

  • Aryl/heteroaryl halide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a G3-precatalyst)

  • Biarylphosphine Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or glovebox, inert gas supply (Argon or Nitrogen)

ReagentMolar Eq.Mol %
This compound1.2-
Aryl Halide1.0-
Pd₂(dba)₃-1.5 mol%
Biarylphosphine Ligand (e.g., XPhos)-3.0 mol%
Sodium tert-butoxide (NaOtBu)2.0-
Anhydrous Toluene--

Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or a Schlenk flask under an inert atmosphere, combine the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (3.0 mol%), and the base (NaOtBu, 2.0 equiv.).

  • Reagent Addition: Add the aryl halide (1.0 equiv.) and this compound (1.2 equiv.) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride.[5]

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Extract the product, and wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for coupling a boronic acid with the chloro-substituent of the starting material.[7][9]

Materials:

  • This compound

  • Aryl/heteroaryl boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, CataCXium A Pd G3)

  • Base (e.g., Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃))

  • Anhydrous, degassed solvent system (e.g., Dioxane/Water, 2-MeTHF)

  • Schlenk flask or pressure vessel, inert gas supply

ReagentMolar Eq.Mol %
This compound1.0-
Boronic Acid1.3 - 1.5-
Palladium Catalyst (e.g., Pd(dppf)Cl₂)-5-10 mol%
Base (e.g., K₂CO₃)2.0 - 2.5-
Solvent (e.g., Dioxane/H₂O 10:1)--

Procedure:

  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid (1.3 equiv.), the palladium catalyst (5 mol%), and the base (2.0 equiv.).[7]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/Water) via syringe.

  • Reaction: Heat the reaction mixture to the specified temperature (typically 90-120 °C) with stirring for 8-24 hours.[7]

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl derivative.

Conclusion

This compound is a highly adaptable scaffold for the synthesis of diverse chemical entities. The protocols detailed herein for N-acylation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling provide robust and reliable pathways for functionalization at the aniline and aryl chloride positions. By leveraging these modern synthetic methods, researchers can efficiently generate extensive libraries of novel imidazole derivatives for screening in drug discovery and development programs.

References

  • BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: N-acylation of Anilines with 4-Acetylpiperidine-1-carbonyl chloride. BenchChem.
  • MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. MDPI.
  • Protheragen. (2025). How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. Protheragen.
  • Siwach, N., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(12).
  • ResearchGate. (n.d.). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. ResearchGate.
  • ResearchGate. (n.d.). Approaches for the N-acetylation of anilines. ResearchGate.
  • BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. BenchChem.
  • MDPI. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. MDPI.
  • NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information.
  • El-Faham, A., et al. (2014). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical and Pharmaceutical Research, 6(5), 1040-1046.
  • ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. ResearchGate.
  • Tokyo Chemical Industry UK Ltd. (n.d.). TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. TCI Chemicals.
  • MySkinRecipes. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. MySkinRecipes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline. BenchChem.
  • Organ, M. G., et al. (2006). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Chemistry – A European Journal, 12(18), 4749-4755.
  • Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
  • International Journal of Advanced Research in Science and Engineering. (2017). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) -. Ijarse.
  • International Journal of Research in Pharmacy and Chemistry. (2013). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Center for Biotechnology Information.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. Sigma-Aldrich.
  • Royal Society of Chemistry. (2014). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
  • PubChemLite. (2025). This compound. PubChemLite.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives. BenchChem.
  • MDPI. (2023). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. MDPI.
  • BenchChem. (2025). Applications of 5-Chloro-2-(propan-2-yl)aniline in Organic Synthesis. BenchChem.
  • Journal of Ultra Chemistry. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry.
  • ChemicalBook. (n.d.). This compound Product Description. ChemicalBook.
  • ABI Chem. (n.d.). This compound. ABI Chem.
  • MDPI. (2017). Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides. MDPI.
  • Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules. Longdom Publishing.

Sources

Application Notes & Protocols: The Strategic Utility of 5-chloro-2-(1H-imidazol-1-yl)aniline in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of an aniline core, an imidazole heterocycle, and a strategically placed halogen atom creates the versatile chemical scaffold, 5-chloro-2-(1H-imidazol-1-yl)aniline. This molecule is not merely a synthetic intermediate but a privileged starting point for the development of targeted therapeutics. The imidazole ring, a common feature in essential biomolecules like histidine, offers a rich array of intermolecular interactions, including hydrogen bonding and metal coordination.[1][2] The aniline portion serves as a robust and highly adaptable synthetic handle, while the chloro-substituent provides a critical tool for modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are key determinants of a drug's pharmacokinetic profile.[1][3][4] This document serves as a comprehensive guide for medicinal chemists, providing in-depth rationale, validated protocols, and strategic insights into leveraging this scaffold for the discovery of novel kinase inhibitors and other targeted agents.

The Aniline-Imidazole Scaffold: A Keystone in Drug Design

The power of the this compound scaffold lies in the synergistic interplay of its three key components. The fusion of aniline and imidazole rings has given rise to compounds with a broad spectrum of demonstrated biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][5][6]

  • The Imidazole Moiety: Recognized as a "privileged structure" in medicinal chemistry, the imidazole ring is adept at interacting with a wide range of biological targets.[1] Its ability to act as both a hydrogen bond donor and acceptor makes it an exceptional pharmacophore for engaging with enzyme active sites and protein receptors.[1]

  • The Aniline Core: As a fundamental building block, the aniline amino group is a versatile functional handle that can be readily modified, allowing for the systematic construction of diverse molecular libraries.[1] In many kinase inhibitors, the aniline motif is critical for forming hydrogen bonds with the "hinge region" of the ATP-binding pocket, a crucial anchoring interaction for potent inhibition.[3]

  • The Chloro Substituent: Halogenation is a time-tested strategy in drug discovery. The electron-withdrawing nature of the chlorine atom at the 5-position modulates the pKa of the aniline nitrogen and influences the molecule's overall electronic distribution. This can enhance binding affinity to the target protein and improve the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final compound.[1][3] Studies have shown that chloro-derivatives can exhibit enhanced biological activities.[1]

The specific spatial arrangement of these groups in this compound presents a unique three-dimensional framework, making it an ideal starting point for "scaffold hopping"—a strategy to discover novel chemical series with improved therapeutic properties.[1]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 54705-92-9[1]
Molecular Formula C₉H₈ClN₃[7]
Molecular Weight 193.63 g/mol [7]
Physical Form Solid[8]
Storage Room temperature, inert atmosphere[8]

Primary Application: Scaffolding for Kinase Inhibitors

A predominant application of aniline-based scaffolds is in the design of protein kinase inhibitors, a class of drugs that has revolutionized oncology.[3][9] The structural elements of this compound are particularly well-suited for this purpose. Derivatives can be designed to target a range of kinases implicated in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), FMS-like tyrosine kinase 3 (FLT3), and Aurora kinases.[3][10]

Logical Flow for Kinase Inhibitor Development

G cluster_0 Scaffold Elaboration cluster_1 Screening Cascade Start This compound Synth Parallel Synthesis (Amide Coupling, Suzuki etc.) Start->Synth Protocol 1 Library Focused Compound Library Synth->Library PrimaryAssay Primary Kinase Assay (e.g., FLT3) Library->PrimaryAssay Test Compounds IC50 IC50 Determination (Dose-Response) PrimaryAssay->IC50 Protocol 2 Selectivity Kinase Selectivity Panel IC50->Selectivity CellAssay Cellular Potency Assay (e.g., MV4-11 cells) Selectivity->CellAssay LeadOpt Lead Optimization CellAssay->LeadOpt Identify Hits

Caption: Workflow for developing kinase inhibitors from the aniline scaffold.

Experimental Protocols

The following protocols provide step-by-step methodologies for the synthesis of a derivative and its subsequent evaluation in a biochemical assay.

Protocol 1: Synthesis of an N-Aryl Amide Derivative

This protocol details a standard amide coupling reaction, a cornerstone of medicinal chemistry, using the title compound as the amine component. This reaction creates a more complex molecule ready for biological screening.

Objective: To couple this compound with a representative carboxylic acid (e.g., 4-fluorobenzoic acid) to form the corresponding amide.

Materials:

  • This compound

  • 4-fluorobenzoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and 4-fluorobenzoic acid (1.1 eq) in anhydrous DMF.

  • Coupling Agent Addition: To the stirred solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.5 eq). The base is crucial for deprotonating the carboxylic acid and neutralizing the generated HCl.

  • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aniline is consumed.

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) to remove unreacted acid and HATU byproducts, followed by brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a target kinase, such as FLT3.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production, and thus a lower luminescent signal, corresponds to inhibition of the kinase.

Materials:

  • Synthesized inhibitor compound (from Protocol 1)

  • Recombinant human kinase (e.g., FLT3)

  • Kinase substrate (e.g., a generic peptide substrate)

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • DMSO (Dimethyl sulfoxide)

  • Low-volume 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps to create a 10-point dose-response curve.

  • Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for 0% and 100% inhibition controls).

    • Add 2 µL of a 2.5x kinase/substrate mixture prepared in reaction buffer.

    • Pre-incubate for 10 minutes at room temperature.

  • Initiation: Initiate the kinase reaction by adding 2 µL of a 2.5x ATP solution prepared in reaction buffer. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and measure the new ATP via a luciferase reaction by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Interpreting Results and Strategic Directions

The data generated from these protocols provide a foundation for structure-activity relationship (SAR) studies.

Hypothetical Kinase Inhibition Data
CompoundR-Group (from Amide Coupling)FLT3 IC₅₀ (nM)
Derivative 1 4-Fluorophenyl85
Derivative 2 4-Chlorophenyl62
Derivative 3 4-Methylphenyl150
Derivative 4 3,4-Difluorophenyl45

This hypothetical data suggests that electron-withdrawing groups on the coupled phenyl ring may be favorable for inhibitory activity. Such insights guide the next round of synthesis to optimize potency and other drug-like properties.

Potential Signaling Pathway Interruption

G RTK Receptor Tyrosine Kinase (e.g., FLT3) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Aniline-Imidazole Inhibitor Inhibitor->RTK

Caption: Inhibition of a receptor tyrosine kinase (RTK) pathway.

Successful lead compounds identified through this workflow can be advanced to cellular assays to confirm on-target activity and then to in vivo models to assess efficacy and pharmacokinetics. The inherent versatility of the this compound scaffold ensures a rich chemical space for exploration, promising the discovery of potent and selective therapeutic agents.

References

  • This compound | 54705-92-9 | Benchchem. (URL: )
  • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline - MySkinRecipes. (URL: )
  • Aqueous Synthesis of 1-H-2-Substituted Benzimidazoles via Transition-Metal-Free Intramolecular Amination of Aryl Iodides - MDPI. (URL: [Link])

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. (URL: [Link])

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (URL: [Link])

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. (URL: [Link])

  • Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro). (URL: [Link])

  • Imidazoles as potential anticancer agents - PMC - PubMed Central. (URL: [Link])

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC - PubMed Central. (URL: [Link])

  • 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - NIH. (URL: [Link])

  • Synthesis and anticancer evaluations of novel 1H-imidazole [4,5-f][1][11] phenanthroline derivative for the treatment of colorectal cancer - PubMed. (URL: [Link])

Sources

Application Note: High-Throughput Characterization of 5-chloro-2-(1H-imidazol-1-yl)aniline using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2-(1H-imidazol-1-yl)aniline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity and comprehensive characterization are critical for ensuring the safety and efficacy of the final products. Gas chromatography-mass spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of this compound and its potential impurities, owing to its high resolution and sensitivity.[1] This application note provides a detailed protocol for the characterization of this compound using GC-MS, addressing challenges such as the polarity of the imidazole moiety and the thermal lability of aromatic amines.

The presented methodology is designed for researchers, scientists, and drug development professionals, offering a robust framework for quality control and process monitoring. The protocol incorporates insights from established methods for the analysis of aromatic amines and imidazole derivatives, providing a scientifically grounded approach to method development.[2][3]

Scientific Rationale and Methodological Considerations

The successful GC-MS analysis of this compound hinges on addressing two primary chemical characteristics of the molecule: the aromatic amine group and the imidazole ring. Aromatic amines can be susceptible to thermal degradation at high temperatures in the GC injector port, while the polar nature of the imidazole moiety can lead to poor peak shape and column interactions.[4][5]

To mitigate these challenges, this protocol employs a two-pronged strategy:

  • Optimized GC Inlet and Column Conditions: A splitless injection mode is utilized to enhance sensitivity, with a carefully selected injector temperature to balance volatilization with minimizing thermal degradation. A mid-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane, provides excellent separation for a wide range of aromatic compounds.

  • Optional Derivatization: For challenging matrices or when improved peak symmetry and sensitivity are required, a derivatization step is recommended. Silylation of the active hydrogen on the imidazole ring can significantly improve its volatility and chromatographic performance.[3] This note will outline both direct injection and derivatization approaches.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample of This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution Derivatization Optional: Derivatization (Silylation) Dissolution->Derivatization Filtration Filtration (0.22 µm) Dissolution->Filtration Derivatization->Filtration GC_Injection GC Injection Filtration->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Mass_Spectrum Mass Spectrum Analysis TIC->Mass_Spectrum Identification Compound Identification Mass_Spectrum->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for the GC-MS characterization of this compound.

Detailed Protocols

Protocol 1: Direct GC-MS Analysis

This protocol is suitable for the analysis of relatively pure samples where the concentration of the analyte is high.

1. Sample Preparation: 1.1. Accurately weigh approximately 10 mg of the this compound sample. 1.2. Dissolve the sample in 10 mL of a suitable volatile organic solvent such as dichloromethane or ethyl acetate. Ensure complete dissolution. 1.3. Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. GC-MS Instrumentation and Conditions:

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessMaximizes analyte transfer to the column for higher sensitivity.
Injection Volume1 µLStandard volume for capillary columns.
Injector Temperature250 °CBalances efficient volatilization with minimizing thermal degradation.[4]
Carrier GasHelium (99.999% purity)Inert and provides good chromatographic efficiency.
Flow Rate1.0 mL/min (constant flow)Typical flow rate for standard capillary columns.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent)A versatile, mid-polarity column suitable for a wide range of aromatic compounds.
Oven ProgramInitial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)A starting temperature well below the expected boiling point, with a ramp to elute the analyte and any higher boiling impurities.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard ionization technique providing reproducible fragmentation patterns for library matching.
Ionization Energy70 eVStandard energy for generating characteristic mass spectra.
Ion Source Temperature230 °CStandard temperature to maintain analyte in the gas phase without excessive fragmentation.
Quadrupole Temperature150 °CEnsures consistent ion transmission.
Mass Scan Rangem/z 40-450A wide range to capture the molecular ion and potential fragments.
Protocol 2: GC-MS Analysis with Derivatization

This protocol is recommended for complex matrices or when enhanced peak shape and sensitivity are desired.

1. Derivatization Procedure (Silylation): 1.1. To a clean, dry 2 mL vial, add approximately 1 mg of the this compound sample. 1.2. Add 100 µL of a suitable silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). 1.3. Add 900 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile). 1.4. Cap the vial tightly and heat at 70 °C for 30 minutes in a heating block or water bath. 1.5. Allow the vial to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions: The same GC-MS conditions as in Protocol 1 can be used. The retention time of the derivatized analyte will be different from the underivatized compound.

Data Analysis and Interpretation

1. Identification: The primary identification of this compound is achieved by comparing the acquired mass spectrum with a reference spectrum, if available, or by interpreting the fragmentation pattern. The expected molecular ion peak for the underivatized compound would be at m/z 195 (for ³⁵Cl) and 197 (for ³⁷Cl) in an approximate 3:1 isotopic ratio.

2. Fragmentation Pattern: While a specific mass spectrum for this compound is not readily available in public databases, the fragmentation pattern of related aromatic amines and imidazoles suggests potential fragmentation pathways.[6][7][8] Common fragmentation may involve the loss of the imidazole ring, cleavage of the C-N bond connecting the two rings, and fragmentation of the imidazole ring itself.

3. Impurity Profiling: The total ion chromatogram (TIC) should be carefully examined for the presence of other peaks. The mass spectra of these peaks can be used to identify potential impurities, such as starting materials, by-products from the synthesis, or degradation products.

Trustworthiness and Self-Validation

To ensure the reliability of the results, the following quality control measures should be implemented:

  • Blank Analysis: Inject a solvent blank to ensure that there is no contamination from the solvent or the system.

  • System Suitability: Inject a standard solution of a known compound to verify the performance of the GC-MS system (e.g., peak shape, resolution, and sensitivity).

  • Repeatability: Perform multiple injections of the same sample to assess the repeatability of the retention times and peak areas.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the characterization of this compound by GC-MS. By carefully considering the chemical properties of the analyte and implementing appropriate sample preparation and instrumental conditions, researchers can obtain reliable and accurate data for quality control, impurity profiling, and process monitoring in the development of pharmaceuticals and agrochemicals. The option of derivatization provides an additional tool to overcome potential analytical challenges.

References

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • DeLeon, I. R., Brown, N. J., Cocchiara, J. P., Cruz, S. G., & Laseter, J. L. (1983). Trace analysis of 2,6-disubstituted anilines in blood by capillary gas chromatography. Journal of analytical toxicology, 7(4), 185–187.
  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2007).
  • Gao, Y., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • Zare, R. N., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 31(12), 2536–2543.
  • Dall'Anese, R. G., Bartolini, G., & Franchi, A. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.
  • U.S. National Library of Medicine. (n.d.). 5-Chloro-2-methylaniline. PubChem. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. Retrieved from [Link]

  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, nucleotides & nucleic acids, 25(9-11), 1237–1240.
  • Wikipedia. (2023, December 19). Gas chromatography–mass spectrometry. In Wikipedia. [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • National Institute of Standards and Technology. (n.d.). Aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Bryan Research & Engineering, LLC. (2008). Amine Thermal Degradation. [Link]

  • Eckers, C., et al. (1996). Investigation into the use of derivatization with imidazole for the detection of clavam compounds by liquid chromatography–mass spectrometry.
  • Dirisinala, P. R., Jat, R., & Podila, N. K. (2018). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol-2-yl)methyl)amino)-1-(2-phenyl-1H-Indol-1-yl)ethanones and their antimicrobial activity.
  • Smith, J. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS (Thesis).
  • Wang, Z., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(7), 2092.
  • Charlton, A. J., & Jones, A. (2007). Determination of imidazole and triazole fungicide residues in honeybees using gas chromatography-mass spectrometry.
  • Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, nucleotides & nucleic acids, 25(9-11), 1237–1240.
  • Bowers, M. T., et al. (2019). The mass spectra of imidazole and 1-methylimidazole. Journal of the American Society for Mass Spectrometry, 30(11), 2370-2380.

Sources

The Strategic Deployment of 5-Chloro-2-(1H-imidazol-1-yl)aniline in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold in Modern Oncology

In the landscape of targeted cancer therapy, kinase inhibitors represent a paradigm shift, moving from cytotoxic agents to precision medicines that target specific molecular drivers of malignancy. Within the medicinal chemist's arsenal, certain molecular frameworks, or "privileged scaffolds," consistently appear in potent and selective kinase inhibitors. The substituted aniline core is one such scaffold, prized for its ability to form key hydrogen bonding interactions with the hinge region of the ATP-binding site of various kinases. When combined with a heterocyclic system like imidazole, the resulting architecture offers a unique combination of hydrogen bond donors and acceptors, steric bulk, and electronic properties that can be finely tuned to achieve high affinity and selectivity for a specific kinase target.[1]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 5-chloro-2-(1H-imidazol-1-yl)aniline and its close analogs as a cornerstone building block in the synthesis of advanced kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven synthetic protocols, and explore the broader implications for drug discovery.

Physicochemical Properties and Synthetic Rationale

The this compound scaffold is a highly valuable precursor in kinase inhibitor synthesis for several key reasons:

  • Strategic Halogenation: The chlorine atom at the 5-position serves multiple purposes. It can act as a key interaction point within the kinase active site, occupying a hydrophobic pocket and enhancing binding affinity. From a synthetic standpoint, it offers a handle for further functionalization via cross-coupling reactions, though it is often retained in the final drug molecule.

  • Imidazole Moiety: The imidazole ring is a versatile heterocyclic system.[2] Its nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with amino acid residues in the kinase hinge region.[3] The planarity of the ring also contributes to favorable stacking interactions.

  • Aniline Functionality: The primary amine of the aniline is the key reactive handle for constructing the core of the kinase inhibitor. It is typically acylated or coupled with a pyrimidine or other heterocyclic system to form the final drug scaffold.

Featured Application: Synthesis of a Nilotinib Analog

To illustrate the practical application of this scaffold, we will detail a representative synthesis of a potent kinase inhibitor structurally analogous to Nilotinib . Nilotinib is a second-generation tyrosine kinase inhibitor highly effective against the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML).[4] The synthesis of Nilotinib itself utilizes a trifluoromethyl-substituted imidazolyl aniline, which is a close structural and functional analog of our title compound. The principles and reaction conditions are directly translatable.

The overall synthetic strategy involves the amide coupling of a substituted benzoic acid with the imidazolyl aniline precursor.

Experimental Protocols

Protocol 1: Activation of the Carboxylic Acid Moiety

The first step in the amide coupling is the activation of the carboxylic acid to facilitate nucleophilic attack by the aniline. A common and effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acidC17H14N4O2318.32
Thionyl chlorideSOCl2118.97
N-Methyl-2-pyrrolidone (NMP)C5H9NO99.13

Procedure:

  • To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq).

  • Add anhydrous N-Methyl-2-pyrrolidone (NMP) to dissolve the benzoic acid derivative. A typical concentration is 5-10 mL of NMP per gram of benzoic acid.

  • Heat the mixture to 60°C with stirring.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the reaction mixture over 15-20 minutes. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

  • After the addition is complete, continue stirring the reaction mixture at 60°C for 1-2 hours.

  • The resulting solution of the acyl chloride is typically used directly in the next step without isolation.

Protocol 2: Amide Coupling to Synthesize the Kinase Inhibitor

This protocol details the crucial amide bond formation between the activated carboxylic acid and the this compound scaffold.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )
Acyl chloride solution from Protocol 1--
This compoundC9H8ClN3193.63
N-Methyl-2-pyrrolidone (NMP)C5H9NO99.13
Sodium hydroxide (47% solution)NaOH40.00
WaterH2O18.02

Procedure:

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous NMP.

  • Add this solution to the acyl chloride solution prepared in Protocol 1.

  • Heat the combined reaction mixture to 90°C and stir for 3-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction mixture to 80°C and slowly add water (approximately 3-4 times the volume of NMP used).

  • Adjust the pH of the solution to 11-12 by the dropwise addition of a 47% sodium hydroxide solution. This will precipitate the crude product.

  • Cool the suspension to 40°C and continue stirring for 2 hours to allow for complete precipitation.

  • Filter the solid product under reduced pressure and wash the filter cake thoroughly with water.

  • To further purify the product, create a slurry of the solid in water at 40°C for 1 hour, then filter again and wash with water.

  • Dry the final product under vacuum at 50-60°C to yield the desired kinase inhibitor.

Expected Yield and Purity:

StepProductExpected YieldPurity (by HPLC)
Amide Coupling4-methyl-N-(5-chloro-2-(1H-imidazol-1-yl)phenyl)-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzamide85-95%>99%

Mechanism of Action and Signaling Pathway

The synthesized Nilotinib analog, like Nilotinib itself, is designed to inhibit the Bcr-Abl tyrosine kinase. In CML, the Philadelphia chromosome translocation leads to the formation of the Bcr-Abl fusion protein, which has constitutively active tyrosine kinase activity. This aberrant activity drives uncontrolled cell proliferation and is the primary pathogenic driver of the disease.

Our synthesized inhibitor functions as a Type II inhibitor, binding to the inactive (DFG-out) conformation of the Abl kinase domain. This binding mode is crucial for overcoming resistance to first-generation inhibitors like Imatinib, which bind to the active conformation. The inhibitor occupies the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that leads to cell proliferation and survival.

Bcr_Abl_Signaling_Pathway cluster_downstream Downstream Signaling Pathways Bcr_Abl Bcr-Abl (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Bcr_Abl->RAS_RAF_MEK_ERK Phosphorylation JAK_STAT JAK-STAT Pathway Bcr_Abl->JAK_STAT Phosphorylation PI3K_AKT PI3K-AKT Pathway Bcr_Abl->PI3K_AKT Phosphorylation ATP ATP ATP->Bcr_Abl Binds to Active Site Inhibitor This compound -based Inhibitor Inhibitor->Bcr_Abl Blocks ATP Binding Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K_AKT->Apoptosis_Inhibition

Caption: Bcr-Abl signaling and inhibitor intervention.

Synthetic Workflow Visualization

The following diagram illustrates the key steps in the synthesis of the Nilotinib analog.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_purification Workup and Purification Benzoic_Acid 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid Activation Step 1: Acyl Chloride Formation (Thionyl Chloride, NMP, 60°C) Benzoic_Acid->Activation Aniline_Deriv This compound Coupling Step 2: Amide Coupling (NMP, 90°C) Aniline_Deriv->Coupling Activation->Coupling Precipitation Precipitation (Water, NaOH) Coupling->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Final_Product Final Kinase Inhibitor Drying->Final_Product

Caption: Synthetic workflow for the kinase inhibitor.

Conclusion and Future Perspectives

The this compound scaffold and its analogs are undeniably powerful building blocks in the rational design and synthesis of targeted kinase inhibitors. The protocols detailed herein, using the synthesis of a Nilotinib analog as a representative example, demonstrate a robust and scalable route to this important class of therapeutics. The versatility of the aniline-imidazole core allows for extensive structure-activity relationship (SAR) studies, where modifications to either the aniline or the coupled heterocyclic system can be systematically explored to optimize potency, selectivity, and pharmacokinetic properties. As our understanding of the kinome and its role in disease continues to expand, the strategic application of such privileged scaffolds will remain a cornerstone of successful drug discovery efforts.

References

  • Ueda, S., Su, M., & Buchwald, S. L. (2012). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib. Journal of the American Chemical Society, 134(1), 700–706. [Link]

  • Amala, K., Bhujanga Rao, A. K. S., Sreenivas, R., & Dubey, P. K. (n.d.). Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan Journal of Chemistry. [Link]

  • Liu, Y., Wang, C., Bai, Y., Han, N., Jiao, J., & Qi, X. (2008). A Facile Total Synthesis of Imatinib Base and Its Analogues. Organic Process Research & Development, 12(3), 490–495. [Link]

  • Breitenstein, W., Furet, P., Jacob, S., & Manley, P. W. (n.d.). Process for the preparation of pure nilotinib and its salt.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline. (n.d.).
  • Kantaridou, V., et al. (2023). Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules, 28(15), 5821. [Link]

  • Shaker, Y. M., et al. (2021). Synthesis of nilotinib derivatives and characterization of their interaction with P-gp. Scientific Reports, 11(1), 1-13. [Link]

Sources

Development of Novel Antimicrobial Agents Utilizing the 5-Chloro-2-(1H-imidazol-1-yl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Authored by: Gemini, Senior Application Scientist

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. Imidazole-containing compounds have historically demonstrated a wide spectrum of biological activities, including potent antimicrobial effects.[1][2] This guide focuses on the strategic utilization of 5-chloro-2-(1H-imidazol-1-yl)aniline as a versatile starting material for the synthesis and evaluation of new antimicrobial candidates. We provide a comprehensive framework, from the rationale for scaffold selection to detailed, field-tested protocols for chemical derivatization, antimicrobial susceptibility testing, cytotoxicity assessment, and preliminary mechanism of action studies. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new anti-infective agents.

Introduction: The Strategic Rationale for the Scaffold

The this compound scaffold presents a compelling starting point for antimicrobial drug discovery. Its structure is a composite of features that can be rationally exploited:

  • The Imidazole Ring: This nitrogen-containing heterocycle is a well-established pharmacophore in numerous approved drugs.[1] Its lone pair of electrons on the non-protonated nitrogen can act as a hydrogen bond acceptor or a metal chelator, potentially interfering with essential bacterial metalloenzymes.

  • The Aniline Moiety: The primary amine group is an ideal handle for synthetic modification, allowing for the facile introduction of a diverse range of functional groups to explore the chemical space and establish a robust Structure-Activity Relationship (SAR).

  • The Chloro Substituent: The electron-withdrawing nature of the chlorine atom on the phenyl ring can significantly modulate the electronic properties (pKa) of the aniline nitrogen and influence the overall lipophilicity and metabolic stability of the resulting derivatives.

This guide outlines a systematic workflow to harness the potential of this scaffold, progressing from synthesis to biological evaluation.

cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Characterization Start This compound Scaffold Synth Synthetic Derivatization (e.g., Schiff Bases, Amides) Start->Synth Library Compound Library & Characterization (NMR, MS, Purity) Synth->Library MIC Primary Screening: MIC Determination (Gram+/Gram- Panel) Library->MIC Test Compounds Cytotox Safety Assessment: Cytotoxicity Assay (e.g., MTT) vs. Mammalian Cells MIC->Cytotox Selectivity Hit Identification: Calculate Selectivity Index (IC50 / MIC) Cytotox->Selectivity MoA Mechanism of Action Studies (e.g., Membrane Integrity, Target Assays) Selectivity->MoA Prioritized Hits Spectrum Spectrum & Resistance Profiling MoA->Spectrum Outcome Lead Candidate Spectrum->Outcome

Figure 1: A comprehensive workflow for antimicrobial drug discovery.

Section 1: Synthesis of this compound Derivatives

Causality: The primary objective of derivatization is to systematically alter the physicochemical properties of the parent scaffold to enhance antimicrobial potency and selectivity. By creating a small, focused library of analogs (e.g., Schiff bases, amides), we can rapidly probe the SAR. For instance, converting the aniline to a Schiff base introduces an imine bond and a new aromatic ring, which can significantly impact lipophilicity and potential for π-π stacking interactions with biological targets.

Protocol 1.1: General Synthesis of Schiff Base Derivatives

This protocol is adapted from established methods for condensing anilines with aromatic aldehydes.[3]

  • Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in absolute ethanol.

  • Aldehyde Addition: Add 1.1 equivalents of the desired substituted aromatic aldehyde to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials, and dry in vacuo. Recrystallize from a suitable solvent (e.g., ethanol or ethyl acetate) if further purification is required.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The disappearance of the aniline N-H protons and the appearance of the characteristic imine (CH=N) proton signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Figure 2: Synthetic routes for derivatization of the core scaffold.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Trustworthiness: To ensure the reliability and reproducibility of susceptibility testing, all protocols must be performed in accordance with established standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5] This includes the use of quality control (QC) strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution assay is the gold standard for determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

  • Inoculum Preparation:

    • Aseptically select 3-5 well-isolated colonies of the test bacterium from a fresh agar plate.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C with agitation until the turbidity matches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Plate Preparation:

    • Prepare a stock solution of each test compound in 100% dimethyl sulfoxide (DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve the desired concentration range (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit bacterial growth.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the compound plate.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is determined as the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by using a plate reader to measure optical density at 600 nm.

Data Presentation: MIC Values

Summarize the results in a clear, tabular format.

Compound IDR-Group (Schiff Base)MIC (µg/mL) vs. S. aureus (MSSA)MIC (µg/mL) vs. S. aureus (MRSA)MIC (µg/mL) vs. E. coliMIC (µg/mL) vs. P. aeruginosa
Parent Scaffold H>128>128>128>128
C-001 4-NO₂163264>128
C-002 4-OH88128>128
C-003 4-N(CH₃)₂4864128
Ciprofloxacin (Control)0.510.251

Section 3: Cytotoxicity and Selectivity Assessment

Expertise & Experience: An effective antimicrobial agent must be selectively toxic to the pathogen while exhibiting minimal toxicity to host cells. The therapeutic window, or Selectivity Index (SI), is a critical parameter in early-stage drug discovery. It is calculated as the ratio of the compound's toxicity to its activity (SI = IC₅₀ / MIC). A higher SI value is desirable, indicating greater selectivity for the microbial target.

Protocol 3.1: MTT Assay for Mammalian Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[7] Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.[7]

  • Cell Culture: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density of ~1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for another 24-48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, mitochondrial reductases in living cells will convert the MTT to formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be determined by plotting viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity and Selectivity Index
Compound IDMIC (µg/mL) vs. MRSAIC₅₀ (µg/mL) vs. HEK293Selectivity Index (SI = IC₅₀/MIC)
C-001 32>200>6.25
C-002 815018.75
C-003 8506.25
Doxorubicin (Toxicity Control)N/A~1

Section 4: Preliminary Mechanism of Action (MoA) Studies

Authoritative Grounding: Once a "hit" compound with potent activity and a favorable selectivity index is identified, elucidating its mechanism of action is paramount. Imidazole derivatives are known to act via several mechanisms, including disruption of the cell membrane, inhibition of cell wall synthesis, or interference with DNA replication.[8][9]

cluster_bacterium Bacterial Cell Membrane Cell Membrane DNA DNA/Gyrase Ribosome Ribosome (Protein Synthesis) Agent Imidazole-Based Antimicrobial Agent Agent->Membrane Disruption & Pore Formation Agent->DNA Inhibition of Replication Agent->Ribosome Inhibition of Translation

Sources

Application Notes & Protocols: Molecular Docking of 5-chloro-2-(1H-imidazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to performing molecular docking studies on 5-chloro-2-(1H-imidazol-1-yl)aniline derivatives. This scaffold is a privileged structure in medicinal chemistry, with derivatives showing potential as inhibitors for various protein targets, particularly kinases involved in oncology.[1][2][3] This guide moves beyond a simple checklist of steps, delving into the scientific rationale behind each phase of the protocol—from meticulous preparation of the ligand and receptor to the critical analysis and validation of docking results. Our objective is to equip researchers with a robust, self-validating framework to generate reliable and reproducible in silico data for structure-based drug design.

Introduction: The Role of Molecular Docking in Drug Discovery

Molecular docking is a cornerstone of structure-based drug design (SBDD), a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) to another (the receptor, typically a protein).[4][5][6] The core aim is to model the ligand-receptor complex at an atomic level, providing invaluable insights that can guide the optimization of lead compounds.[5]

The process can be broken down into two fundamental components:

  • Sampling: An algorithm explores a vast conformational space to generate numerous possible binding poses of the ligand within the receptor's active site.[5][7]

  • Scoring: A scoring function estimates the binding affinity for each generated pose, ranking them to identify the most favorable interactions.[5][7]

This guide will use a representative protein target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key tyrosine kinase in angiogenesis, to illustrate the protocol. The principles, however, are broadly applicable to other targets.

Overall Docking Workflow

The entire molecular docking process follows a structured, multi-stage pipeline. Each stage is critical for the integrity of the final results, embodying the principle of "good input, good output."

G cluster_prep Part 1: Preparation cluster_exec Part 2: Execution cluster_analysis Part 3: Analysis & Validation ReceptorPrep 1.1 Receptor Preparation (PDB Download, Cleaning, H-addition) GridGen 2.1 Grid Generation (Define Binding Site) ReceptorPrep->GridGen LigandPrep 1.2 Ligand Preparation (2D to 3D, Energy Minimization) DockingRun 2.2 Run Docking (AutoDock Vina / Glide) LigandPrep->DockingRun GridGen->DockingRun ResultAnalysis 3.1 Results Analysis (Scores, Poses, Interactions) DockingRun->ResultAnalysis Validation 3.2 Protocol Validation (Redocking & RMSD Calculation) ResultAnalysis->Validation Feedback Loop Validation->ReceptorPrep Refine Protocol

Fig 1. High-level workflow for a molecular docking study.

Part 1: The Preparation Phase — A Foundation for Accuracy

The reliability of any docking simulation is fundamentally dependent on the quality of the input structures. This preparation phase is the most critical and labor-intensive part of the protocol.

Receptor Preparation Protocol

Causality: Raw crystallographic structures from the Protein Data Bank (PDB) are not immediately ready for docking. They often contain experimental artifacts like missing hydrogen atoms, water molecules that may or may not be structurally relevant, and co-crystallized ligands.[4] Proper preparation ensures that the electrostatic and steric properties of the binding site are accurately represented.

Step-by-Step Methodology:

  • Obtain Receptor Structure: Download the 3D structure of the target protein from the RCSB PDB database (e.g., PDB ID: 2OH4 for VEGFR2).

  • Initial Cleaning:

    • Load the PDB file into a molecular visualization tool like UCSF Chimera, PyMOL, or Schrödinger Maestro.[8][9]

    • Remove all non-essential components:

      • Water Molecules: Unless a water molecule is known to be critical for ligand binding (a bridging water), all solvent molecules should be removed to simplify the system.[10][11]

      • Co-crystallized Ligands & Ions: Remove the original ligand and any ions not essential for structural integrity or enzymatic function.[10][11]

      • Alternate Conformations: If the crystal structure has residues with alternate locations, retain only the conformation with the highest occupancy.

  • Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Adding them is crucial as they are vital for forming hydrogen bonds and defining the correct protonation states of residues like Histidine, Aspartate, and Glutamate.[11] Most software packages have built-in tools for this, often predicting optimal protonation states at a physiological pH (e.g., 7.4).[12]

  • Assign Charges and Atom Types: Assign partial atomic charges using a force field (e.g., AMBER, Gasteiger).[13][14] This step is essential for calculating the electrostatic and van der Waals interactions that underpin the docking score.

  • Energy Minimization (Optional but Recommended): Perform a brief, restrained energy minimization on the prepared structure. This helps to relieve any steric clashes that may have been introduced during the preparation steps, such as hydrogen addition.

  • Save the Prepared Receptor: Save the final, cleaned structure in a format required by the docking software, such as PDBQT for AutoDock Vina or a .mae file for Maestro.[12]

Ligand Preparation Protocol

Causality: Ligands are typically designed or sourced as 2D structures. They must be converted to a realistic, low-energy 3D conformation to serve as a valid starting point for docking.[4][11] The docking algorithm will explore rotational flexibility, but starting from a sensible 3D geometry is more efficient and accurate.

Step-by-Step Methodology:

  • Obtain Ligand Structure: Draw the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem if available.[11][14][15]

  • Generate 3D Conformation: Convert the 2D drawing into a 3D structure. Most chemical informatics toolkits (e.g., Open Babel) can perform this conversion.[16]

  • Energy Minimization: This is a critical step. Subject the 3D structure to energy minimization using a suitable force field (e.g., MMFF94 or AM1). This process optimizes bond lengths and angles to produce a low-energy, stable conformation.[11][17]

  • Assign Charges: Calculate and assign partial charges for each atom in the ligand (e.g., Gasteiger charges).[14]

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are rotatable to explore its conformational flexibility. Most preparation tools automatically detect and define these bonds.[13] Limiting the number of rotatable bonds can speed up calculations but may reduce sampling accuracy.

  • Save the Prepared Ligand: Save the final 3D structure in the appropriate format (e.g., PDBQT for Vina).

Part 2: The Execution Phase — Running the Simulation

With properly prepared molecules, the next phase is to define the search space and execute the docking algorithm.

Defining the Binding Site and Grid Generation

Causality: Instead of searching the entire protein surface, docking is focused on a specific region—the binding site. A 3D grid is generated within this site to pre-calculate the interaction potentials for different atom types.[18] This pre-calculation dramatically speeds up the subsequent docking run by turning complex energy calculations into rapid lookups.

Step-by-Step Methodology:

  • Identify the Binding Site:

    • Method A (Recommended): If using a PDB structure that contains a co-crystallized inhibitor, define the binding site based on the location of that inhibitor. The center of the grid box should be the geometric center of the bound ligand.[4]

    • Method B (Exploratory): If the binding site is unknown, a "blind docking" approach can be used where the grid box encompasses the entire protein. This is computationally expensive and less accurate but can be useful for identifying novel allosteric sites.

  • Set Grid Box Dimensions:

    • Using software like AutoDock Tools, center the grid on the identified binding site.[18][19]

    • Adjust the size of the box (in x, y, and z dimensions) to be large enough to accommodate the ligand and allow it to rotate freely, typically with a 4-6 Å buffer around the known ligand's position.[4]

  • Generate Grid Parameter File: Execute the grid generation program (e.g., AutoGrid for AutoDock). This will produce map files that will be used as input for the docking run.

Running the Docking Simulation (AutoDock Vina)

Causality: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand while treating the receptor as rigid.[5] The exhaustiveness parameter controls the amount of computational effort spent on searching for the lowest-energy binding mode.

Step-by-Step Methodology:

  • Create a Configuration File: Prepare a simple text file (conf.txt) that tells Vina where to find the necessary input files and where to write the output.[12][19]

  • Execute Vina: Run the docking simulation from the command line.

  • Await Completion: The program will generate an output PDBQT file containing the predicted binding poses (typically up to 9), ranked by their docking score.

Part 3: Analysis and Validation — From Data to Insight

Generating docking poses is not the end goal. The results must be carefully analyzed and the protocol validated to ensure the predictions are scientifically sound.

Analysis of Docking Results

A robust analysis considers both the quantitative score and the qualitative nature of the predicted binding pose.

  • Binding Affinity (Docking Score): The primary output is the binding affinity, reported in kcal/mol by Vina. A more negative value indicates a stronger predicted binding affinity.[20] This score is most useful for ranking a series of compounds against the same target, not as an absolute measure of binding energy.[21]

  • Binding Pose and Interactions: The top-ranked pose should be visually inspected in a molecular graphics program.[21] Key questions to ask are:

    • Does the pose make sense chemically? Are there any unfavorable steric clashes?

    • What are the key intermolecular interactions? Look for hydrogen bonds, hydrophobic contacts, salt bridges, and π-π stacking.[20][21] These interactions should ideally involve residues known to be critical for binding.

    • How does the pose compare to known inhibitors of the same target?

G cluster_receptor VEGFR2 Active Site Residues ligand { This compound Derivative} Cys919 Cys919 Hinge Region ligand:f0->Cys919 H-Bond Glu885 Glu885 Salt Bridge ligand:f0->Glu885 Ionic Val848 Val848 Hydrophobic Pocket ligand:f0->Val848 Hydrophobic Leu1035 Leu1035 Hydrophobic Pocket ligand:f0->Leu1035 Hydrophobic Phe1047 Phe1047 Gatekeeper

Fig 2. Key interactions between a ligand and receptor residues.
Protocol Validation: Building a Self-Validating System

Causality: To trust the predictions for your novel compounds, you must first prove that your docking protocol can accurately reproduce known experimental results.[22] The most common method is redocking , where the native ligand from a crystal structure is docked back into its own receptor.[23]

Step-by-Step Validation Protocol:

  • Select a Holo-Structure: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a ligand (e.g., PDB ID: 2OH4 for VEGFR2 with its ligand).

  • Prepare Receptor and Native Ligand:

    • Prepare the receptor as described in section 1.1.

    • Extract the native ligand from the PDB file and prepare it independently as described in section 1.2. Do not use the crystal structure conformation as the starting point for the ligand.

  • Perform Docking: Dock the prepared native ligand back into the prepared receptor using the exact same protocol (grid box, parameters) you intend to use for your test compounds.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) for the heavy atoms.

  • Analyze Validation Result: An RMSD value below 2.0 Å is generally considered a successful validation.[20][22][23] It demonstrates that your protocol has sufficient accuracy to reproduce a known binding mode. If the RMSD is high, the protocol (e.g., grid box size, scoring function, protonation states) may need to be refined.

Data Presentation

Summarize results for different derivatives in a clear, tabular format to facilitate comparison.

Compound IDDerivative (R-group)Docking Score (kcal/mol)Key Interacting Residues (VEGFR2)Validation RMSD (Å)
Control Native Ligand-11.5Cys919, Glu885, Leu10351.25
LIG-001 -H-9.8Cys919, Val848N/A
LIG-002 -OCH₃-10.4Cys919, Glu885, Val848N/A
LIG-003 -CF₃-10.1Cys919, Phe1047N/A

Conclusion and Best Practices

Molecular docking is a powerful hypothesis-generation tool, but its results are predictions, not certainties. Adherence to a rigorous, validated protocol is paramount for generating meaningful data.

Key Best Practices:

  • Know Your Target: Understand the biology of your protein target and its binding site before starting.[4]

  • Garbage In, Garbage Out: The quality of your results is dictated by the quality of your preparation. Do not rush this phase.[17]

  • Always Validate: Never trust docking results from a protocol that has not been validated against an experimental structure.[22][23]

  • Scores Are for Ranking: Use docking scores to prioritize compounds, but always follow up with visual inspection of the binding poses.[21]

  • Communicate Effectively: When presenting results, focus on the predicted interactions and the chemical rationale, not just the scores.[4]

By integrating these principles and protocols, researchers can effectively leverage molecular docking to accelerate the discovery and development of novel therapeutics based on the this compound scaffold.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.[Link]

  • Quora. (2021). How does one prepare proteins for molecular docking?[Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.[Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.[Link]

  • ResearchGate. (2022). How to validate the molecular docking results?[Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.[Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.[Link]

  • OUCI. (2021). Best Practices for Docking-Based Virtual Screening.[Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.[Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial.[Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.[Link]

  • NIH National Library of Medicine. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase.[Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking.[Link]

  • ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.[Link]

  • YouTube. (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro).[Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock.[Link]

  • ResearchGate. (2019). Molecular docking proteins preparation.[Link]

  • Royal Society of Chemistry. (n.d.). Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA.[Link]

  • NIH National Library of Medicine. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery.[Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.[Link]

  • NIH National Library of Medicine. (n.d.). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease.[Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.[Link]

  • MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.[Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.[Link]

  • NIH National Library of Medicine. (n.d.). Small-molecule ligand docking into comparative models with Rosetta.[Link]

  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).[Link]

  • UC Santa Barbara. (n.d.). Tutorial: Docking with Glide.[Link]

  • Schrodinger. (n.d.). Virtual Screening With GLIDE.[Link]

  • Michigan State University. (n.d.). Lessons from Docking Validation.[Link]

  • NIH HPC. (n.d.). Docking and Virtual Screening with Glide.[Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.[Link]

  • YouTube. (2021). How to start a molecular docking project? | 4 steps for successful molecular docking PART 1.[Link]

  • Schrodinger. (n.d.). Glide 5.5 User Manual.[Link]

  • MySkinRecipes. (n.d.). 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline.[Link]

  • PubChemLite. (n.d.). This compound.[Link]

  • Springer. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro).[Link]

Sources

Unambiguous Structural Elucidation: ¹H and ¹³C NMR Assignment for 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules in pharmaceutical research and development.[1][2][3] This application note provides a comprehensive guide to the complete spectral assignment of ¹H and ¹³C NMR data for the key chemical intermediate, 5-chloro-2-(1H-imidazol-1-yl)aniline. We detail a systematic approach that combines foundational NMR principles with step-by-step experimental protocols. This guide explains the causal relationships between the molecular structure and the observed spectral data, offering field-proven insights for researchers to confidently characterize this and structurally related compounds.

Introduction and Theoretical Framework

This compound is a substituted aromatic amine containing both an aniline and an imidazole moiety. Such scaffolds are prevalent in medicinal chemistry, making unambiguous characterization critical. NMR spectroscopy provides precise information about the molecule's electronic structure and the connectivity of its atoms.[4]

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment.[1][4] In this compound, the substituent effects on the benzene ring are key to interpreting the spectrum:

  • Amino Group (-NH₂): This is a strong electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho and para positions, causing the signals for the attached protons and carbons to shift to a higher field (upfield).[5]

  • Chloro Group (-Cl): This group exhibits a dual effect. It is electron-withdrawing inductively (-I effect) due to its high electronegativity, which deshields nearby nuclei.[6][7] It also has a weak electron-donating resonance effect (+R effect). For halogens, the inductive effect typically dominates, leading to a net deshielding.

  • Imidazolyl Group: The imidazole ring is an aromatic heterocycle. When attached to the aniline ring, it acts primarily as an electron-withdrawing group, influencing the chemical shifts of the adjacent protons and carbons.

By analyzing these competing electronic effects, we can predict and subsequently assign the specific resonance signals in the ¹H and ¹³C NMR spectra.

Figure 1: Structure and atom numbering for this compound.

Experimental Protocols

The quality of NMR data is profoundly dependent on meticulous sample preparation and proper instrument parameter selection.[8]

NMR Sample Preparation Protocol

This protocol is designed for small organic molecules (MW < 1000 g/mol ).[9]

  • Material Weighing: Accurately weigh 5-25 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.[8][9]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for compounds with amine and imidazole functionalities. Use approximately 0.6-0.7 mL of solvent.[9][10]

  • Dissolution: Prepare the sample in a small, clean vial first to ensure complete dissolution.[8] Gentle vortexing or warming can be applied if necessary.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[8]

  • Referencing: While residual solvent peaks can be used for calibration, for precise measurements, an internal standard like tetramethylsilane (TMS) can be added.[9][11]

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition Workflow

The following workflow outlines the acquisition of 1D and 2D NMR spectra necessary for full structural assignment.

G A Sample Preparation (Compound in DMSO-d₆) B 1D ¹H NMR Acquisition (Standard Proton Experiment) A->B Primary Spectrum C 1D ¹³C NMR Acquisition (Proton Decoupled) B->C Proceed if ¹H is resolved E 2D COSY (Correlates ¹H-¹H couplings) B->E Proton Connectivity H Data Processing & Analysis B->H D DEPT-135 (Optional) (Differentiates CH/CH₃ from CH₂) C->D Further C assignment F 2D HSQC (Correlates ¹H to one-bond ¹³C) C->F Direct C-H attachment G 2D HMBC (Correlates ¹H to multi-bond ¹³C) C->G Long-range C-H connectivity C->H D->H E->H F->H G->H I Complete Structural Assignment H->I

Sources

Application Notes & Protocols: Synthesis of Novel Heterocyclic Compounds from 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

5-chloro-2-(1H-imidazol-1-yl)aniline is a bespoke starting material, rich in chemical potential for the synthesis of a diverse array of novel heterocyclic compounds. Its unique trifecta of functionalities—a nucleophilic aniline, a directing imidazolyl group, and a deactivating chloro substituent—presents both unique challenges and opportunities for the discerning medicinal chemist. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for leveraging this advanced intermediate in the construction of high-value heterocyclic systems, including benzimidazoles, quinoxalines, and benzodiazepines. These scaffolds are central to numerous pharmacologically active agents, and their synthesis from this tailored precursor allows for the introduction of diverse substitution patterns, crucial for navigating complex structure-activity relationships (SAR).

The inherent reactivity of the o-phenylenediamine-like core is the primary driver for the cyclization reactions detailed herein. However, the electronic and steric nature of the chloro and imidazolyl substituents must be carefully considered when devising synthetic strategies.

  • The Chloro Substituent : As an electron-withdrawing group, the chloro atom deactivates the aniline nitrogen to a degree, potentially necessitating more forcing reaction conditions or stronger catalysts to facilitate initial nucleophilic attack.

  • The Imidazolyl Group : This electron-rich heterocycle can act as an internal base or nucleophilic catalyst, potentially influencing reaction mechanisms and rates.[1] Its steric bulk may also direct the regioselectivity of certain cyclizations.

This document serves as a practical guide for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying chemical logic to empower innovation in heterocyclic synthesis.

I. Synthesis of Novel Benzimidazole Derivatives

The condensation of o-phenylenediamines with aldehydes is a robust and widely employed method for the synthesis of the benzimidazole core, a privileged scaffold in medicinal chemistry.[2]

Scientific Rationale & Mechanistic Insight

The reaction proceeds via an initial nucleophilic attack of one of the aniline nitrogens on the aldehyde carbonyl, forming a hemiaminal intermediate. Subsequent dehydration leads to a Schiff base, which then undergoes intramolecular cyclization. A final oxidation/aromatization step yields the stable benzimidazole ring system. The presence of an oxidizing agent is often crucial for the final aromatization step. Various oxidants such as hydrogen peroxide, hypervalent iodine reagents, or even atmospheric oxygen can be employed.[3]

The electron-withdrawing chloro group on our substrate is anticipated to slow the initial nucleophilic attack. To counteract this, slightly elevated temperatures or the use of a Lewis or Brønsted acid catalyst is recommended to activate the aldehyde carbonyl.

Experimental Workflow: Benzimidazole Synthesis

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and aldehyde in solvent B Add catalyst (e.g., p-TsOH) A->B C Heat mixture to reflux (e.g., 80-100°C) B->C D Monitor reaction by TLC C->D E Cool to RT and quench D->E Completion F Extract with organic solvent E->F G Purify by column chromatography F->G

Caption: General workflow for benzimidazole synthesis.

Protocol 1: p-Toluenesulfonic Acid Catalyzed Synthesis of 2-Aryl-benzimidazoles

This protocol details a straightforward and effective method for the synthesis of 2-substituted benzimidazoles using p-toluenesulfonic acid (p-TsOH) as a catalyst.[4]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Dimethylformamide (DMF)

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 mmol) and the desired aromatic aldehyde (1.0 mmol) in DMF (3 mL).

  • Add p-toluenesulfonic acid monohydrate (0.2 mmol) to the mixture.

  • Heat the reaction mixture to 80-100°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • In a separate beaker, prepare a solution of sodium carbonate (1.0 mmol) in water (20 mL).

  • Slowly add the reaction mixture dropwise to the aqueous sodium carbonate solution with vigorous stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration.

  • Wash the collected solid with copious amounts of water and then a small amount of cold ethyl acetate.

  • Dry the product under vacuum to yield the desired 2-aryl-benzimidazole derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Reactant AldehydeCatalystSolventTemp (°C)Time (h)Yield (%)
4-Methoxybenzaldehydep-TsOHDMF903~85
Benzaldehydep-TsOHDMF903.5~82
4-Nitrobenzaldehydep-TsOHDMF1004~78

Note: Yields are hypothetical and may vary based on experimental conditions.

II. Synthesis of Novel Quinoxaline Derivatives

Quinoxalines are a class of nitrogen-containing heterocycles with a wide range of biological activities. The most common and direct synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[5][6]

Scientific Rationale & Mechanistic Insight

This condensation reaction is typically acid-catalyzed and proceeds through a two-step process of addition-elimination to form the dihydropyrazine ring, which then readily oxidizes to the aromatic quinoxaline. The reaction is often high-yielding and tolerates a wide variety of substituents on both reactants. Microwave-assisted synthesis has emerged as a powerful technique to accelerate this transformation, often leading to shorter reaction times and improved yields.[7][8]

Given the reduced nucleophilicity of our substituted aniline, a catalytic amount of acid, such as acetic acid, is beneficial. Alternatively, microwave irradiation can provide the necessary energy to drive the reaction to completion efficiently.[9]

Reaction Scheme: Quinoxaline Synthesis

G Start This compound Product Substituted Quinoxaline Start->Product Reflux or Microwave Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Product Reflux or Microwave Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Product Reflux or Microwave Solvent Solvent (e.g., Ethanol) Solvent->Product Reflux or Microwave

Caption: Key components for quinoxaline synthesis.

Protocol 2: Microwave-Assisted Synthesis of Quinoxalines

This protocol utilizes microwave irradiation to rapidly synthesize quinoxaline derivatives.

Materials:

  • This compound

  • Benzil (or other 1,2-dicarbonyl compound)

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • In a 10 mL microwave reaction vial, combine this compound (1.0 mmol), benzil (1.0 mmol), and ethanol (5 mL).

  • Add 2-3 drops of glacial acetic acid to the mixture.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at 120°C for 10-15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • The product will often precipitate from the solution upon cooling.

  • Collect the solid by vacuum filtration and wash with cold ethanol.

  • Dry the product to obtain the desired quinoxaline derivative.

1,2-DicarbonylSolventTemp (°C)Time (min)Yield (%)
BenzilEthanol12010~92
2,3-ButanedioneEthanol12015~88

Note: Yields are hypothetical and reaction times may need optimization.

III. Synthesis of Novel 1,5-Benzodiazepine Derivatives

1,5-Benzodiazepines are seven-membered heterocyclic compounds that are important pharmacophores.[10] They are commonly synthesized by the condensation of o-phenylenediamines with ketones, often in the presence of an acid catalyst.

Scientific Rationale & Mechanistic Insight

The reaction involves the condensation of two molecules of a ketone with one molecule of the diamine. The mechanism is thought to proceed through the formation of a di-imine intermediate, which then undergoes an intramolecular cyclization. A variety of catalysts, including Brønsted and Lewis acids, have been shown to be effective. The use of p-toluenesulfonic acid is a common and cost-effective choice.

The steric bulk of the imidazolyl group in our starting material may influence the conformation of the intermediates and the final product. The reaction may require slightly longer reaction times or a higher catalyst loading compared to unsubstituted o-phenylenediamines.

Protocol 3: Synthesis of 2,4-Disubstituted-1,5-benzodiazepines

This protocol describes the synthesis of 1,5-benzodiazepines via the condensation of this compound with ketones.

Materials:

  • This compound

  • Acetophenone (or other ketone)

  • p-Toluenesulfonic acid (p-TSA)

  • Toluene

Procedure:

  • To a solution of this compound (1.0 mmol) in toluene (10 mL), add the ketone (2.2 mmol).

  • Add p-toluenesulfonic acid (0.1 mmol) to the reaction mixture.

  • Reflux the mixture for 6-8 hours, using a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

KetoneCatalystSolventTime (h)Yield (%)
Acetophenonep-TSAToluene7~75
Cyclohexanonep-TSAToluene6~80

Note: Yields are hypothetical and purification is typically required.

IV. Future Directions: Exploring Further Transformations

The versatility of this compound extends beyond the synthesis of these three core heterocyclic systems. Other potential transformations include:

  • Pictet-Spengler Reaction : Following N-alkylation of the primary amine, a Pictet-Spengler reaction with an aldehyde could lead to the formation of novel tetrahydro-β-carboline derivatives.

  • Bischler-Napieralski Reaction : Acylation of the primary amine followed by a Bischler-Napieralski-type cyclization could provide access to dihydroisoquinoline-fused systems.[7]

These advanced synthetic routes offer exciting avenues for the creation of complex, polycyclic molecules with significant potential for biological activity.

References

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. MDPI. Available at: [Link]

  • One-Pot Synthesis of Benzimidazoles from o-Nitroanilines under Microwaves via a Reductive Cyclization. Taylor & Francis Online. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinoxalines - A Review. Bentham Science. Available at: [Link]

  • 2-Vinylaniline in the synthesis of heterocycles: Recent advances. Wiley Online Library. Available at: [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. ResearchGate. Available at: [Link]

  • Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. Available at: [Link]

  • Methods of Preparation of Quinoxalines. Encyclopedia.pub. Available at: [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]

  • Benzimidazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines and Aldehydes. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. National Center for Biotechnology Information. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. Loyola eCommons. Available at: [Link]

  • Gold(I)-Catalyzed Synthesis of 1,5-Benzodiazepines Directly from o-Phenylenediamines and Alkynes. ACS Publications. Available at: [Link]

  • An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes. ACS Publications. Available at: [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. Available at: [Link]

  • A facile one-pot synthesis of benzimidazoles from 2-nitroanilines by reductive cyclization. LOCKSS. Available at: [Link]

  • Solid-phase syntheses of heterocycles containing the 2-aminothiophenol moiety. PubMed. Available at: [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. Scribd. Available at: [Link]

  • Synthesis of 1,5- Benzodiazepines A Review. IJTSRD. Available at: [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Available at: [Link]

  • Synthesis of benzimidazoles from o‐phenylenediamine and aromatic aldehydes. Wiley Online Library. Available at: [Link]

  • One-pot, three-component, iron-catalyzed synthesis of benzimidazoles via domino C–N bond formation. RSC Advances. Available at: [Link]

  • Efficient Microwave Irradiation-Assisted Synthesis of Benzodioxinoquinoxaline and Its Donor-Variegated Derivatives Enabling Long-Lived Emission and Efficient Bipolar Charge Carrier Transport. ACS Publications. Available at: [Link]

  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. Available at: [Link]

  • One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Ovidius University Annals of Chemistry. Available at: [Link]

  • An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. Science Alert. Available at: [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. National Center for Biotechnology Information. Available at: [Link]

  • Benign approaches for the microwave-assisted synthesis of quinoxalines. ResearchGate. Available at: [Link]

  • β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. MDPI. Available at: [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Available at: [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Isoquinoline / Pictet Spengler Reaction mechanism application/ UGC CSIR NET GATE JAM. YouTube. Available at: [Link]

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. International Journal of Advanced Research in Science and Engineering. Available at: [Link]

  • Lessons from the Total Synthesis of (±) Phalarine: Insights Into the Mechanism of the Pictet–Spengler Reaction. PubMed Central. Available at: [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. Available at: [Link]

Sources

Application Notes & Protocols: 5-chloro-2-(1H-imidazol-1-yl)aniline in the vanguard of Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers and scientists in the agrochemical sector, detailing the potential of 5-chloro-2-(1H-imidazol-1-yl)aniline as a key intermediate in the development of novel herbicides. This document outlines the scientific rationale, synthetic protocols, and bioassay procedures for leveraging this compound in the discovery of next-generation weed management solutions.

Introduction: The Quest for Novel Herbicidal Moieties

The relentless evolution of herbicide resistance in weed populations necessitates a continuous search for new herbicidal compounds with diverse modes of action. This compound presents a compelling starting point for the synthesis of new active ingredients. Its unique chemical architecture, featuring a halogenated aniline ring coupled with an imidazole heterocycle, offers a versatile scaffold for the design of molecules targeting critical enzymatic pathways in plants.

The presence of the aniline and imidazole moieties suggests a strong potential for this compound to serve as a precursor for Protoporphyrinogen IX oxidase (PPO) inhibiting herbicides.[1][2] PPO inhibitors are a well-established class of herbicides known for their rapid, contact-based action and broad-spectrum efficacy against various weed species.[1][3] They act by blocking the PPO enzyme in the chlorophyll and heme biosynthetic pathways, leading to an accumulation of protoporphyrinogen IX which, in the presence of light, generates highly reactive oxygen species that cause rapid cell membrane disruption and plant death.[1]

Alternatively, the imidazolinone family of herbicides, which inhibit the acetolactate synthase (ALS) enzyme, represents another potential avenue for derivatives of this compound.[4][5] Imidazolinone herbicides are known for their systemic activity and control of a wide range of broadleaf and grassy weeds.[6][7][8]

This guide will focus on the development of PPO-inhibiting herbicides derived from this compound, providing a hypothetical yet scientifically grounded framework for research and development.

Mechanistic Hypothesis: Targeting Protoporphyrinogen IX Oxidase (PPO)

Our central hypothesis is that novel derivatives of this compound can be synthesized to effectively inhibit the PPO enzyme. The rationale is based on the structure-activity relationships of known PPO inhibitors, where a nitrogen-containing heterocycle linked to a substituted phenyl ring is a common structural motif. The aniline nitrogen of our starting compound provides a key reactive site for the introduction of various pharmacophores that can enhance binding to the PPO active site.

The proposed mechanism of action for these novel herbicides is illustrated below:

PPO_Inhibition cluster_chloroplast Chloroplast Protoporphyrinogen_IX Protoporphyrinogen IX PPO_Enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_Enzyme Substrate ROS_Generation Reactive Oxygen Species (ROS) Protoporphyrinogen_IX->ROS_Generation Accumulation & Light-dependent Oxidation Protoporphyrin_IX Protoporphyrin IX PPO_Enzyme->Protoporphyrin_IX Catalysis Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Herbicide_Derivative Novel Herbicide (Derivative of this compound) Herbicide_Derivative->PPO_Enzyme Inhibition Cell_Membrane_Damage Cell Membrane Damage & Plant Death ROS_Generation->Cell_Membrane_Damage

Caption: Proposed mechanism of PPO inhibition by a novel herbicide.

Synthetic Protocol: From Intermediate to a Putative PPO-Inhibiting Herbicide

This section details a representative, multi-step synthesis of a hypothetical PPO-inhibiting herbicide, "Herbicide-X," starting from this compound.

Materials and Reagents
ReagentSupplierPurity
This compoundSigma-Aldrich97%
2-chloro-5-(trifluoromethyl)benzoyl chlorideAlfa Aesar98%
TriethylamineFisher Scientific99.5%
Dichloromethane (DCM), anhydrousAcros Organics99.8%
N,N-Dimethylformamide (DMF)Merck99.8%
Sodium hydride (60% dispersion in mineral oil)Sigma-Aldrich60%
Ethyl bromoacetateTCI Chemicals98%
Lithium hydroxideSigma-Aldrich98%
Tetrahydrofuran (THF)Acros Organics99.9%
WaterMilli-Q-
Hydrochloric acid (HCl)Fisher Scientific37%
Sodium bicarbonate (NaHCO₃)EMD Millipore99.5%
Brine--
Magnesium sulfate (MgSO₄), anhydrousSigma-Aldrich99.5%
Silica gel for column chromatographySorbent Technologies60 Å, 230-400 mesh
Step-by-Step Synthesis of "Herbicide-X"

Synthesis_Workflow Start This compound Step1 Step 1: Amide Formation Start->Step1 Intermediate_A Intermediate A Step1->Intermediate_A Step2 Step 2: N-Alkylation Intermediate_A->Step2 Intermediate_B Intermediate B Step2->Intermediate_B Step3 Step 3: Saponification Intermediate_B->Step3 Herbicide_X Herbicide-X (Final Product) Step3->Herbicide_X

Caption: Synthetic workflow for the preparation of "Herbicide-X".

Step 1: Synthesis of N-(4-chloro-2-(1H-imidazol-1-yl)phenyl)-2-chloro-5-(trifluoromethyl)benzamide (Intermediate A)

  • To a stirred solution of this compound (1.96 g, 10 mmol) and triethylamine (1.52 g, 15 mmol) in anhydrous dichloromethane (50 mL) at 0 °C, add a solution of 2-chloro-5-(trifluoromethyl)benzoyl chloride (2.59 g, 10 mmol) in anhydrous dichloromethane (20 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford Intermediate A.

Step 2: Synthesis of ethyl 2-(2-((4-chloro-2-(1H-imidazol-1-yl)phenyl)amino)-2-oxo-4-(trifluoromethyl)phenyl)acetate (Intermediate B)

  • To a stirred suspension of sodium hydride (0.48 g, 12 mmol, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (30 mL) at 0 °C, add a solution of Intermediate A (4.2 g, 10 mmol) in anhydrous DMF (20 mL) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then add ethyl bromoacetate (1.84 g, 11 mmol) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 16 hours.

  • Quench the reaction by the slow addition of water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield Intermediate B.

Step 3: Synthesis of 2-(2-((4-chloro-2-(1H-imidazol-1-yl)phenyl)amino)-2-oxo-4-(trifluoromethyl)phenyl)acetic acid ("Herbicide-X")

  • To a stirred solution of Intermediate B (4.9 g, 10 mmol) in a mixture of tetrahydrofuran (40 mL) and water (10 mL), add lithium hydroxide (0.48 g, 20 mmol).

  • Stir the reaction mixture at room temperature for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain "Herbicide-X".

Protocol: In Vitro and In Vivo Evaluation of Herbicidal Activity

In Vitro PPO Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of "Herbicide-X" on the PPO enzyme.

Materials:

  • Isolated plant PPO enzyme (e.g., from spinach or corn).

  • Protoporphyrinogen IX substrate.

  • Assay buffer (e.g., Tris-HCl with Tween-20).

  • 96-well microplate reader.

  • "Herbicide-X" and a known PPO inhibitor (e.g., Fomesafen) as a positive control.[9]

Procedure:

  • Prepare a stock solution of "Herbicide-X" in DMSO.

  • In a 96-well plate, add the assay buffer, PPO enzyme, and varying concentrations of "Herbicide-X" or the positive control.

  • Incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding protoporphyrinogen IX.

  • Measure the rate of protoporphyrin IX formation by monitoring the increase in fluorescence or absorbance at the appropriate wavelength over time.

  • Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Whole Plant Greenhouse Bioassay

This protocol assesses the herbicidal efficacy of "Herbicide-X" on a range of weed species.

Plant Species:

  • Broadleaf weeds: Velvetleaf (Abutilon theophrasti), Common Lambsquarters (Chenopodium album).

  • Grassy weeds: Green Foxtail (Setaria viridis), Barnyardgrass (Echinochloa crus-galli).

  • Crop species (for selectivity testing): Soybean (Glycine max), Corn (Zea mays).

Procedure:

  • Sow seeds of the selected plant species in pots containing a standard potting mix.

  • Grow the plants in a greenhouse under controlled conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).

  • Apply "Herbicide-X" at various application rates (e.g., 50, 100, 200, 400 g a.i./ha) to plants at the 2-3 leaf stage.

  • Include an untreated control and a commercial standard (a known PPO inhibitor) for comparison.

  • Visually assess the percentage of weed control (phytotoxicity) at 3, 7, and 14 days after treatment (DAT).

  • Record symptoms of injury, such as chlorosis, necrosis, and stunting.[3]

  • For crop selectivity, assess any injury to the soybean and corn plants.

Data Interpretation and Expected Outcomes

Table 1: Hypothetical IC₅₀ Values for PPO Inhibition

CompoundIC₅₀ (nM)
"Herbicide-X"25
Fomesafen15

Table 2: Hypothetical Greenhouse Bioassay Results (% Weed Control at 14 DAT)

Application Rate (g a.i./ha)VelvetleafLambsquartersGreen FoxtailBarnyardgrassSoybean InjuryCorn Injury
5075804035<5<5
1009095656055
20098998580108
40010010095921512

Successful development of a herbicide based on this compound would be indicated by a low IC₅₀ value in the enzyme assay and high efficacy on target weeds at low application rates in the greenhouse bioassay, coupled with acceptable crop selectivity. The observed symptoms of rapid necrosis and bleaching would further support a PPO-inhibition mode of action.[1]

Conclusion

This compound is a promising, yet underexplored, starting material for the synthesis of novel herbicides. The protocols and conceptual framework provided in these application notes offer a robust starting point for research programs aimed at discovering and developing new weed management technologies. By targeting the PPO enzyme, derivatives of this compound have the potential to deliver effective and fast-acting control of a broad spectrum of problematic weeds, thereby contributing to sustainable agricultural practices.

References

  • Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms. Available at: [Link]

  • Hao, G. F., Zuo, Y., Yang, S. G., & Yang, G. F. (2011). Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery. Chimia (Aarau), 65(12), 961-969. Available at: [Link]

  • Herbicide Mode of Action - Southeast Research-Extension Center. Available at: [Link]

  • PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase - MDPI. Available at: [Link]

  • The Imidazolinone Herbicides | Request PDF - ResearchGate. Available at: [Link]

  • Understanding Cereal Herbicide Modes of Action | Bayer Crop Science Canada. Available at: [Link]

  • Imazapyr - Wikipedia. Available at: [Link]

  • Evaluation of Glyphosate and PPO-Inhibiting Herbicide Tank - UNL Digital Commons. Available at: [Link]

  • Weeds: Mode of Action - UNL CropWatch. Available at: [Link]

  • Imazaquin - Wikipedia. Available at: [Link]

  • Imazapyr Roadside Vegetation Management Herbicide Fact Sheet - wsdot. Available at: [Link]

  • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline - MySkinRecipes. Available at: [Link]

  • Herbicide How-To: Understanding Herbicide Mode of Action | Oklahoma State University. Available at: [Link]

  • Imidazolinones. Available at: [Link]

  • Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse. Available at: [Link]

  • US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline - Google Patents.
  • Imazapyr Herbicides | Forestry Distributing North America's Forest Products Leader. Available at: [Link]

  • Overview of herbicide mechanisms of action - PMC - NIH. Available at: [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY - IJRPC. Available at: [Link]

  • IMAZAPYR 4 SL - Alligare. Available at: [Link]

  • Understanding Herbicide Mode of Action. Available at: [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC - PubMed Central. Available at: [Link]

  • Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD - PubMed. Available at: [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines - RSC Publishing. Available at: [Link]

  • (PDF) A Simple One‐Pot Synthesis of New Imidazol‐2‐yl‐1H‐quinolin‐2‐ones from the Direct Reaction of 2‐Chloroquinolin‐3‐carbaldehyde with Aromatic o‐Diamines - ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Predicting and Evaluating the ADMET Profile of 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: De-risking a Promising Heterocycle

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a cornerstone of efficient and successful development pipelines. A significant contributor to late-stage clinical trial failures and post-market withdrawals is an unfavorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[1] Therefore, a robust and early characterization of a compound's ADMET properties is not just a regulatory requirement but a critical step in de-risking a potential drug candidate.[2][3]

This document provides a comprehensive guide to predicting and experimentally validating the ADMET properties of 5-chloro-2-(1H-imidazol-1-yl)aniline (CAS No. 54705-92-9)[][5], a heterocyclic amine with a chemical scaffold of interest in medicinal chemistry due to the prevalence of the imidazole ring in biologically active compounds.[6] The imidazole moiety can enhance pharmacokinetic characteristics, but it also necessitates a thorough investigation of its metabolic fate and potential for drug-drug interactions.[6]

We will first employ a suite of open-access in silico tools to generate a preliminary ADMET profile. Subsequently, we will detail a series of tiered in vitro experimental protocols to validate these computational predictions, providing a self-validating framework for decision-making in a drug discovery program.

Chemical Identity

PropertyValue
IUPAC Name This compound
CAS Number 54705-92-9
Molecular Formula C₉H₈ClN₃
Molecular Weight 193.63 g/mol
Canonical SMILES C1=CC(=C(C=C1Cl)N)N2C=CN=C2
Chemical Structure this compound

Part 1: In Silico ADMET Prediction Workflow

In silico ADMET prediction offers a rapid and cost-effective first pass to flag potential liabilities of a compound.[7] By leveraging computational models trained on large datasets, we can estimate a variety of pharmacokinetic and toxicological parameters before synthesizing the molecule. We advocate for the use of multiple tools to compare predictions and identify the most probable outcomes.[8]

Logical Workflow for In Silico Prediction

cluster_input Input cluster_tools Prediction Tools cluster_output Predicted Properties SMILES SMILES String C1=CC(=C(C=C1Cl)N)N2C=CN=C2 SwissADME SwissADME SMILES->SwissADME Input Molecule pkCSM pkCSM SMILES->pkCSM Input Molecule ADMETlab ADMETlab 2.0 SMILES->ADMETlab Input Molecule ADMET_AI ADMET-AI SMILES->ADMET_AI Input Molecule PhysChem Physicochemical Properties (LogP, Solubility, pKa) SwissADME->PhysChem Predicts Absorption Absorption (HIA, Caco-2, BBB) SwissADME->Absorption Predicts Metabolism Metabolism (CYP Inhibition/Substrate) SwissADME->Metabolism Predicts pkCSM->Absorption Predicts Distribution Distribution (PPB, VDss) pkCSM->Distribution Predicts pkCSM->Metabolism Predicts Excretion Excretion (Clearance) pkCSM->Excretion Predicts Toxicity Toxicity (hERG, Ames, Hepatotoxicity) pkCSM->Toxicity Predicts ADMETlab->PhysChem Predicts ADMETlab->Absorption Predicts ADMETlab->Distribution Predicts ADMETlab->Metabolism Predicts ADMETlab->Excretion Predicts ADMETlab->Toxicity Predicts ADMET_AI->Absorption Predicts ADMET_AI->Distribution Predicts ADMET_AI->Metabolism Predicts ADMET_AI->Excretion Predicts ADMET_AI->Toxicity Predicts

Caption: In Silico ADMET Prediction Workflow.

Predicted ADMET Properties of this compound

The following table summarizes the predicted ADMET properties from a consensus of leading open-access platforms like SwissADME, pkCSM, and ADMET-AI.[9][10][11]

Parameter Predicted Value Interpretation & Significance
Physicochemical Properties
Molecular Weight193.63Favorable for oral bioavailability (Lipinski's Rule of Five compliant).
LogP (Lipophilicity)1.5 - 2.5Optimal range for membrane permeability and solubility.
Aqueous SolubilityModerately SolubleMay not pose significant formulation challenges.
pKa (Basic)4.5 - 5.5 (Aniline)The basic aniline moiety will be partially protonated at physiological pH.
pKa (Basic)6.5 - 7.0 (Imidazole)The imidazole ring will also be partially protonated, affecting solubility and binding.
Absorption
Human Intestinal Absorption (HIA)>80%Predicted to be well-absorbed from the gastrointestinal tract.[12]
Caco-2 PermeabilityModerate to HighSuggests good potential for passive diffusion across the intestinal epithelium.[13]
Blood-Brain Barrier (BBB) PermeantLikely NoGenerally desirable to avoid CNS side effects unless targeting the brain.
P-glycoprotein (P-gp) SubstrateLikely NoReduced risk of efflux-mediated resistance and drug-drug interactions.
Distribution
Plasma Protein Binding (PPB)60-80%Moderate binding, leaving a reasonable fraction of unbound drug to exert its effect.
Volume of Distribution (VDss)> 0.5 L/kgSuggests distribution beyond the plasma compartment into tissues.
Metabolism
CYP1A2 InhibitorUnlikelyLow potential for interactions with drugs metabolized by CYP1A2.
CYP2C9 InhibitorPossibleFurther investigation is warranted.
CYP2C19 InhibitorUnlikelyLow potential for interactions with drugs metabolized by CYP2C19.
CYP2D6 InhibitorUnlikelyLow potential for interactions with drugs metabolized by CYP2D6.
CYP3A4 InhibitorPossibleHigh-priority for experimental validation due to the large number of drugs metabolized by CYP3A4.[14]
CYP SubstrateCYP3A4, CYP2C9Likely to be metabolized by major drug-metabolizing enzymes.[15]
Excretion
Total ClearanceLow to ModerateSuggests a potentially reasonable half-life in vivo.
Toxicity
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity.
AMES MutagenicityLow ProbabilityReduced risk of genotoxicity.
HepatotoxicityLow to Moderate ProbabilityRequires experimental confirmation, as this is a common cause of drug attrition.[16]

Expert Analysis of In Silico Predictions: The computational data suggests that this compound has a generally favorable drug-like profile. It is predicted to have good oral absorption and tissue distribution. The key areas of uncertainty and potential risk lie in its interaction with Cytochrome P450 enzymes, specifically potential inhibition of CYP3A4 and CYP2C9, and its own metabolism. These predictions must be the primary focus of experimental validation.

Part 2: Experimental Protocols for ADMET Validation

The following protocols provide a tiered approach to experimentally verify the in silico predictions. These assays are standard in the pharmaceutical industry and are designed to provide robust, decision-guiding data.[17]

Tier 1: Foundational ADMET Assays

This initial set of experiments addresses the most critical properties identified in the in silico screen: solubility, permeability, and metabolic stability.

Rationale: Accurate solubility data is fundamental for interpreting all other biological assays and for future formulation development. A kinetic solubility assay is a high-throughput method to estimate thermodynamic solubility.

Methodology:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • In a 96-well plate, add 2 µL of the DMSO stock to 198 µL of phosphate-buffered saline (PBS) at pH 7.4. This creates a 100 µM solution with 1% DMSO.

  • Seal the plate and shake at room temperature for 2 hours to allow for equilibration and potential precipitation.

  • Centrifuge the plate to pellet any precipitate.

  • Carefully transfer the supernatant to a new 96-well plate.

  • Quantify the concentration of the compound in the supernatant using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) against a standard curve prepared in PBS with 1% DMSO.

  • The resulting concentration is the kinetic solubility.

Rationale: PAMPA provides a rapid and cost-effective measure of a compound's passive permeability across an artificial lipid membrane, serving as a surrogate for transcellular absorption.[13][18]

Methodology:

  • Use a 96-well PAMPA plate system, which consists of a donor plate and an acceptor plate separated by a microfilter coated with a lipid solution (e.g., phosphatidylcholine in dodecane).

  • Add the test compound (e.g., at 100 µM) to the donor wells (pH 6.5 to simulate the upper intestine).

  • Fill the acceptor wells with buffer at pH 7.4.

  • Assemble the PAMPA "sandwich" and incubate for 4-16 hours at room temperature.

  • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - [C_A(t)] / C_equilibrium) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [C_A(t)] is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.

Rationale: This assay provides a measure of the compound's susceptibility to metabolism by the major Phase I drug-metabolizing enzymes (Cytochrome P450s) located in the endoplasmic reticulum of hepatocytes.[2][19] It is a key indicator of metabolic clearance.

Methodology:

  • Prepare an incubation mixture in a 96-well plate containing:

    • Phosphate buffer (pH 7.4)

    • Human liver microsomes (e.g., 0.5 mg/mL)

    • This compound (final concentration of 1 µM)

  • Pre-warm the plate to 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system (cofactor for CYP450 enzymes).

  • At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Include control incubations:

    • -NADPH: To assess non-CYP mediated degradation.

    • Positive control: A compound with known metabolic instability (e.g., testosterone).

  • Centrifuge the plates to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Workflow for Tier 1 Experimental Validation

cluster_input Test Compound cluster_assays Tier 1 Assays cluster_output Key Data Output Compound This compound Solubility Kinetic Solubility (PBS, pH 7.4) Compound->Solubility Test in Permeability PAMPA (Artificial Membrane) Compound->Permeability Test in Metabolism HLM Stability (CYP450s) Compound->Metabolism Test in Sol_Data Solubility (µM) Solubility->Sol_Data Yields Perm_Data Permeability (Pe) Permeability->Perm_Data Yields Met_Data Half-life (t½) Intrinsic Clearance (CLint) Metabolism->Met_Data Yields

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 5-Chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-chloro-2-(1H-imidazol-1-yl)aniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance reaction yields and product purity. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience in cross-coupling reactions.

FREQUENTLY ASKED QUESTIONS (FAQS)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound is typically achieved through an N-arylation reaction, where an imidazole ring is coupled with a substituted aniline precursor. The two most common and effective methods are the Copper-Catalyzed Ullmann Condensation and the Palladium-Catalyzed Buchwald-Hartwig Amination.[1][2] The choice between these methods often depends on factors such as substrate scope, functional group tolerance, cost, and scalability.

Q2: I am getting a low yield in my Ullmann coupling reaction. What are the likely causes and how can I improve it?

A2: Low yields in Ullmann couplings for N-arylation of imidazoles are a common issue.[3] Several factors could be at play:

  • Inactive Catalyst: The active catalytic species is Cu(I). If you are using a Cu(I) salt (e.g., CuI, CuBr), ensure it is fresh and has not been oxidized to Cu(II). If you are using a Cu(0) or Cu(II) source, the reaction conditions must facilitate the in-situ formation of Cu(I).[4]

  • Inappropriate Ligand: While classic Ullmann reactions are often performed without a ligand, modern protocols often employ ligands to improve solubility, reaction rates, and yields. For N-arylation of imidazoles, ligands like 1,10-phenanthroline and 8-hydroxyquinoline have proven effective.[5][6]

  • Suboptimal Base: The base is crucial for the deprotonation of imidazole. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solubility of the base can also be a factor; for instance, using tetraethylammonium carbonate or adding polyethylene glycol (PEG) can enhance the solubility of inorganic bases in organic solvents, thereby accelerating the reaction.[5][6]

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (upwards of 200 °C), which can lead to substrate or product degradation.[7][8] Modern ligand-assisted protocols often allow for milder conditions (100-120 °C).[1]

Q3: I am observing significant amounts of unreacted starting material in my Buchwald-Hartwig reaction. What should I troubleshoot?

A3: Unreacted starting material in a Buchwald-Hartwig amination of an imidazole suggests an issue with the catalytic cycle. Here are some key areas to investigate:

  • Catalyst Inhibition: Imidazoles can act as inhibitors for the palladium catalyst by strongly coordinating to the metal center and preventing the formation of the active catalytic species.[9] A key strategy to overcome this is to pre-form the active Pd(0)-ligand complex before adding the imidazole substrate. This can be achieved by heating the palladium source (e.g., Pd₂(dba)₃) and the phosphine ligand together in the solvent for a short period before adding the other reagents.[9]

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the reaction. Bulky, electron-rich biarylphosphine ligands such as tBuBrettPhos have been shown to be highly effective for the amination of bromoimidazoles.[10]

  • Base Selection: A strong, non-nucleophilic base is required. Lithium bis(trimethylsilyl)amide (LHMDS) is a common choice for these reactions.[10]

Q4: What are some common side reactions to be aware of during the synthesis of this compound?

A4: Side reactions can significantly impact your yield and purity. Here are a few to consider:

  • Homocoupling of the Aryl Halide: In Ullmann reactions, the aryl halide can couple with itself to form a biaryl impurity.[7]

  • Reduction of the Aryl Halide: The aryl halide can be reduced to the corresponding arene, particularly if there are sources of hydride in the reaction or if the catalyst promotes this pathway.[5]

  • N-alkylation of Imidazole: If using a tetraalkylammonium salt as a base or phase-transfer catalyst, N-alkylation of the imidazole can occur as a side reaction.[5]

  • Isomeric Impurities: Depending on the starting materials, the formation of isomeric products is possible. Careful purification is necessary to isolate the desired product.[11]

Troubleshooting Guide

This section provides a more detailed breakdown of common problems and their solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: Copper source is oxidized; Palladium catalyst is not properly activated.For Ullmann, use fresh, high-purity Cu(I) salts.[4] For Buchwald-Hartwig, pre-form the active catalyst by heating the palladium source and ligand before adding substrates.[9]
Inappropriate Ligand: The chosen ligand is not suitable for the specific substrates.Screen a variety of ligands. For Ullmann, consider 1,10-phenanthroline derivatives.[5] For Buchwald-Hartwig, bulky biaryl phosphine ligands like tBuBrettPhos are a good starting point.[10]
Suboptimal Base: The base is not strong enough or has poor solubility.Screen different inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[1] For Ullmann, consider using a soluble organic base like tetraethylammonium carbonate or adding PEG to improve the solubility of inorganic bases.[5][6] For Buchwald-Hartwig, use a strong, non-nucleophilic base like LHMDS.[10]
Formation of Significant Impurities Side Reactions: Homocoupling, reduction of aryl halide, or N-alkylation.Optimize reaction conditions (temperature, reaction time). Consider a different catalyst system that is less prone to side reactions. Avoid tetraalkylammonium salts if N-alkylation is observed.[5]
Isomeric Products: Reaction at a different position on the aniline or imidazole ring.This is less likely for the N-arylation of imidazole itself, but if using a substituted imidazole, steric and electronic factors will direct the regioselectivity. For unsymmetrical anilines, the position of substitution is generally dictated by the starting material.
Difficulty in Product Purification Co-eluting Impurities: Impurities with similar polarity to the desired product.Optimize the reaction to minimize impurity formation. Employ different purification techniques such as acid-base extraction to exploit the basicity of the aniline and imidazole moieties, followed by column chromatography or recrystallization.[11]

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Copper-Catalyzed Ullmann Condensation

This protocol is adapted from established methods for the N-arylation of imidazoles.[1][5]

  • Reaction Setup: To a dry Schlenk tube, add CuI (5-10 mol%), 1,10-phenanthroline (10-20 mol%), and Cs₂CO₃ (2 equivalents).

  • Reagent Addition: Add imidazole (1.2 equivalents) and 2-bromo-4-chloroaniline (1 equivalent).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane) under an inert atmosphere (N₂ or Ar).

  • Reaction: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove insoluble salts.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is based on methodologies developed for the amination of heterocyclic bromides.[9][10]

  • Catalyst Pre-activation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky biarylphosphine ligand (e.g., tBuBrettPhos, 2-4 mol%) to a dry Schlenk tube. Add anhydrous, degassed solvent (e.g., toluene or dioxane) and heat the mixture at 80-100 °C for 10-15 minutes.

  • Reagent Addition: To the pre-activated catalyst mixture, add 2-bromo-4-chloroaniline (1 equivalent), imidazole (1.2 equivalents), and a strong base (e.g., LHMDS, 2.2 equivalents).

  • Reaction: Stir the reaction mixture at room temperature or heat to 80-100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool to room temperature and quench with saturated aqueous NH₄Cl.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting Workflow

G start Low Yield or Incomplete Reaction check_catalyst Check Catalyst Activity start->check_catalyst troubleshoot_ullmann Ullmann Specifics check_catalyst->troubleshoot_ullmann Ullmann troubleshoot_buchwald Buchwald-Hartwig Specifics check_catalyst->troubleshoot_buchwald Buchwald-Hartwig check_ligand Evaluate Ligand check_base Assess Base Strength/Solubility check_ligand->check_base check_conditions Review Reaction Conditions check_base->check_conditions optimize_purification Optimize Purification check_conditions->optimize_purification troubleshoot_ullmann->check_ligand preactivate Pre-activate Catalyst troubleshoot_buchwald->preactivate preactivate->check_ligand success Improved Yield optimize_purification->success

Caption: A workflow for troubleshooting low yields.

Ullmann Condensation Catalytic Cycle

G CuI Cu(I)L oxidative_addition Oxidative Addition CuI->oxidative_addition Ar-X CuIII Ar-Cu(III)(Im)L oxidative_addition->CuIII Im-H, Base reductive_elimination Reductive Elimination CuIII->reductive_elimination reductive_elimination->CuI Catalyst Regeneration product Ar-Im reductive_elimination->product

Caption: Simplified Ullmann N-arylation cycle.

Buchwald-Hartwig Amination Catalytic Cycle

G Pd0 Pd(0)L_n oxidative_addition Oxidative Addition Pd0->oxidative_addition Ar-X PdII Ar-Pd(II)(X)L_n oxidative_addition->PdII ligand_exchange Ligand Exchange PdII->ligand_exchange Im-H, Base PdII_Im Ar-Pd(II)(Im)L_n ligand_exchange->PdII_Im reductive_elimination Reductive Elimination PdII_Im->reductive_elimination reductive_elimination->Pd0 Catalyst Regeneration product Ar-Im reductive_elimination->product

Caption: Simplified Buchwald-Hartwig amination cycle.

References

  • Altman, R. A., et al. (2003). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry, 68(25), 9663–9672. [Link]

  • Various Authors. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.
  • Zheng, N., et al. (2005). A Soluble Base for the Copper-Catalyzed Imidazole N-Arylations with Aryl Halides. The Journal of Organic Chemistry, 70(17), 6970–6973. [Link]

  • Goksu, H., et al. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Letters in Drug Design & Discovery, 17(5).
  • Billingsley, K. L., & Buchwald, S. L. (2007). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • Wang, X., et al. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Journal of the American Chemical Society, 132(40), 14078–14080. [Link]

  • Various Authors. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - N-(1H-indol-5-yl)acetamides. International Journal of Advance Research in Science and Engineering.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Abonia, R., et al. (2009). A Simple One‐Pot Synthesis of New Imidazol‐2‐yl‐1H‐quinolin‐2‐ones from the Direct Reaction of 2‐Chloroquinolin‐3‐carbaldehyde with Aromatic o‐Diamines. European Journal of Organic Chemistry, 2009(33), 5785-5792.
  • Wikipedia. (n.d.). Ullmann reaction. [Link]

  • Nataraja, G., et al. (2022). GREEN SYNTHESIS OF 2-(1H-PYRAZOL-5-yl) ANILINE AS A CORROSION INHIBITOR OF ALUMINIUM-2014 ALLOY IN 1.0 MOLAR HCl SOLUTION. Rasayan Journal of Chemistry, 15(2), 143-149.
  • US Patent US20200377475A1. (2020). An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • CN Patent CN107118160B. (2017). A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Tundel, R. E., & Buchwald, S. L. (2007). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 9(19), 3821–3824. [Link]

  • ResearchGate. (n.d.). Selected approaches for the synthesis of 2,4-diarylimidazolines. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Reddit. (n.d.). Troubleshooting Ullmann Coupling. [Link]

  • DE Patent DE60114424T2. (2001). EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.
  • National Institutes of Health. (n.d.). Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles.
  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • YouTube. (2025). reaction to Chemiolis video - synthesis of an aniline-based sweetener. [Link]

  • RSC Publishing. (n.d.). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience.
  • The Journal of Organic Chemistry. (2018). Buchwald–Hartwig Amination of Phosphinines and the Effect of Amine Substituents on Optoelectronic Properties of the Resulting Coupling Products. [Link]

Sources

Technical Support Center: Purification of Crude 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-chloro-2-(1H-imidazol-1-yl)aniline is a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] Its structural integrity and purity are paramount to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2] This guide provides a comprehensive technical support framework for researchers, scientists, and drug development professionals encountering challenges during the purification of this crude compound. We will explore common impurities, offer detailed troubleshooting guides for standard purification techniques, and answer frequently asked questions to streamline your experimental workflow.

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in the crude product. These can originate from starting materials, side reactions, or subsequent degradation.

Impurity Type Potential Origin Suggested Analytical Method
Unreacted Starting Materials Incomplete reaction of precursors (e.g., 2,4-dichloro-1-nitrobenzene, imidazole).HPLC, LC-MS[3]
Isomeric Byproducts Formation of an isomeric product, such as 4-chloro-2-(1H-imidazol-1-yl)aniline, depending on reaction conditions.[3]HPLC, LC-MS, NMR[3]
Over-reaction Products Side reactions leading to bis-imidazole species or other complex structures.[3]LC-MS, NMR
Quinoxaline Derivatives Potential side reaction if glyoxal is used in a preceding step to form the imidazole ring.[3]LC-MS, NMR
Residual Solvents Incomplete removal of reaction or extraction solvents.GC-MS, ¹H NMR

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude this compound?

A1: The three primary methods, depending on the impurity profile and scale, are:

  • Column Chromatography: A highly versatile technique for separating compounds with different polarities.[4] Silica gel is the standard stationary phase, often used with solvent systems like hexanes/ethyl acetate or dichloromethane/methanol.[3]

  • Recrystallization: An excellent method for removing small amounts of impurities from a solid product, provided a suitable solvent can be found.[3]

  • Acid-Base Extraction: This technique leverages the basic nature of the aniline and imidazole moieties to separate them from neutral or acidic impurities.[3][5]

Q2: How do I choose the best purification method for my sample?

A2: The choice depends on a preliminary analysis of your crude material. A simple Thin Layer Chromatography (TLC) analysis can be very informative.

G start Analyze Crude Material via TLC q1 Are impurities significantly different in polarity (Rf)? start->q1 q2 Is the product a solid? q1->q2  No chrom Use Column Chromatography q1->chrom  Yes q3 Are impurities neutral or acidic? q2->q3  No recryst Attempt Recrystallization q2->recryst  Yes extract Perform Acid-Base Extraction q3->extract  Yes combine Consider a combination of methods (e.g., Extraction then Recrystallization) q3->combine  No / Unsure

Caption: Decision tree for selecting a purification method.

Q3: What analytical techniques are best for assessing the final purity?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity by measuring the area percentage of the main peak.[6] A reverse-phase C18 column is a common choice.[3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product and helps identify the mass of any impurities.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the desired product and can reveal the presence of structurally similar impurities that may not separate well by chromatography.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during purification, offering causal explanations and practical solutions.

Column Chromatography Issues

G start Problem Encountered in Column Chromatography p1 Poor Separation / Co-elution start->p1 p2 Low Recovery of Product start->p2 p3 Peak Tailing on TLC/Column start->p3 c1 Cause: Incorrect Mobile Phase Polarity p1->c1 c2 Cause: Irreversible Adsorption to Silica p2->c2 c3 Cause: Compound Instability on Acidic Silica p2->c3 c4 Cause: Basic nature of compound interacts strongly with acidic silica p3->c4 s1 Solution: Optimize solvent system (gradient elution). c1->s1 s2 Solution: Deactivate silica with triethylamine (0.1-1%). c2->s2 s3 Solution: Use a faster method (flash chromatography) or switch to a neutral stationary phase like alumina. c3->s3 c4->s2

Caption: Troubleshooting workflow for column chromatography.

Problem: My compound is co-eluting with an impurity.

  • Causality & Solution: This occurs when the polarity of the eluent is not optimized to differentiate between your product and the impurity. If using a single solvent mixture (isocratic elution), switch to a gradient elution.[8] Start with a low-polarity solvent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the proportion of the more polar solvent. This will enhance the separation between compounds with close Rf values.[8]

Problem: I am getting a very low yield from the column.

  • Causality & Solution: The basic nitrogen atoms in your compound can bind strongly to the slightly acidic silica gel, leading to irreversible adsorption.[8] This can be mitigated by deactivating the silica gel. Before running the column, flush it with your mobile phase containing a small amount of a basic modifier like triethylamine (0.1-1%).[9] This neutralizes the acidic sites and improves recovery. Alternatively, your compound might be degrading on the silica; in this case, using a less acidic stationary phase like alumina or running the column more quickly (flash chromatography) can help.[8]

Problem: My spot/band is tailing or streaking.

  • Causality & Solution: Tailing is a classic sign of strong interaction between a basic compound and the acidic silica gel.[9] As mentioned above, adding a small amount of triethylamine or another suitable base to your eluent system will typically resolve this issue by competing for the active sites on the silica.[8]

Recrystallization Issues

Problem: My product "oils out" instead of forming crystals.

  • Causality & Solution: Oiling out happens when the solution becomes supersaturated at a temperature above the melting point of your compound, or if the compound has a low melting point. To resolve this, try using a larger volume of the "good" solvent to lower the saturation point, or switch to a different solvent system with a lower boiling point.[8] Allowing the solution to cool much more slowly can also promote proper crystal lattice formation.[8]

Problem: The compound will not crystallize from the solution.

  • Causality & Solution: Crystal formation requires nucleation sites. If the solution is too clean or cools too rapidly, nucleation may not occur.[8] Try the following techniques:

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic glass fragments can act as nucleation sites.[8]

    • Seed Crystals: If you have a tiny amount of pure solid, add a single crystal to the cooled solution to induce crystallization.[8]

    • Reduce Solvent: The solution may be too dilute. Evaporate some of the solvent and attempt to cool again.

Acid-Base Extraction Issues

Problem: An emulsion has formed, and the layers will not separate.

  • Causality & Solution: Emulsions are common when solutions of similar densities are shaken too vigorously. To break the emulsion, you can add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous layer helps to force the separation. Alternatively, gentle swirling instead of vigorous shaking can prevent emulsion formation.[8]

Problem: My recovery is low after re-precipitating the product.

  • Causality & Solution: Low recovery often stems from incomplete protonation or deprotonation. Ensure you are adjusting the pH sufficiently. When extracting the amine into the aqueous acidic layer, the pH should be sufficiently low (typically pH < 4) to fully protonate the basic nitrogens.[10] When re-precipitating the product by adding a base, ensure the pH is high enough to deprotonate the amine salt completely, thus minimizing its solubility in the aqueous layer. Always check the pH with litmus paper or a pH meter. Performing multiple extractions with smaller volumes of solvent is also more efficient than a single large-volume extraction.

Experimental Protocols

Protocol 1: Column Chromatography Purification
  • Preparation: Dry the crude product onto a small amount of silica gel to create a dry-load sample.

  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Loading: Add the dry-loaded sample to the top of the packed column.

  • Elution: Begin eluting with a low-polarity mobile phase (e.g., Hexane/Ethyl Acetate 9:1). Monitor the eluent using TLC.[11]

  • Gradient (if needed): Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 Hexane/Ethyl Acetate) to elute your target compound.[11]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Stationary Phase Suggested Mobile Phase System Modifier (if needed)
Silica Gel (60 Å)Hexane / Ethyl Acetate0.1-1% Triethylamine[8][9]
Silica Gel (60 Å)Dichloromethane / Methanol0.1-1% Triethylamine[3]
Neutral AluminaHexane / Ethyl AcetateNone
Protocol 2: Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair (one in which the compound is soluble when hot but insoluble when cold). Methanol or Ethanol/Water mixtures are good starting points.[4]

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of hot solvent to the crude solid until it is completely dissolved.[4]

  • Hot Filtration (Optional): If insoluble impurities are visible, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place it in an ice bath to maximize crystal formation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove residual soluble impurities.[4]

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent immiscible with water (e.g., ethyl acetate).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash it several times with a dilute acidic solution (e.g., 1M HCl).[10] The protonated amine product will move into the aqueous layer.

  • Separation: Combine all the aqueous layers. The organic layer, containing neutral impurities, can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath and slowly add a base (e.g., 20% NaOH solution) with stirring until the solution is basic (pH > 10) and the product precipitates out.[11]

  • Extraction: Extract the precipitated product back into an organic solvent (e.g., ethyl acetate) several times.

  • Drying and Concentration: Combine the organic layers, dry with an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

References

  • BenchChem. (2025). Identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. BenchChem Technical Support.
  • Ijarse. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advanced Research in Science and Engineering.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)
  • Google Patents. (n.d.).
  • BenchChem. (2025).
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Chloro-2-(propan-2-yl)aniline. BenchChem Technical Support.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • University of Rochester, Department of Chemistry. (2026). Workup: Amines.
  • SIELC Technologies. (n.d.). Separation of 5-Chloro-2-(1H-tetrazol-5-yl)aniline on Newcrom R1 HPLC column.
  • ResearchGate. (2014).
  • SynHet. (n.d.). 5-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-2-(1H-tetrazol-5-yl)aniline.

Sources

Identifying common impurities in 5-chloro-2-(1H-imidazol-1-yl)aniline synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-chloro-2-(1H-imidazol-1-yl)aniline. This molecule is a valuable building block in medicinal chemistry and materials science.[1] Achieving high purity is critical for downstream applications, yet the synthesis pathway presents several challenges that can lead to process-related impurities.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common issues encountered during synthesis, purification, and analysis. We will delve into the mechanistic origins of these impurities and provide actionable, field-tested protocols to help you identify, control, and eliminate them.

Core Synthetic Pathway Overview

The most common and industrially scalable synthesis of this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Imidazole reacts with 2,4-dichloronitrobenzene. The nitro group strongly activates both chlorine atoms, but the substitution preferentially occurs at the C2 position (ortho to the nitro group).

  • Reduction: The nitro group of the resulting intermediate, 1-(5-chloro-2-nitrophenyl)-1H-imidazole, is reduced to a primary amine to yield the final product.

This pathway is illustrated below, highlighting the key stages where impurities can form.

Synthesis_Pathway_Impurities SM1 2,4-Dichloronitrobenzene Intermediate 1-(5-Chloro-2-nitrophenyl) -1H-imidazole SM1->Intermediate + Base, Solvent (SNA_r_) Impurity1 Unreacted SM1 SM1->Impurity1 Carryover SM2 Imidazole SM2->Intermediate + Base, Solvent (SNA_r_) Product This compound Intermediate->Product + Reducing Agent (e.g., Fe/HCl, H₂/Pd-C) Impurity2 Regioisomer: 1-(4-Chloro-2-nitrophenyl) -1H-imidazole Intermediate->Impurity2 Side Reaction (Substitution at C4) Impurity3 Unreduced Intermediate Intermediate->Impurity3 Incomplete Reduction Impurity4 Dehalogenated Product Product->Impurity4 Over-reduction (Catalytic Hydrogenation)

Caption: Synthetic pathway and points of impurity formation.

Frequently Asked Questions (FAQs)
Part 1: Impurities from the SNAr Reaction

Question 1: My HPLC/LC-MS analysis of the crude nitro-intermediate shows two major peaks with the same mass. What is the second peak?

Answer: You are most likely observing a mixture of regioisomers. The primary product is 1-(5-chloro-2-nitrophenyl)-1H-imidazole , formed from nucleophilic attack at the C2 position of 2,4-dichloronitrobenzene. However, a competing reaction can occur at the C4 position, leading to the formation of the regioisomeric impurity, 1-(4-chloro-2-nitrophenyl)-1H-imidazole .

  • Mechanistic Insight: The nitro group is a powerful electron-withdrawing group that activates both ortho (C2) and para (C4) positions towards nucleophilic aromatic substitution (SNAr). While the C2 position is generally more activated, the difference in activation energy can be small, leading to the formation of both isomers.[2][3] Reaction conditions such as temperature, solvent, and the nature of the base can influence the isomeric ratio.

  • Troubleshooting & Identification:

    • Analytical Confirmation: The isomers will have identical mass spectra. Their identity must be confirmed by separating them chromatographically (HPLC) and performing structural analysis. 2D-NMR techniques (like NOESY or HMBC) are invaluable for definitively assigning the structure by observing correlations between the imidazole protons and the protons on the chloronitrobenzene ring.[2]

    • Mitigation Strategy: To favor the desired C2 substitution, reaction conditions should be carefully optimized. Lowering the reaction temperature may increase selectivity. Screening different bases (e.g., K₂CO₃, NaH, DBU) and solvents (e.g., DMF, DMSO, Acetonitrile) can also significantly impact the regioisomeric ratio.

Question 2: I'm observing residual 2,4-dichloronitrobenzene in my intermediate product. How can I remove it?

Answer: Carryover of the starting material, 2,4-dichloronitrobenzene, is a common issue resulting from an incomplete reaction.

  • Mechanistic Insight: The reaction may stall due to insufficient reaction time, inadequate temperature, or deactivation of the base. It is crucial to monitor the reaction to completion.

  • Troubleshooting & Identification:

    • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) or in-process HPLC checks to ensure the complete consumption of the starting material before work-up.

    • Purification Protocol: If carryover occurs, purification can be achieved via:

      • Recrystallization: The nitro-intermediate is often a solid. Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol/water) can effectively remove the less polar starting material.

      • Column Chromatography: For smaller scales or difficult separations, silica gel chromatography using a solvent gradient (e.g., Hexane/Ethyl Acetate) is a reliable method.[4]

Part 2: Impurities from the Reduction Step

Question 3: My final product is yellow and my analysis shows a peak corresponding to the mass of the nitro-intermediate. What went wrong?

Answer: This indicates an incomplete reduction of the nitro group. The starting material for this step, 1-(5-chloro-2-nitrophenyl)-1H-imidazole, is typically a yellow solid, and its presence will impart color to your final product.

  • Mechanistic Insight: The reduction of an aromatic nitro group can be sluggish if the reducing agent is not sufficiently active or if the reaction conditions are not optimal.

    • Catalytic Hydrogenation (H₂/Pd-C): The catalyst may be poisoned or of low activity. Insufficient hydrogen pressure or poor mixing can also lead to an incomplete reaction.

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): The metal may not be sufficiently activated, or the acid concentration may be too low to drive the reaction to completion.[5]

  • Troubleshooting & Identification:

    • Analytical Confirmation: This impurity is easily identified by LC-MS, as its molecular weight will be higher than the product by 29 Da (difference between -NO₂ and -NH₂ plus one proton).

    • Mitigation Strategy:

      • Ensure the quality and activity of your reducing agent. For catalytic hydrogenation, use a fresh, high-quality catalyst. For metal/acid reductions, pre-activating the metal (e.g., washing iron powder with dilute HCl) can improve performance.

      • Increase reaction time, temperature, or catalyst loading as needed, while carefully monitoring for potential side reactions.

      • Ensure efficient stirring to overcome mass transfer limitations, especially in heterogeneous reactions like catalytic hydrogenation.

Question 4: During catalytic hydrogenation, I've identified an impurity with a mass 34 Da lower than my product. What is it?

Answer: This is likely a dehalogenated impurity, 2-(1H-imidazol-1-yl)aniline , where the chlorine atom has been reductively removed.

  • Mechanistic Insight: Catalytic hydrogenation, particularly with powerful catalysts like Palladium on Carbon (Pd/C), can sometimes lead to hydrodehalogenation, a side reaction where a C-Cl bond is cleaved and replaced with a C-H bond.[6] This is more likely to occur under harsh conditions (high temperature, high pressure) or with prolonged reaction times.

  • Troubleshooting & Identification:

    • Analytical Confirmation: This impurity can be readily identified by LC-MS due to its distinct molecular weight.

    • Mitigation Strategy:

      • Milder Conditions: Reduce the reaction temperature and/or hydrogen pressure.

      • Alternative Catalyst: Consider using a less aggressive catalyst, such as platinum on carbon (Pt/C) or a "poisoned" palladium catalyst, which can sometimes suppress dehalogenation.[5]

      • Alternative Reduction Method: If dehalogenation remains a persistent issue, switching to a chemical reduction method like iron in acetic acid or tin(II) chloride can completely avoid this side reaction.[5]

Summary of Common Impurities

The table below provides a quick reference for the common impurities discussed.

Impurity NameStructure / FormulaPotential OriginRecommended Analytical Method
2,4-Dichloronitrobenzene C₆H₃Cl₂NO₂Unreacted starting materialHPLC, GC-MS
1-(4-Chloro-2-nitrophenyl)-1H-imidazole C₉H₆ClN₃O₂Regioisomeric byproduct from SNArHPLC, LC-MS, NMR[2][4]
1-(5-Chloro-2-nitrophenyl)-1H-imidazole C₉H₆ClN₃O₂Incomplete reductionHPLC, LC-MS[7]
2-(1H-imidazol-1-yl)aniline C₉H₉N₃Over-reduction (dehalogenation)HPLC, LC-MS
Protocols for Analysis
Protocol 1: HPLC Method for Purity Analysis

This protocol provides a starting point for separating the target compound from its key impurities. Optimization may be required for your specific equipment.[8]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Expected Elution Order: The highly polar dehalogenated product will elute first, followed by the final product, the unreduced nitro-intermediate, and finally the non-polar starting material (2,4-dichloronitrobenzene). The regioisomer will likely have a retention time very close to the main nitro-intermediate.

Caption: General workflow for HPLC analysis.

References
  • CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.
  • Can anyone offer advice regarding reduction of nitrobenzene to aniline? ResearchGate. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. [Link]

  • Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. [Link]

  • Synthesis of 2-imidazolines. Organic Chemistry Portal. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. PMC - NIH. [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Royal Society of Chemistry. [Link]

  • Rank imidazole, pyrrole, and benzene from most reactive to least reactive toward electrophilic aromatic substitution. Pearson. [Link].

  • Synthesis of process related impurities of Citicoline and Citicoline sodium. [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]

  • A High Specificity Aniline-based Mass Tag for Aldehyde Detection. PMC - NIH. [Link]

  • Nucleophilic substitution in the imidazole ring. ResearchGate. [Link]

  • Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. [Link]

  • Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. PMC - NIH. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Aniline Derivative Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for aniline derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile yet reactive class of compounds. Aniline's high reactivity, stemming from the electron-rich nature of the aromatic ring and the nucleophilicity of the amino group, is a double-edged sword. While it enables a vast array of transformations, it also opens the door to numerous side reactions.

This document moves beyond simple protocols to provide a deeper, mechanism-driven understanding of why these side reactions occur and how to control them. Each section is structured in a question-and-answer format to directly address the common challenges encountered in the lab.

Section 1: Oxidation Reactions - The Unwanted Color Problem

Anilines are notoriously susceptible to oxidation, often evidenced by a spontaneous color change in the starting material or reaction mixture.[1] This is due to the high electron density of the aromatic ring, which makes the molecule prone to losing electrons.[2]

Q1: My aniline starting material is yellow/brown, not colorless. Can I still use it? Why does this happen?

A1: It is highly inadvisable to use discolored aniline without purification. The color indicates the presence of oxidized impurities, which can interfere with your reaction, reduce yields, and complicate purification.[1] Freshly purified aniline is a nearly colorless oil, but it darkens upon exposure to air and light due to the formation of strongly colored polymeric and quinone-like species.[1][2]

Recommendation: Purify the aniline before use. Standard methods include:

  • Distillation under reduced pressure: An effective method for removing non-volatile impurities. Drying the aniline with KOH or CaH₂ beforehand is recommended.[3][4]

  • Treatment with Zinc Dust: Shaking the aniline with a small amount of zinc dust can help reduce some colored impurities before distillation.

  • Steam Distillation: A classic and effective method for purifying aniline from many high-boiling or solid impurities.[5]

Q2: My reaction mixture turned dark brown/black upon adding my oxidant or even just a metal catalyst. What's causing this, and how can I prevent it?

A2: This is a classic sign of rapid aniline oxidation. The amino group makes the molecule highly susceptible to oxidation, which can be initiated by strong oxidizing agents, certain Lewis acid catalysts, or even atmospheric oxygen, especially when catalyzed by metal salts.[1][2] The dark color is due to a complex mixture of products, including azobenzene, quinones, and insoluble polyaniline black.[1]

Troubleshooting Strategies:

  • Work Under an Inert Atmosphere: This is the most effective way to prevent oxidation by atmospheric oxygen.[2]

  • Control the pH: The rate of aniline oxidation is highly dependent on pH. The rate is often maximal near the pKa of the specific aniline derivative.[2] Buffering the solution to maintain an optimal pH (which must be determined empirically) can significantly reduce oxidation.

  • Protect the Amino Group: Temporarily converting the highly reactive amino group to a less reactive amide (e.g., an acetanilide) is a robust strategy. The amide group is significantly less prone to oxidation.[6][7]

  • Use Antioxidants: In some cases, adding a sacrificial reducing agent can protect the aniline ligand from oxidation.[2]

  • Setup: Assemble your glassware (e.g., a three-neck flask with a condenser, dropping funnel, and nitrogen/argon inlet) and flame-dry or oven-dry it to remove moisture.

  • Purge: Connect the glassware to a Schlenk line. Evacuate the flask under vacuum and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle 3-5 times to ensure all oxygen is removed.

  • Reagent Addition: Dissolve your purified aniline in a degassed solvent (sparged with inert gas for 15-30 minutes) and add it to the reaction flask via cannula or a dropping funnel. Add other reagents similarly.

  • Execution: Maintain a positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the system to the inert gas line via an oil bubbler.

  • Workup: Upon completion, cool the reaction to room temperature before opening it to the atmosphere.

G start Reaction Turning Dark? check_sm Is Starting Aniline Pure/Colorless? start->check_sm Yes purify Purify Aniline (e.g., Vacuum Distillation) check_sm->purify No inert_atm Run Reaction Under Inert Atmosphere (N2/Ar) check_sm->inert_atm Yes purify->start Re-run Reaction ph_control Optimize/Buffer pH inert_atm->ph_control Still an issue? success Problem Solved inert_atm->success Solved protect Protect Amino Group (e.g., Acetylation) ph_control->protect Still an issue? ph_control->success Solved protect->success

Caption: Workflow for diagnosing and solving aniline oxidation.

Section 2: Over-Alkylation and Over-Acylation

A frequent challenge in N-functionalization is stopping the reaction at the desired mono-substituted product.

Q3: I'm trying to synthesize a mono-N-alkylated aniline, but my main product is the N,N-dialkylated version. Why does this happen?

A3: This is a classic case of over-alkylation, driven by kinetics and electronics. The product of the first alkylation, a secondary arylamine, is often more nucleophilic and less sterically hindered than the starting primary aniline.[8] This makes it a better nucleophile, causing it to react with the alkylating agent faster than the remaining aniline, leading to the undesired tertiary amine.[9]

G cluster_0 Desired Reaction cluster_1 Side Reaction (Over-alkylation) Aniline Aniline (Primary Amine) Relative Rate = k1 MonoAlk Mono-Alkylated Aniline (Secondary Amine) Relative Rate = k2 Aniline->MonoAlk AlkylatingAgent Alkylating Agent (R-X) AlkylatingAgent->MonoAlk DiAlk Di-Alkylated Aniline (Tertiary Amine) AlkylatingAgent->DiAlk MonoAlk->DiAlk Note Problem: Often, k2 > k1, leading to over-alkylation.

Caption: The competition between mono- and di-alkylation.

Troubleshooting Strategies:

  • Stoichiometric Control: Use a large excess of aniline relative to the alkylating agent (e.g., 5-10 equivalents).[8][10] This increases the statistical probability that the alkylating agent will encounter a molecule of the more abundant primary amine.

  • Controlled Addition: Add the alkylating agent slowly (e.g., via syringe pump) to a solution of the aniline. This maintains a low concentration of the alkylating agent and a high aniline-to-product ratio at all times.

  • Use Protecting Groups: Acylate the aniline first to form an anilide. The resulting amide nitrogen is not nucleophilic. The alkyl group can then be introduced at the nitrogen via other methods (e.g., Williamson ether synthesis analogue using the deprotonated amide), followed by deprotection.

  • Reductive Amination: A more controlled method for mono-N-alkylation is to react the aniline with an aldehyde or ketone to form an imine/enamine intermediate, which is then reduced in situ (e.g., with NaBH₃CN or NaBH(OAc)₃). This process is far less prone to over-alkylation.

  • Modern Catalytic Methods: Explore "borrowing hydrogen" or "hydrogen transfer" catalysis, which uses alcohols as alkylating agents with specific catalysts (e.g., Pd/C).[11] These methods can offer superior selectivity for mono-alkylation.[11]

Section 3: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)

The -NH₂ group is a powerful ortho-, para-directing and activating group, which can make controlling the position and extent of substitution difficult.[1][12]

Q4: I tried to brominate aniline and got 2,4,6-tribromoaniline. How can I selectively synthesize 4-bromoaniline?

A4: The -NH₂ group is so strongly activating that halogenation reactions often proceed uncontrollably to give the poly-substituted product.[1][12] To moderate this reactivity and introduce steric bulk that favors the para position, you must protect the amino group.

The most common strategy is acetylation:

  • React aniline with acetic anhydride or acetyl chloride to form acetanilide.

  • The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is much less activating than -NH₂. Its steric bulk strongly disfavors substitution at the ortho positions.[7][13]

  • Perform the bromination on the acetanilide, which will now yield predominantly the 4-bromo-acetanilide.

  • Hydrolyze the amide group back to the amine using aqueous acid or base to obtain the desired 4-bromoaniline.[1]

  • Protection: In a flask, dissolve 1.0 equivalent of aniline in glacial acetic acid. Slowly add 1.1 equivalents of acetic anhydride while stirring. Heat the mixture gently (e.g., to 50 °C) for 30 minutes. Cool and pour into ice water to precipitate the acetanilide. Filter, wash with cold water, and dry.

  • Bromination: Dissolve the dried acetanilide in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of 1.0 equivalent of bromine in acetic acid dropwise. Stir for 15-20 minutes.

  • Isolation: Pour the reaction mixture into a large volume of water. The 4-bromoacetanilide will precipitate. Filter, wash with water, and then a dilute sodium bisulfite solution to remove excess bromine.

  • Deprotection: Reflux the 4-bromoacetanilide in aqueous HCl (e.g., 5 M) until the solid dissolves. Cool the solution and neutralize carefully with a base (e.g., NaOH or NH₄OH) to precipitate the 4-bromoaniline. Filter, wash with water, and dry.

Q5: My nitration of aniline is giving a significant amount of the meta-nitro product, along with a dark, tarry mess. I thought -NH₂ was an ortho-, para- director?

A5: You are correct that the -NH₂ group is an o,p-director. However, nitration is typically performed under strongly acidic conditions (HNO₃/H₂SO₄). In this environment, the basic amino group is protonated to form the anilinium ion (-NH₃⁺).[12][13] The -NH₃⁺ group is strongly electron-withdrawing and deactivating, and it is a meta-director .[13] The reaction therefore yields a mixture of isomers. The harsh acidic and oxidizing conditions also lead to significant degradation and polymerization (the tarry mess).[6]

Solution: The same strategy as for halogenation applies: protect the amino group as an acetanilide. The acetamido group is not basic and will not be protonated, ensuring it remains an o,p-director under nitrating conditions.[6]

G start Goal: Controlled Electrophilic Aromatic Substitution (EAS) check_reaction Is the reaction 'over-reactive' (e.g., Halogenation) or require strong acid (e.g., Nitration)? start->check_reaction direct_sub Proceed with Direct Substitution (Use mild conditions if possible) check_reaction->direct_sub No protect Protect the Amino Group (e.g., Acetylation to Acetanilide) check_reaction->protect Yes final_product Desired Regio-isomer direct_sub->final_product perform_eas Perform EAS on Protected Aniline protect->perform_eas deprotect Deprotect Amide (Acid/Base Hydrolysis) perform_eas->deprotect deprotect->final_product

Caption: Decision-making for regioselective EAS on anilines.

Section 4: Polymerization

Under certain conditions, aniline can polymerize to form polyaniline (PANI), a conductive polymer. While useful in materials science, it is an undesirable side product in synthetic chemistry.

Q6: I'm getting a lot of insoluble, dark green or black precipitate in my reaction. What is it and how do I prevent it?

A6: This is very likely polyaniline (PANI). Aniline polymerization is typically initiated by oxidation in an acidic medium.[14][15] The mechanism involves the formation of an aniline radical cation, which then propagates through head-to-tail coupling.[16] Harsh reaction conditions, such as strong oxidants (e.g., ammonium persulfate, chromic acid) or highly acidic environments, promote this side reaction.[1][15]

Prevention Strategies:

  • Avoid Strong Oxidants: If your desired reaction is not an oxidation, ensure that your reagents are free of oxidizing impurities and avoid exposure to air, as described in Section 1.

  • Moderate Acidity: If possible, avoid highly acidic conditions. If an acid catalyst is necessary, use the mildest acid and the lowest concentration that is effective for your primary reaction.

  • Protect the Amino Group: As with other side reactions, converting the amine to an amide drastically reduces its susceptibility to oxidative polymerization.

  • Lower Temperature: Polymerization often has a higher activation energy than the desired reaction. Running the reaction at a lower temperature can sometimes favor the desired product kinetically.

Section 5: Analysis and Quantification of Side Products

Identifying and quantifying side products is crucial for optimizing your reaction.

Q7: What are the best methods to identify and quantify the side products from my aniline synthesis?

A7: A combination of chromatographic and spectroscopic methods is ideal.

Technique Application for Aniline Synthesis Advantages Limitations
Thin-Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress. Comparing product spots to starting material and known impurities.Fast, inexpensive, requires minimal sample.Not quantitative. Can be difficult to resolve closely related compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) Excellent for identifying and quantifying volatile side products (e.g., over-alkylated products, halogenated isomers).High resolution, provides molecular weight and fragmentation data for structural elucidation. Highly sensitive.[17]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.[18][19]
High-Performance Liquid Chromatography (HPLC) Versatile for separating a wide range of aniline derivatives, including non-volatile products and isomers.[19][20]Can be quantitative with UV or MS detection. Non-destructive. Good for polar compounds.[18]Can be more time-consuming for method development than GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Definitive structural elucidation of major products and isolated impurities. Can be used for quantitative analysis (qNMR).Provides detailed structural information (¹H, ¹³C). Can identify regio-isomers.Lower sensitivity than MS. Complex mixtures can be difficult to interpret without separation.

Recommendation: Use TLC for real-time reaction monitoring. After workup, analyze the crude product by GC-MS or LC-MS to get a quick overview of all components. Use NMR for definitive structural confirmation of the desired product and any major, isolated side products.

References
  • Purification of Aniline. Chempedia - LookChem.

  • Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. ChemPhysChem, 16(11), 2366-74.

  • Aniline. Wikipedia.

  • Ciric-Marjanovic, G. (2022). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 15(1), 85.

  • Discover The Secret: Aniline Is Usually Purified By Steam Distillation. ECHEMI.com. (2022).

  • Purify and dry aniline? Reddit r/chemistry. (2014).

  • Stejskal, J., & Sapurina, I. (2022). A Review on the Synthesis Methods, Properties, and Applications of Polyaniline-Based Electrochromic Materials. Materials, 15(23), 8515.

  • Common side reactions in the synthesis of 3-Anilino-1,3-diphenylpropan-1-one. BenchChem.

  • Reactions of Aniline. Chemistry Steps.

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen Institute.

  • Process for separating aniline derivatives. Google Patents (US4918232A).

  • Stejskal, J., et al. (2019). MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. ResearchGate.

  • Xu, Y. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. Open Access Journals.

  • Study of Aniline Polymerization Reactions through the Particle Size Formation in Acidic and Neutral Medium. AIP Publishing. (2017).

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. GeeksforGeeks. (2023).

  • Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. PMC - NIH. (2021).

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. ResearchGate.

  • Preventing oxidation of the aniline group during complexation. BenchChem.

  • Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. PMC - NIH. (2022).

  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. (2011).

  • Electrophilic Substitution Reaction of Anilines. BYJU'S.

  • Technical Support Center: Minimizing Over-alkylation in Aniline Synthesis. BenchChem.

  • Riggin, P.M., et al. (1984). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. US EPA.

  • Reactions for making widely used aniline compounds break norms of synthesis. Phys.org. (2022).

  • Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF on ResearchGate.

  • Lec9 - Polyalkylation of Amines. YouTube. (2020).

  • Protection of Aniline Derivatives. YouTube. (2015).

  • Quantification of aniline and N-methylaniline in indigo. PMC - NIH. (2021).

  • Linciano, P., et al. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Organic Chemistry Portal.

  • Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.

Sources

Technical Support Center: Optimization of Imidazole Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of the imidazole ring, a cornerstone heterocyclic motif in medicinal chemistry and materials science. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of imidazole synthesis. Here, we move beyond simple protocols to address the "why" behind experimental choices, providing a framework for troubleshooting and rational optimization of your reaction conditions.

Troubleshooting Guide: A Problem-Solving Approach

This section is structured to address the most common issues encountered during imidazole synthesis. Each problem is followed by a series of potential causes and actionable, field-tested solutions.

Problem 1: Low or No Yield of the Desired Imidazole Product

This is the most frequent challenge. A low yield can be attributed to several factors, from reagent quality to suboptimal reaction parameters.

Q: My reaction has resulted in a very low yield or no product at all. What are the likely causes and how can I fix it?

A: Let's break down the potential culprits systematically.

  • Cause 1: Reagent Purity and Stoichiometry

    • Expert Insight: The purity of your starting materials, especially aldehydes, is critical. Aldehydes are prone to oxidation to carboxylic acids upon storage. This acidic impurity can interfere with the reaction, particularly if a basic catalyst is used. Similarly, the ammonia source (commonly ammonium acetate) should be of high quality.

    • Troubleshooting Steps:

      • Verify Aldehyde Purity: Before use, check the purity of the aldehyde by TLC or ¹H NMR. If impurities are detected, purify by distillation or chromatography.

      • Use Fresh Ammonium Acetate: Ammonium acetate can absorb water and degrade. Use a freshly opened bottle or dry it under vacuum before use.

      • Optimize Stoichiometry: While a 1:1:1 stoichiometry of dicarbonyl, aldehyde, and amine is a common starting point in multicomponent reactions, the ammonia source is often used in excess to drive the equilibrium towards product formation.[1] A systematic variation of the molar ratios can reveal the optimal conditions for your specific substrates.

  • Cause 2: Suboptimal Reaction Temperature

    • Expert Insight: Imidazole formation involves a series of condensation and cyclization steps, each with its own activation energy. Insufficient temperature can stall the reaction at an intermediate stage, while excessive heat can lead to decomposition of reactants or products and the formation of tar-like side products.

    • Troubleshooting Steps:

      • Incremental Temperature Screening: Start the reaction at a literature-reported temperature. If the yield is low, increase the temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS.

      • Consider Microwave Irradiation: For thermally sensitive substrates or to accelerate slow reactions, microwave-assisted synthesis can be highly effective.[2] Microwaves provide rapid and uniform heating, often reducing reaction times from hours to minutes and improving yields.[2]

  • Cause 3: Inappropriate or Inactive Catalyst

    • Expert Insight: The choice of catalyst is pivotal. Lewis acids (e.g., ZnCl₂, FeCl₃), Brønsted acids (e.g., acetic acid, benzoic acid), or heterogeneous catalysts are often employed to facilitate the condensation steps.[1][3] The catalyst's effectiveness is highly dependent on the specific substrates and reaction mechanism.

    • Troubleshooting Steps:

      • Screen Different Catalyst Types: If a standard Lewis acid catalyst is ineffective, consider a Brønsted acid or a solid-supported catalyst. For example, magnetic nanoparticles have been shown to be efficient and easily recyclable catalysts for three-component imidazole synthesis.[1]

      • Check Catalyst Loading: Both too little and too much catalyst can be detrimental. Perform a loading screen (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.

      • Ensure Anhydrous Conditions for Lewis Acids: Many Lewis acids are moisture-sensitive. Ensure your reaction is set up under anhydrous conditions (e.g., oven-dried glassware, dry solvents) to prevent catalyst deactivation.

  • Cause 4: Poor Choice of Solvent

    • Expert Insight: The solvent must not only dissolve the reactants but also facilitate the reaction. Polar aprotic solvents like DMF or DMSO are often used, but sometimes protic solvents like ethanol or even solvent-free conditions can provide better results.[3][4] The solvent can influence reaction rates and equilibria, particularly the dehydration steps.

    • Troubleshooting Steps:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Acetonitrile, DMF, Toluene, or solvent-free).

      • Solubility Check: Ensure all reactants are soluble in the chosen solvent at the reaction temperature. Poor solubility is a common reason for failed reactions.

Low_Yield_Workflow start Low/No Yield Observed reagent_check 1. Verify Reagent Purity & Stoichiometry start->reagent_check temp_check 2. Optimize Temperature reagent_check->temp_check If no improvement success Improved Yield reagent_check->success Yield improves catalyst_check 3. Screen Catalysts & Loading temp_check->catalyst_check If no improvement temp_check->success Yield improves solvent_check 4. Screen Solvents catalyst_check->solvent_check If no improvement catalyst_check->success Yield improves solvent_check->success Yield improves failure Re-evaluate Synthetic Route solvent_check->failure If no improvement

Caption: A systematic workflow for troubleshooting low-yield imidazole syntheses.

Problem 2: Formation of Significant Side Products and Impurities

Q: My reaction produces the desired imidazole, but it is contaminated with significant impurities. How can I improve the selectivity?

A: This issue points to competing reaction pathways or product degradation. The strategy is to favor the kinetics and thermodynamics of the desired pathway.

  • Cause 1: Self-Condensation of Aldehydes

    • Expert Insight: Aldehydes, especially those without α-hydrogens, can undergo self-condensation or polymerization under acidic or basic conditions, leading to a complex mixture of byproducts.

    • Troubleshooting Steps:

      • Control the Rate of Addition: Instead of adding all reagents at once, try a slow, controlled addition of the aldehyde to the reaction mixture. This keeps the instantaneous concentration of the aldehyde low, minimizing self-condensation.

      • Lower the Reaction Temperature: Side reactions often have a higher activation energy than the main reaction. Running the reaction at a lower temperature can sometimes suppress the formation of these byproducts.

  • Cause 2: Formation of Aza-Diels-Alder or Other Cycloadducts

    • Expert Insight: In some multicomponent reactions, intermediates can be trapped by competing cycloaddition pathways, especially with electron-deficient dienophiles.

    • Troubleshooting Steps:

      • Modify the Catalyst: The choice of catalyst can influence the chemoselectivity. For instance, a milder Lewis acid might favor the desired condensation pathway over a competing cycloaddition.

      • Change the Solvent: The polarity of the solvent can differentially stabilize the transition states of competing pathways. Experimenting with a non-polar solvent like toluene versus a polar one like ethanol could alter the product distribution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the best synthetic strategy for my target substituted imidazole?

A: The choice depends on the desired substitution pattern.

  • For 2,4,5-Trisubstituted Imidazoles: The three-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate (a variation of the Radziszewski synthesis) is one of the most versatile and popular methods.[4]

  • For 1,4,5-Trisubstituted Imidazoles: The Van Leusen imidazole synthesis, which uses a tosylmethyl isocyanide (TosMIC) reagent, is a powerful method for regioselectively preparing 1,4,5-trisubstituted products.[3]

  • For Tetrasubstituted Imidazoles: Four-component reactions, often involving a primary amine in addition to the dicarbonyl, aldehyde, and ammonia source, are highly efficient for building complex, fully substituted imidazoles in a single step.[3]

Q2: What is the specific role of ammonium acetate in many imidazole syntheses?

A: Ammonium acetate serves a dual purpose. It acts as the source of both nitrogen atoms required for the imidazole ring. Upon heating, it exists in equilibrium with ammonia and acetic acid. The ammonia provides the necessary nucleophilic nitrogen, while the acetic acid often serves as a Brønsted acid catalyst to promote the condensation and cyclization steps.[1]

Q3: Can microwave irradiation always improve my reaction?

A: While microwave-assisted synthesis is a powerful tool, it's not a universal solution. It is most effective for reactions that are slow at conventional reflux temperatures or for those that benefit from rapid heating to overcome a high activation energy barrier while minimizing the time at high temperature to prevent degradation.[2] Key parameters to optimize for microwave synthesis are temperature (not power), reaction time, and solvent choice (solvents with high dielectric constants, like DMF or ethanol, are more efficient at absorbing microwave energy).

Key Experimental Protocols

Protocol 1: General Procedure for a Catalyst-Free, Three-Component Synthesis of 2,4,5-Trisubstituted Imidazoles

This protocol is a robust starting point for many syntheses, based on the condensation of benzil, an aldehyde, and ammonium acetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and ammonium acetate (5.0 mmol, 5 equivalents).

  • Solvent Addition: Add glacial acetic acid (5 mL).

  • Reaction Execution: Heat the mixture to reflux (approximately 120°C) and stir for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Workup and Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (50 mL). A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. If necessary, recrystallize the crude product from ethanol to obtain the pure 2,4,5-trisubstituted imidazole.

Rationale: The use of excess ammonium acetate and acetic acid as the solvent drives the reaction forward, often precluding the need for an additional catalyst. This method is particularly effective for electron-neutral or electron-rich aromatic aldehydes.

Data Summaries

Table 1: Comparison of Common Catalytic Systems for Imidazole Synthesis
Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
Brønsted Acid Acetic Acid, Benzoic AcidReflux in EtOH or AcOHInexpensive, readily available, effective for many substrates.Can promote side reactions; may not be suitable for acid-sensitive functional groups.
Lewis Acid ZnCl₂, FeCl₃, InCl₃Reflux in MeCN or DCEHigh efficiency, can be used in catalytic amounts.Moisture sensitive, can be difficult to remove from the product, potential for metal contamination.
Heterogeneous Fe₃O₄@SiO₂, ZeolitesReflux in EtOH or H₂OEasily recoverable and reusable, environmentally friendly.[1]May have lower activity than homogeneous catalysts, potential for leaching.
Organocatalyst L-prolineReflux in EtOHMetal-free, environmentally benign.May require higher catalyst loading and longer reaction times.

Visualizing the Mechanism

Understanding the reaction pathway is key to rational optimization. Below is a simplified representation of the widely accepted mechanism for the three-component synthesis of a 2,4,5-trisubstituted imidazole.

Imidazole_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product R1CHO Aldehyde (R1CHO) Diimine Diimine Intermediate R1CHO->Diimine + NH3 NH3 Ammonia (2 eq.) Dicarbonyl 1,2-Dicarbonyl (R2, R3) Diaminoketone α-Amino Ketone Dicarbonyl->Diaminoketone + NH3 Imidazole Imidazole Diaminoketone->Imidazole + Diimine - 3H₂O (Cyclization & Oxidation)

Caption: A simplified reaction pathway for three-component imidazole synthesis.

References

  • de Souza, F. R., de Souza, A. C. B., & Coelho, F. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(15), 4887. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazoles. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025). A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques. IJARSCT, 5(10).
  • Shabalin, D. A., & Camp, J. E. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(21), 3955-3976. [Link]

Sources

Technical Support Center: HPLC Method Optimization for 5-chloro-2-(1H-imidazol-1-yl)aniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the HPLC separation of 5-chloro-2-(1H-imidazol-1-yl)aniline isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing your chromatographic methods. Here, we move beyond generic protocols to explain the why behind each step, ensuring you can build robust and reliable analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is separating the isomers of this compound so challenging?

A1: The primary challenge lies in the structural similarity of the positional isomers. These compounds have the same molecular weight and similar polarities, making them difficult to resolve using standard reversed-phase HPLC methods. Effective separation relies on exploiting subtle differences in their physicochemical properties, such as electron density and spatial arrangement, which requires careful selection of the stationary and mobile phases.

Q2: What is the best starting point for method development?

A2: A good starting point is a reversed-phase method using a C18 column with a mobile phase of acetonitrile and water containing a buffer (e.g., phosphate or acetate) to control the pH. Begin with a gradient elution to determine the approximate retention time of the isomers, then switch to isocratic conditions to fine-tune the separation.[1]

Q3: What role does pH play in the separation of these isomers?

A3: The pH of the mobile phase is a critical parameter as it affects the ionization state of the aniline and imidazole functional groups.[2][3][4] Controlling the pH can alter the retention time and selectivity between the isomers.[3][5] For basic compounds like these, a mobile phase pH that is at least two units away from the pKa of the analytes is recommended to ensure a consistent ionization state and improve peak shape.[4]

Q4: Should I use a gradient or isocratic elution?

A4: Start with a broad gradient elution (e.g., 5-95% organic solvent) to quickly determine the elution profile of the isomers.[1] If the isomers elute closely together, a shallow gradient or an isocratic method will likely be necessary to achieve baseline resolution. Isocratic methods are often preferred for routine analysis due to their simplicity and robustness once optimized.

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Poor resolution is the most common challenge when separating positional isomers. The goal is to achieve a resolution (Rs) of greater than 1.5 for accurate quantification.

Potential Causes and Solutions:

  • Inadequate Selectivity (α): Selectivity is the most powerful factor for improving resolution.[6]

    • Change the Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider columns with different selectivities. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer alternative retention mechanisms, such as π-π interactions, which are beneficial for separating aromatic isomers.[7][8][9]

    • Modify the Mobile Phase:

      • Organic Modifier: Switching from acetonitrile to methanol can alter selectivity due to different hydrogen bonding characteristics.

      • pH Adjustment: Systematically adjust the mobile phase pH to find the optimal point where the differences in the isomers' pKa values can be exploited for separation.[2][5]

  • Insufficient Column Efficiency (N):

    • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases efficiency and can improve resolution.[7]

    • Increase Column Length: A longer column provides more theoretical plates, which can enhance separation.[7] However, this will also increase analysis time and backpressure.

  • Suboptimal Retention Factor (k):

    • Adjust Mobile Phase Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent will increase the retention time and may improve the separation of closely eluting peaks.[6]

Parameter Strategy for Improving Resolution Rationale
Selectivity (α) Change stationary phase (e.g., to Phenyl or PFP) or organic modifier (ACN vs. MeOH). Adjust pH.Alters the fundamental interactions between the analytes and the stationary/mobile phases.[6][7]
Efficiency (N) Use a longer column or a column with smaller particles.Increases the number of theoretical plates, leading to sharper peaks.[6][7]
Retention (k) Decrease the organic solvent concentration in the mobile phase.Increases the interaction time with the stationary phase, allowing for better separation.[6]

G cluster_troubleshooting Troubleshooting Poor Resolution cluster_solutions Solutions Poor_Resolution Poor Resolution (Rs < 1.5) Assess_Selectivity Assess Selectivity (α) Assess_Efficiency Assess Efficiency (N) Assess_Retention Assess Retention (k) Change_Stationary_Phase Change Stationary Phase (e.g., Phenyl, PFP) Modify_Mobile_Phase Modify Mobile Phase (Solvent, pH) Optimize_Column_Parameters Optimize Column (Length, Particle Size) Adjust_Solvent_Strength Adjust Solvent Strength

Caption: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing or Fronting

Asymmetrical peaks can compromise the accuracy of integration and quantification. A tailing factor greater than 1.5 or a fronting factor less than 0.9 is generally considered unacceptable.

Potential Causes and Solutions:

  • Secondary Interactions with Residual Silanols: The basic nature of the aniline and imidazole groups can lead to interactions with acidic silanol groups on the silica surface of the column, causing peak tailing.

    • Use a Low-Acidity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the availability of free silanols.

    • Lower Mobile Phase pH: Operating at a low pH (e.g., 2.5-3.5) protonates the silanol groups, reducing their interaction with the protonated basic analytes.

    • Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to saturate the active silanol sites.

  • Column Overload: Injecting too much sample can lead to peak fronting.[10]

    • Reduce Injection Volume or Sample Concentration: Perform a loading study to determine the optimal sample amount for your column dimensions.

  • Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[11]

    • Dissolve the Sample in the Mobile Phase: Whenever possible, use the initial mobile phase as the sample solvent.

G Asymmetric_Peak Asymmetric Peak (Tailing or Fronting) Secondary_Interactions Secondary Interactions (Silanol Groups) Asymmetric_Peak->Secondary_Interactions Cause of Tailing Column_Overload Column Overload Asymmetric_Peak->Column_Overload Cause of Fronting Solvent_Mismatch Injection Solvent Mismatch Asymmetric_Peak->Solvent_Mismatch Cause of Distortion Solution_Silanol Use End-Capped Column Lower pH Add Competing Base Secondary_Interactions->Solution_Silanol Solution_Overload Reduce Sample Load Column_Overload->Solution_Overload Solution_Solvent Use Mobile Phase as Solvent Solvent_Mismatch->Solution_Solvent

Caption: Causes and solutions for asymmetric peaks.

Issue 3: Inconsistent Retention Times

Poor reproducibility of retention times can indicate a problem with the HPLC system or the method's robustness.

Potential Causes and Solutions:

  • Mobile Phase Preparation:

    • Inconsistent pH: Small variations in pH can lead to significant shifts in retention time for ionizable compounds.[2] Always use a calibrated pH meter and prepare fresh mobile phase daily.

    • Inaccurate Composition: Ensure precise measurement of the organic and aqueous components of the mobile phase.

  • Column Temperature Fluctuations:

    • Use a Column Oven: Maintaining a constant column temperature is crucial for reproducible retention times.[11]

  • Column Equilibration:

    • Ensure Sufficient Equilibration Time: Before starting a sequence, allow ample time for the column to equilibrate with the mobile phase. A stable baseline is a good indicator of equilibration.

Experimental Protocols

Protocol 1: Column Screening for Enhanced Selectivity
  • Prepare a stock solution of the mixed isomers in a 50:50 mixture of acetonitrile and water.

  • Screen three columns with different stationary phases:

    • A standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • A Phenyl-Hexyl column.

    • A Pentafluorophenyl (PFP) column.

  • Use a generic gradient for the initial screening:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10-90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Temperature: 30 °C

  • Evaluate the chromatograms for the best initial separation and selectivity. The column that provides the greatest separation between the isomer peaks is the best candidate for further optimization.

Protocol 2: Mobile Phase pH Optimization
  • Select the most promising column from the screening protocol.

  • Prepare a series of mobile phases with different pH values. For example, using phosphate buffer, prepare mobile phases at pH 3.0, 5.0, and 7.0.

  • Perform isocratic runs at each pH value, adjusting the organic solvent percentage to achieve a retention factor (k) between 2 and 10.

  • Plot the resolution between the isomer peaks as a function of pH to identify the optimal pH for the separation.

References

  • Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. [Link]

  • How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - MicroSolv. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations - Chromatography Online. [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds - ResearchGate. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation - Welch Materials. [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC - ResearchGate. [Link]

  • LC Chromatography Troubleshooting Guide - HALO Columns. [Link]

  • How to Optimize HPLC Gradient Elution for Complex Samples - Mastelf. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • The Critical Role of Mobile Phase pH in Chromatography Separations - Labmate Online. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds - KNAUER. [Link]

Sources

Technical Support Center: Resolving Poor Peak Shape in GC Analysis of Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Aniline and its derivatives are foundational compounds in the pharmaceutical, dye, and agricultural industries. However, their analysis by gas chromatography (GC) is notoriously challenging. Due to their basic nature and active amine (-NH₂) functional group, anilines are prone to strong interactions with the GC system, leading to poor chromatographic peak shapes, most commonly peak tailing. This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and resolving these common issues, ensuring the scientific integrity and reliability of your analytical results.

Visual Troubleshooting Guide: A Roadmap to Better Peaks

Begin your troubleshooting process by following this diagnostic flowchart. Identify your primary symptom and follow the path to the relevant technical module for in-depth explanations and protocols.

Troubleshooting_Flowchart Start Start: Poor Aniline Peak Shape Q1 Are ALL peaks tailing (including hydrocarbons)? Start->Q1 A1_Yes Yes Q1->A1_Yes All Peaks Tailing A1_No No, primarily aniline peaks. Q1->A1_No Anilines Only Sol_System_Activity ISSUE: System-wide activity or flow path problem. A1_Yes->Sol_System_Activity Q4 Is the inlet liner appropriate and clean? A1_No->Q4 Q2 Is the column installation correct? (Proper depth, clean cut) A2_No No / Unsure Q2->A2_No A2_Yes Yes Q2->A2_Yes Sol_Column_Install FIX: Re-cut and reinstall column. See Protocol 1. A2_No->Sol_Column_Install Q3 Have you checked for leaks? A2_Yes->Q3 Sol_System_Activity->Q2 A3_No No Q3->A3_No A3_Yes Yes, no leaks found. Q3->A3_Yes Sol_Leak_Check FIX: Perform leak check. A3_No->Sol_Leak_Check A3_Yes->Q4 A4_No No / Unsure Q4->A4_No A4_Yes Yes Q4->A4_Yes Sol_Liner FIX: Use an Ultra-Inert, base-deactivated liner. See Module 1 & Protocol 2. A4_No->Sol_Liner Q5 Is the GC column suitable for basic compounds? A4_Yes->Q5 A5_No No / Unsure Q5->A5_No A5_Yes Yes Q5->A5_Yes Sol_Column FIX: Use a base-deactivated or wax-type column. See Module 2. A5_No->Sol_Column Q6 Have you considered derivatization? A5_Yes->Q6 A6_No No Q6->A6_No Sol_Derivatization ADVANCED FIX: Derivatize the aniline to improve peak shape. See Module 3 & Protocol 3. A6_No->Sol_Derivatization

Caption: A step-by-step flowchart to diagnose the root cause of poor aniline peak shape.

Module 1: Inlet & Injection Issues - The First Point of Interaction

The GC inlet is the first surface your sample encounters, and it's a primary source of activity-related problems.

Q1: Why are my aniline peaks tailing, but my hydrocarbon standards look perfect?

A: This is a classic sign of "activity" in the GC system. Anilines are basic compounds with a polar amine group (-NH₂). This group can form strong hydrogen bonds with active sites, particularly acidic silanol groups (Si-OH), which are present on the surfaces of standard glass liners and columns.[1][2] Hydrocarbons, being non-polar, do not interact with these active sites and therefore elute with a symmetrical peak shape. The tailing you observe on aniline peaks is caused by a portion of the aniline molecules being temporarily adsorbed by these active sites, delaying their travel through the system relative to the main band.[1][3]

Q2: What is the best type of inlet liner for aniline analysis?

A: The choice of liner is critical for analyzing active compounds like anilines.[4] You should always use an Ultra-Inert (UI) or base-deactivated liner .[5][6] These liners undergo a proprietary surface treatment that caps the active silanol groups, creating a much less reactive surface.[2][5] This minimizes the unwanted secondary interactions that cause peak tailing.[1][4] For many applications, a liner with deactivated glass wool can aid in sample vaporization and protect the column, but the wool must also be properly deactivated.[2]

Peak_Tailing_Mechanism cluster_0 Standard Glass Liner cluster_1 Inert (Deactivated) Liner Aniline1 Aniline Molecule Silanol Active Silanol Site (Si-OH) Aniline1->Silanol Adsorption (H-Bonding) Result1 Delayed Elution -> Peak Tailing Silanol->Result1 Aniline2 Aniline Molecule Deactivated_Site Capped Site (Si-O-R) Aniline2->Deactivated_Site No Interaction Result2 Symmetrical Elution -> Good Peak Shape Deactivated_Site->Result2

Caption: Mechanism of aniline peak tailing on active vs. inert surfaces.

Q3: Can my septum be the source of the problem?

A: Yes. Over time, fragments of the septum can accumulate in the liner, creating new active sites for analyte interaction or degradation.[4] Additionally, using a low-quality septum can lead to "septum bleed," where siloxane compounds leach from the septum at high temperatures, causing baseline noise and potential ghost peaks. Always use high-quality, low-bleed septa and replace them regularly as part of your instrument's preventative maintenance schedule.

Module 2: The GC Column - The Heart of the Separation

If the inlet is properly configured and maintained, the next place to investigate is the GC column itself.

Q4: I'm using an inert liner, but my aniline peaks are still tailing. What's next?

A: The column itself is the next most likely culprit. Similar to liners, the fused silica tubing of a capillary column has silanol groups on its surface. The stationary phase is bonded to this surface, but any imperfections or areas of phase degradation can expose these active sites.[7] There are two primary considerations:

  • Column Choice : Standard, non-polar columns (like a 5% phenyl-methylpolysiloxane) may not be sufficiently inert for highly active bases. A base-deactivated column is strongly recommended.[8][9][10] These columns are specifically treated to reduce interactions with basic compounds. Alternatively, a "wax" type column (polyethylene glycol phase) can be effective due to its different surface chemistry.[11]

  • Column Health : If the column has been used for many injections, especially with "dirty" samples, non-volatile residues can accumulate at the head of the column.[3][12] This contamination can cause peak tailing and splitting.[13] Trimming the first 10-20 cm from the front of the column can often restore performance by removing the contaminated section.[3][7]

Q5: What type of GC column phase is best for aniline analysis?

A: The choice depends on the specific anilines and the complexity of the sample matrix. A good starting point is a mid-polarity, base-deactivated column. For example, an Agilent FactorFour VF-1701ms has been shown to be effective for analyzing impurities in aniline.[14] For separating a mix of amines, a specialized wax-type column, such as an Agilent CP-Wax 51 for Amines, can provide excellent peak shape and resolution.[11] Restek offers a line of Rtx-5 Amine and Rtx-35 Amine columns specifically designed for the analysis of basic compounds.[9]

Parameter Recommendation Rationale & Scientific Principle
Inlet Liner Ultra-Inert (UI), Base-DeactivatedMinimizes adsorptive interactions between the polar aniline -NH₂ group and active silanol (Si-OH) sites on the glass surface.[1][4][5]
GC Column Base-Deactivated or Wax-type (e.g., Rtx-Amine, DB-WAX)Provides an inert flow path, preventing secondary interactions that cause peak tailing. Wax phases offer different selectivity for polar compounds.[8][9][11]
Septum High-Temperature, Low-BleedPrevents contamination of the inlet system with septum particles and siloxane bleed, which can create active sites and ghost peaks.[4]
Column Maintenance Regular trimming (10-20 cm) from inlet endRemoves accumulated non-volatile matrix residue and areas of stationary phase damage, which are sources of peak distortion.[3][7]

Module 3: Advanced Techniques - Derivatization

When optimizing the system's inertness is not enough, chemically modifying the analyte itself is a powerful strategy.

Q6: What is derivatization and how can it improve my aniline peak shape?

A: Derivatization is a chemical reaction used to alter an analyte to make it more suitable for a particular analytical method.[15] For anilines in GC, the goal is to mask the active hydrogen on the amine group.[15] This is typically done through acylation, for example, by reacting the aniline with an agent like trifluoroacetic anhydride (TFAA) or acetic anhydride.[15]

The reaction replaces the polar N-H bond with a non-polar acyl group. This has several benefits:

  • Reduces Polarity: The resulting derivative is less polar, which significantly reduces its ability to interact with any remaining active sites in the system.[15]

  • Improves Volatility & Thermal Stability: The derivative is often more volatile and stable at the high temperatures of the GC inlet.[15]

  • Results in Sharper, Symmetrical Peaks: By eliminating the cause of secondary interactions, derivatization leads to vastly improved peak shape and more reliable quantification.[15]

Various derivatizing agents have been successfully used for aniline analysis, including 4-carbethoxyhexafluorobutyryl chloride and 2,2,2-trichloroethyl chloroformate, producing derivatives with excellent chromatographic properties and strong molecular ions for mass spectrometry detection.[16][17]

Key Experimental Protocols

Protocol 1: Proper GC Column Installation (Cutting & Placement)

  • Wear Gloves: Always wear clean, lint-free gloves to avoid contaminating the column.

  • Make a Clean Cut: Using a ceramic scoring wafer or diamond-tipped scribe, lightly score the fused silica tubing.[18] Gently pull the column straight apart to create a clean, 90° break.

  • Inspect the Cut: Use a small magnifier to inspect the end of the column.[3][18] It should be a clean, flat surface with no jagged edges or shards. A poor cut can cause turbulence and create active sites, leading to peak splitting and tailing.[7][13]

  • Install Ferrule and Nut: Slide the appropriate nut and ferrule onto the column, ensuring the ferrule is oriented correctly.

  • Set Insertion Depth: Insert the column into the inlet to the precise depth recommended by your instrument manufacturer. Incorrect placement can cause peak shape issues.[3]

  • Tighten and Condition: Tighten the nut according to the manufacturer's instructions, heat the oven to condition the column, and perform a leak check.

Protocol 2: Inlet Liner and Septum Replacement

  • Cool Down: Set the inlet temperature to below 50°C and turn off the carrier gas flow at the instrument controller.

  • Remove Column: Carefully loosen and remove the column nut from the bottom of the inlet.

  • Open Inlet: Unscrew the retaining nut at the top of the inlet assembly.

  • Replace Consumables: Using clean forceps, remove the old septum, liner, and O-ring. Be careful not to scratch the metal surfaces.

  • Install New Parts: Place the new O-ring on the new Ultra-Inert liner. Insert the liner into the inlet. Place a new, high-quality septum on top.

  • Reassemble and Leak Check: Re-tighten the retaining nut. Reinstall the column (as per Protocol 1). Turn on the carrier gas and perform an electronic leak check to ensure all connections are secure.

Protocol 3: Basic Derivatization of Aniline (Acetylation Example)

Disclaimer: This is a general guideline. All chemical procedures should be performed in a fume hood with appropriate personal protective equipment (PPE). The reaction conditions may need to be optimized for your specific aniline derivative.

  • Prepare Sample: In a 2 mL autosampler vial, add approximately 1 mg of your aniline standard or dried sample extract.

  • Add Reagents: Add 500 µL of a suitable solvent (e.g., ethyl acetate) and 100 µL of acetic anhydride. Add a small amount of a base catalyst, like pyridine (10 µL), if necessary.

  • React: Cap the vial tightly and vortex for 30 seconds. Heat the vial in a heating block at 60-70°C for 30 minutes.[15]

  • Cool & Analyze: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC system. The resulting N-acetylated aniline will be less polar and exhibit a significantly better peak shape.

References

  • Agilent Technologies. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]

  • Dasgupta, A., & Blackwell, W. (1995). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Journal of Analytical Toxicology, 19(3), 163-166. Retrieved from [Link]

  • Agilent Technologies. Ultra Inert Liners for GC. Retrieved from [Link]

  • Dasgupta, A., & Yousef, M. (1996). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. Journal of Forensic Sciences, 41(2), 282-284. Retrieved from [Link]

  • Chromtech. Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]

  • Agilent Technologies. (2011, October 31). Aniline purity. Retrieved from [Link]

  • Axial Scientific. GC Liners. Retrieved from [Link]

  • Dabos. Base-Deactivated Guard/Retention Gap Columns (fused silica), Restek. Retrieved from [Link]

  • Restek Corporation. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]

  • Agilent Technologies. (2011, October 31). Analysis of alkylamines and aromatic amines. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

  • Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions. Retrieved from [Link]

  • Agilent Technologies. Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms. Retrieved from [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. Retrieved from [Link]

  • Restek Corporation. GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID. Retrieved from [Link]

  • Phenomenex. (2022, May 20). Sharper Peak Shape & Sensitivity in Gas Chromatography. Retrieved from [Link]

  • Restek Corporation. GC Guard Column, Base Deactivated, 5 m, 0.53 mm ID. Retrieved from [Link]

  • Phenomenex. GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]

  • Chromtech. Restek APPLICATIONS Technical Guides. Retrieved from [Link]

  • GL Sciences. How to Obtain Good Peak Shapes. Retrieved from [Link]

  • ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]

  • Chemistry For Everyone. (2025, March 14). What Causes Tailing In Gas Chromatography? [Video]. YouTube. Retrieved from [Link]

  • LCGC International. Troubleshooting Real GC Problems. Retrieved from [Link]

  • de Zeeuw, J. Peak Tailing in GC Trace Analysis. LabRulez GCMS. Retrieved from [Link]

  • Agilent Technologies. (2011, October 31). Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

  • Chromatography Forum. (2011, August 4). GC peak shape troubleshooting. Retrieved from [Link]

  • Phenomenex. GC Technical Tip: Peak Shape Problems - No Peaks. Retrieved from [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Restek Corporation. GC Guard Column, Base Deactivated, 5 m, 0.25 mm ID, 6-pk. Retrieved from [Link]

  • Dorgerloh, U., et al. (2021). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-11. Retrieved from [Link]

  • Wang, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989. Retrieved from [Link]

  • Agilent Technologies. (2021, July 21). How to Select the Correct GC Column for your Application. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Regioselective Chlorination of Aniline Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting advice and practical solutions for the common challenges encountered during the regioselective chlorination of aniline precursors. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate these complex transformations.

The Core Challenge: Directing the Electrophile

Aniline and its derivatives are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The introduction of a chlorine atom onto the aromatic ring is a critical transformation, but it is rarely straightforward. The powerful activating nature of the amino (-NH₂) group presents a significant challenge in controlling the position of chlorination.

The amino group is a potent ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic π-system.[1][2] This donation increases the electron density at the ortho and para positions, making them highly susceptible to electrophilic attack.[1] Consequently, reacting aniline directly with a chlorinating agent often results in a difficult-to-separate mixture of ortho- and para-isomers, along with significant amounts of polychlorinated byproducts. This guide provides a structured approach to overcoming these selectivity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues researchers face during the chlorination of anilines, offering explanations and actionable solutions.

Q1: Why does the chlorination of my unprotected aniline yield a mixture of ortho and para isomers?

A1: Understanding the Innate Reactivity

The formation of both ortho and para isomers is a direct consequence of the electronic properties of the amino group. By donating electron density into the benzene ring through resonance, the -NH₂ group creates partial negative charges on the carbon atoms at the ortho and para positions.[3] This makes these sites the most reactive towards an incoming electrophile (like Cl⁺ or a polarized chlorine source).

While electronics favor both positions, the final product ratio is a delicate balance between electronic activation and steric hindrance. For the unsubstituted aniline, the para position is often slightly favored to avoid steric clash between the incoming electrophile and the amino group. However, achieving high selectivity for one isomer over the other without strategic intervention is typically not feasible. The innate selectivity for many chlorination reactions of anilines is approximately 1:4 in favor of the para product.[4]

Q2: I'm observing significant amounts of di- and tri-chlorinated products. How can I improve selectivity for mono-chlorination?

A2: Taming the Over-Reactivity

The amino group is so strongly activating that the initial mono-chlorinated product is often more reactive than the starting aniline. This leads to subsequent chlorination events, yielding di- and even tri-substituted products (e.g., 2,4-dichloroaniline and 2,4,6-trichloroaniline).

Troubleshooting Strategies:

  • Modulate Reactivity with a Protecting Group: The most effective strategy is to temporarily "tame" the activating strength of the amino group by converting it into an amide (e.g., an acetanilide).[5][6] The acetyl group is electron-withdrawing, which moderates the ring's reactivity and significantly reduces the likelihood of over-chlorination.[5] See Protocol 1 for a detailed procedure.

  • Use a Milder Chlorinating Agent: Highly reactive chlorinating agents like chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) can lead to poor selectivity.[7][8] Consider using N-Chlorosuccinimide (NCS), which is a milder source of electrophilic chlorine.[9]

  • Control Stoichiometry and Temperature: Carefully control the stoichiometry, using only one equivalent of the chlorinating agent. Running the reaction at lower temperatures can also help to slow down the reaction rate and improve selectivity for the mono-chlorinated product.

Q3: How can I selectively favor the formation of the para-chloroaniline isomer?

A3: Leveraging Steric Hindrance

Achieving high para-selectivity is a common goal. The most reliable method is to use a bulky N-protecting group.

Primary Strategy: N-Acylation

  • Mechanism of Action: Converting the aniline to an acetanilide (or another N-acyl derivative) introduces a bulky group onto the nitrogen atom.[6] This steric bulk physically blocks the ortho positions, making the para position the primary site for electrophilic attack.[3]

  • Implementation: The protection is easily achieved by reacting the aniline with acetic anhydride or acetyl chloride.[10][11] After the chlorination step, the acetyl group can be readily removed by acid or base hydrolysis to yield the desired para-chloroaniline.[6] This multi-step process often provides higher overall yields of the pure para isomer than a direct, non-selective chlorination.

Alternative Method: Copper(II) Halide in Ionic Liquids

  • Recent research has shown that using copper(II) chloride (CuCl₂) in an ionic liquid solvent can achieve high yields and regioselectivity for para-chlorination on unprotected anilines under mild conditions.[9][12] This method avoids the need for supplementary oxygen or gaseous HCl that is often required for similar transformations in aqueous media.[13]

Q4: My goal is the ortho-chloroaniline isomer. What strategies can I employ to achieve this?

A4: Overriding Intrinsic Selectivity with Catalysis

Synthesizing the ortho isomer is more challenging as it requires overcoming the intrinsic steric preference for the para position. Modern organocatalytic methods have been developed to address this specific challenge.

Catalyst-Controlled Chlorination:

  • Secondary Amine/Ammonium Salt Catalysis: Researchers have developed highly ortho-selective chlorination methods using secondary amine or ammonium salt organocatalysts with a chlorine source like sulfuryl chloride or NCS.[14][15][16]

  • Proposed Mechanism: These catalysts are believed to interact with the chlorinating agent and the aniline substrate. Mechanistic studies suggest that unique structural features of the catalyst or the formation of an anionic trichloride species (Cl₃⁻) are responsible for directing the chlorination specifically to the ortho position.[14][15]

  • Lewis Basic Catalysts: Selenoether catalysts have also been reported to provide excellent ortho-selectivities for unprotected anilines, with ortho/para ratios exceeding 20:1.[4] These reactions rely on the substrate having a hydrogen-bonding moiety, indicating a directed mechanism.[4]

Q5: The reaction is producing a lot of tar and colored impurities. What is causing this and how can it be prevented?

A5: Preventing Oxidation and Polymerization

Anilines are highly susceptible to oxidation, which can lead to the formation of polymeric tars and intensely colored byproducts, such as aniline dyes.[17][18] This is particularly problematic under strongly acidic or oxidative conditions.

Mitigation Strategies:

  • Exclude Water: The presence of even trace amounts of water can promote the formation of oxidation products.[17] Ensure all glassware is dry and use anhydrous solvents.

  • Protect the Amino Group: As with controlling reactivity, N-acylation protects the amino group from oxidation during the chlorination step.

  • Use Anhydrous Acid: When chlorinating the aniline salt (e.g., aniline hydrochloride), it is crucial to use anhydrous HCl to form the salt in situ before chlorination.[17]

  • Degas Solvents: Removing dissolved oxygen from the solvent by sparging with an inert gas (like nitrogen or argon) can help minimize oxidative side reactions.

Q6: Are there any modern catalytic methods that offer better regioselectivity for other positions, like meta?

A6: Advanced C-H Functionalization

While traditional electrophilic substitution on anilines strongly disfavors the meta position, recent advances in transition-metal-catalyzed C-H activation have opened new pathways.

  • Palladium-Catalyzed meta-C-H Chlorination: Researchers have developed methods using a palladium catalyst with a specially designed ligand to direct C-H chlorination to the meta position of anilines.[19][20] These reactions proceed through a different mechanism than classical electrophilic substitution, often involving a directing group and a norbornene mediator to achieve this otherwise inaccessible regioselectivity.[19][20] While powerful, these methods are more complex and require specialized reagents compared to traditional approaches for ortho/para substitution.

Experimental Protocols

Protocol 1: Achieving High Para-Selectivity via N-Acetylation of Aniline

This two-step protocol is a classic and reliable method for preparing para-chloroaniline with high purity.

Step 1: N-Acetylation of Aniline to form Acetanilide [11]

  • Setup: In a 250 mL flask, add aniline (10 g, 0.107 mol) and 100 mL of water. Add concentrated hydrochloric acid dropwise while stirring until the aniline has completely dissolved.

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate trihydrate (20 g, 0.147 mol) in 50 mL of water.

  • Reaction: To the stirred aniline hydrochloride solution, add acetic anhydride (12 mL, 0.127 mol). Immediately after, add the sodium acetate solution in one portion.

  • Isolation: Cool the mixture in an ice bath for 20-30 minutes to precipitate the acetanilide.

  • Purification: Collect the white solid by vacuum filtration, wash with cold water, and dry. Recrystallization from ethanol/water can be performed if necessary.

Step 2: Chlorination of Acetanilide

  • Setup: Dissolve the dried acetanilide (10 g, 0.074 mol) in 40 mL of glacial acetic acid in a 100 mL flask.

  • Chlorination: Cool the solution in an ice bath. Prepare a solution of your chlorinating agent (e.g., 1.05 equivalents of sulfuryl chloride in 10 mL of acetic acid) and add it dropwise to the stirred acetanilide solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Work-up: Pour the reaction mixture into 200 mL of ice-cold water. The para-chloroacetanilide will precipitate.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

Step 3: Hydrolysis to p-Chloroaniline

  • Setup: To the crude para-chloroacetanilide, add 50 mL of 70% sulfuric acid.

  • Hydrolysis: Gently heat the mixture to 100 °C for 30-40 minutes until a clear solution is obtained.

  • Neutralization: Cool the solution and carefully pour it onto 200 g of crushed ice. Neutralize the solution by slowly adding concentrated aqueous ammonia until the solution is basic.

  • Isolation & Purification: The p-chloroaniline will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain the pure product.

Protocol 2: Catalyst-Controlled Ortho-Selective Chlorination

This protocol is based on the organocatalytic methods developed for high ortho-selectivity.[14][16]

  • Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add the N-protected aniline substrate (e.g., N-Boc-aniline, 1 mmol), the secondary ammonium salt catalyst (e.g., diisopropylammonium chloride, 10 mol%), and the solvent (e.g., toluene, 5 mL).

  • Reaction: Stir the mixture at room temperature (25 °C).

  • Chlorination: Add the chlorinating agent (e.g., N-chlorosuccinimide, 1.1 mmol) in one portion.

  • Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the ortho-chlorinated product.

Data Summary

The choice of method has a dramatic impact on the regiochemical outcome. The following table summarizes typical ortho-to-para ratios for various chlorination strategies.

MethodAniline SubstrateChlorinating AgentTypical o:p RatioReference(s)
Direct ChlorinationUnprotected AnilineCl₂ / SO₂Cl₂~1:2 - 1:4[4]
N-Acylation StrategyAcetanilideCl₂ / NCS>1:19 (favors para)[3][6]
OrganocatalysisN-Boc AnilineNCS>20:1 (favors ortho)[15][16]
Lewis Basic CatalysisUnprotected AnilineNCS>20:1 (favors ortho)[4]
Copper(II) in Ionic LiquidUnprotected AnilineCuCl₂High para-selectivity[9]

Visual Guides

Chlorination Strategy Workflow

This diagram outlines the decision-making process for selecting an appropriate chlorination strategy based on the desired regioisomer.

G start Desired Regioisomer? para Para-Chloroaniline start->para ortho Ortho-Chloroaniline start->ortho mono Mono-chlorination (mixture) start->mono acylation Strategy: N-Acylation - Protect with Acyl group - Chlorinate - Deprotect para->acylation Primary Method organo Strategy: Organocatalysis - Use secondary ammonium salt or Lewis basic catalyst ortho->organo Primary Method mild Strategy: Mild Conditions - Use NCS - Control Stoichiometry - Low Temperature mono->mild Primary Method

Caption: Decision workflow for aniline chlorination.

Mechanism of Para-Selectivity via N-Acylation

This diagram illustrates how the steric bulk of the N-acetyl group directs the incoming electrophile to the para position.

Caption: Steric hindrance favoring para-substitution.

References

  • Amine organocatalysts for highly ortho-selective chlorination of anilines with sulfuryl chloride. Chemical Communications (RSC Publishing). Available at: [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. Available at: [Link]

  • Highly ortho-Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Semantic Scholar. Available at: [Link]

  • ortho-Selective Chlorination of Anilines. Thieme. Available at: [Link]

  • Catalyst-Controlled Regioselective Chlorination of Phenols and Anilines through a Lewis Basic Selenoether Catalyst. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Protonation of aniline slows electrophilic aromatic substitution... Study Prep in Pearson+. Available at: [Link]

  • Amine organocatalysts for highly ortho-Selective chlorination of anilines with sulfuryl chloride. Request PDF - ResearchGate. Available at: [Link]

  • Highly ortho -Selective Chlorination of Anilines Using a Secondary Ammonium Salt Organocatalyst. Request PDF - ResearchGate. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. PMC - NIH. Available at: [Link]

  • Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

  • Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute. Available at: [Link]

  • Ligand Promoted meta-C–H Chlorination of Anilines and Phenols. PMC - NIH. Available at: [Link]

  • Chlorination of an aniline in a hydrofluoric medium. Google Patents.
  • MODELIZATION OF REACTION MECHANISM OF CHLORINATION OF ANILINE: A DFT (DENSITY FUNCTIONAL THEORY) STUDY. ResearchGate. Available at: [Link]

  • An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]

  • Acylation of Aniline Explained. Pearson. Available at: [Link]

  • A radical approach to C-H chlorination. Scientific Update. Available at: [Link]

  • Process for the preparation of chlorine-substituted aromatic amines. Google Patents.
  • A one‐step replacement of aromatic amino groups by chlorine or bromine. ResearchGate. Available at: [Link]

  • Chlorination of Aniline. Sciencemadness Discussion Board. Available at: [Link]

  • The Chlorination of Reactive Anilines. Sciencemadness.org. Available at: [Link]

  • Selective aromatic chlorination and bromination with N-halogeno amines in acidic solution. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. ResearchGate. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link]

  • Sunlight-driven N-acetylation of anilines: a green chemistry approach. RSC Publishing. Available at: [Link]

  • Would you expect chlorination to occur ortho, para, or meta to the pyridinium ion? Study Prep in Pearson+. Available at: [Link]

  • The mechanism for the ortho substitution of aniline is shown in figure 10. Using acetanilide... Homework.Study.com. Available at: [Link]

  • An intensified chlorination process of 4-nitroaniline in a liquid–liquid microflow system. RSC Publishing. Available at: [Link]

  • Regioselective para-chlorination of activated aromatic compounds. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • 5-Chloro-8-nitro-1-naphthoyl (NNap): A Selective Protective Group for Amines and Amino Acids. Organic Letters - ACS Publications. Available at: [Link]

  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. NIH. Available at: [Link]

  • para-Selective C–H Olefination of Aniline Derivatives via Pd/S,O-Ligand Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Ligand Promoted meta-C-H Chlorination of Anilines and Phenols. PubMed. Available at: [Link]

  • Aniline | Medical Management Guidelines. Toxic Substance Portal | ATSDR - CDC. Available at: [Link]

Sources

Minimizing byproduct formation in multi-step organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An indispensable aspect of multi-step organic synthesis is the control over reaction selectivity to maximize the yield of the desired product while minimizing the formation of impurities. Byproducts not only reduce the overall efficiency of a synthetic route but also introduce significant challenges in purification, consuming valuable time and resources.[1] This guide, designed for researchers and drug development professionals, provides a comprehensive technical support center with troubleshooting strategies and frequently asked questions to address the specific issues encountered during synthesis.

Troubleshooting Guide: A Mechanistic Approach

This section is structured in a question-and-answer format to directly address common problems related to byproduct formation. The answers emphasize the underlying chemical principles to empower users to make informed decisions.

Reaction Condition Optimization

Question: My reaction is producing a significant amount of a structural isomer as a byproduct. How can I improve selectivity?

Answer: The formation of isomers suggests that competing reaction pathways with similar activation energies are occurring.[2] To favor the desired product, you must alter the reaction conditions to selectively lower the activation energy of the intended pathway or raise that of the undesired one.

  • Adjust Reaction Temperature: Temperature is a critical factor influencing selectivity.[] Lowering the temperature often favors the kinetically controlled product (the one that forms fastest), which may be your desired isomer.[2] Conversely, higher temperatures can lead to the thermodynamically more stable product, which might be the byproduct.[2]

  • Modify Reagent/Substrate Concentration: The concentration of your reactants can influence reaction order and favor one pathway over another. For side reactions like dimerization or polymerization, which are often of a higher order with respect to the starting material, using lower concentrations or a slow addition of a key reagent can dramatically reduce byproduct formation.[2]

  • Optimize Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][4] Stopping the reaction at the optimal time can prevent the desired product from degrading or converting into subsequent byproducts.

Question: I'm observing product degradation or the formation of decomposition byproducts. What should I do?

Answer: Product degradation indicates that your target molecule is unstable under the reaction or work-up conditions.

  • Reduce Temperature: Many organic molecules are thermally labile. Running the reaction at the lowest feasible temperature can prevent decomposition.

  • Change the Solvent: The solvent can influence the stability of intermediates and transition states.[2] A change in solvent polarity or proticity might stabilize your product.

  • Check pH and Atmosphere: If your product is sensitive to acid or base, ensure the reaction medium is appropriately buffered or neutralized during work-up. For oxygen-sensitive compounds, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is essential.

Reagents, Solvents, and Catalysts

Question: How does the choice of solvent affect byproduct formation?

Answer: Solvents can profoundly impact reaction outcomes by influencing reactant solubility, transition state energies, and even reaction mechanisms.[2][5]

  • Polarity and Protic/Aprotic Nature: The polarity of the solvent can affect the relative energies of different transition states, thereby altering the ratio of products.[2] For example, in SNAr reactions, the choice of solvent is critical and can be systematically optimized.[5]

  • Coordinating vs. Non-coordinating Solvents: In organometallic catalysis, coordinating solvents can interact with the metal center, influencing its reactivity and selectivity. Sometimes, a less coordinating solvent is needed to allow the substrate to access the catalyst.

Question: My catalyst seems to be promoting side reactions. How can I improve catalytic selectivity?

Answer: The catalyst is central to selectivity in many reactions.[6]

  • Screen Catalysts and Ligands: The choice of metal and, more importantly, the ligand in organometallic catalysis is paramount for controlling selectivity.[2] Different ligands can alter the steric and electronic environment around the metal center, favoring one reaction pathway over another.[6]

  • Adjust Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes promote side reactions. It is essential to find the optimal loading that balances reaction efficiency with selectivity.

Managing Specific Reaction Classes

Question: In my Suzuki cross-coupling reaction, I am seeing significant amounts of homocoupling byproduct. How can I suppress this?

Answer: Homocoupling of the boronic acid starting material is a common side reaction in Suzuki couplings, often generating biaryl byproducts.[7] This can be minimized by:

  • Reducing Oxygen Exposure: Rigorously degassing the reaction mixture and maintaining an inert atmosphere can reduce oxidative homocoupling.[7]

  • Optimizing Base and Temperature: The choice and concentration of the base are crucial. A weaker base or lower temperature can sometimes disfavor the homocoupling pathway.[7][8]

  • Using Excess Halide Partner: Employing a slight excess of the organohalide coupling partner can help consume the organoboron reagent in the desired cross-coupling pathway.[7]

Question: My oxidation of a primary alcohol to an aldehyde is over-oxidizing to the carboxylic acid. How can I stop it at the aldehyde stage?

Answer: The oxidation of primary alcohols occurs in two stages: first to the aldehyde, and then further to the carboxylic acid.[9] To prevent over-oxidation:

  • Use Milder Oxidizing Agents: Strong agents like potassium permanganate will typically lead to the carboxylic acid.[9][10] Milder, more selective reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are designed to stop at the aldehyde stage.

  • Control Reaction Conditions: When using certain oxidizing agents, milder conditions like lower temperatures and shorter reaction times can favor the formation of the aldehyde.[9]

  • Distill the Aldehyde: If the aldehyde product is volatile, it can sometimes be distilled out of the reaction mixture as it forms, preventing it from being further oxidized.[11]

Protecting Group Strategies

Question: A functional group in my starting material is interfering with the desired reaction. Should I use a protecting group?

Answer: Yes, when a molecule contains multiple reactive functional groups, protecting groups are used to temporarily mask one group's reactivity to allow a selective transformation at another site.[12][13][14]

  • Principle of Protection: A protecting group is a reversibly formed derivative of a functional group.[12] For example, an amine, which is nucleophilic, can be converted to a carbamate (e.g., Boc or Cbz), rendering it non-nucleophilic and allowing selective reactions with electrophiles elsewhere in the molecule.[12]

  • Criteria for a Good Protecting Group:

    • Easily and selectively introduced in high yield.[14]

    • Stable to the conditions of the subsequent reaction(s).[12][14]

    • Selectively removed in high yield under mild conditions that do not affect other functional groups.[14][15]

  • Orthogonal Strategy: If a molecule has multiple similar functional groups (e.g., two different amines), an orthogonal protecting group strategy can be employed. This involves using protecting groups that can be removed under different, non-interfering conditions (e.g., an acid-labile Boc group and a base-labile Fmoc group).[12][13]

Work-up and Purification

Question: Byproducts have already formed. What are the most effective ways to separate them from my desired product?

Answer: Once byproducts are present, effective purification is key. The choice of method depends on the physical and chemical properties of the product and impurities.[16][17]

  • Crystallization/Recrystallization: If your product is a solid, recrystallization is a powerful technique for achieving high purity. It relies on the difference in solubility between the desired compound and the impurities in a chosen solvent at different temperatures.

  • Chromatography: Column chromatography is a versatile method for separating mixtures based on the differential adsorption of components to a stationary phase (like silica gel) as a mobile phase is passed through it.[16] It is often the go-to method for complex mixtures or when isolating oils.[17]

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic).[16][18] It is excellent for removing ionic byproducts or impurities with significantly different polarities from the desired product.[19]

  • Distillation: For volatile liquid products, distillation separates components based on differences in their boiling points.[16]

Visualizing the Troubleshooting Workflow

A systematic approach is crucial when tackling byproduct formation. The following diagram illustrates a logical workflow for diagnosing and solving these issues.

G cluster_0 cluster_1 Optimization Strategies cluster_2 start Byproduct Formation Observed identify Characterize Byproduct (NMR, LC-MS, etc.) start->identify pathway Postulate Byproduct Formation Pathway identify->pathway conditions Modify Reaction Conditions (Temp, Conc., Time) pathway->conditions Based on Pathway reagents Change Reagents (Solvent, Catalyst, Ligand) pathway->reagents Based on Pathway protect Implement Protecting Group Strategy pathway->protect Based on Pathway monitor Monitor Reaction Progress (TLC, HPLC) conditions->monitor reagents->monitor protect->monitor evaluate Evaluate Outcome monitor->evaluate success Byproduct Minimized evaluate->success Successful failure Re-evaluate Pathway & Strategy evaluate->failure Unsuccessful failure->pathway

Caption: A workflow for troubleshooting byproduct formation.

Advanced Strategies & Protocols

Protocol: Systematic Reaction Optimization using Design of Experiments (DoE)

Design of Experiments (DoE) is a powerful statistical methodology for simultaneously optimizing multiple reaction parameters (factors) to improve outcomes like yield and selectivity.[20] It is more efficient than the traditional one-variable-at-a-time (OVAT) approach.[21][22]

Objective: To systematically identify the optimal conditions to maximize product yield and minimize a key byproduct.

Methodology:

  • Factor Identification: Identify the key reaction parameters (factors) that could influence the outcome. Examples include Temperature, Reagent Equivalents, Concentration, and Reaction Time.[23][24]

  • Level Definition: For each factor, define a high and low level for testing.

  • Experimental Design: Choose a suitable experimental design (e.g., a full or fractional factorial design). Software packages can assist in generating the experimental runs.[24]

  • Execution: Perform the series of experiments as defined by the DoE matrix in parallel, using a reaction block for consistency.[2]

  • Analysis: For each experiment, quantify the response(s) of interest (e.g., yield of product and percentage of byproduct) using an analytical technique like HPLC or qNMR.

  • Modeling and Interpretation: Use statistical software to analyze the results. The software will generate a model that identifies which factors have a significant effect on the responses and reveals any interactions between factors.[25] This model can then be used to predict the optimal conditions.

Data Summary Table Example:

RunTemperature (°C)Equivalents (B)Concentration (M)Yield (%)Byproduct (%)
1401.10.16515
2601.10.18510
3401.50.17025
4601.50.17520
..................
Visualizing Reaction Pathways

Understanding the mechanism of byproduct formation is key to its prevention. The diagram below illustrates the desired catalytic cycle for a Suzuki coupling versus the undesired homocoupling side reaction.

Suzuki_Coupling cluster_desired Desired Cross-Coupling Cycle cluster_undesired Undesired Homocoupling Pathway Pd0 Pd(0)L_n OA Oxidative Addition (R-X) Pd0->OA PdII_RX R-Pd(II)L_n-X OA->PdII_RX TM Transmetalation (Ar-B(OR)2) PdII_RX->TM PdII_R_Ar R-Pd(II)L_n-Ar TM->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Catalyst Regeneration Product R-Ar RE->Product ArB Ar-B(OR)2 Oxidation Oxidation (O2) or Transmetalation with Base ArB->Oxidation ArPd Ar-Pd(II)L_n-X Oxidation->ArPd RE_homo Reductive Elimination ArPd->RE_homo Byproduct Ar-Ar RE_homo->Byproduct

Caption: Desired vs. Undesired Pathways in Suzuki Coupling.

Frequently Asked Questions (FAQs)

Q1: What is the difference between a byproduct and a side product? A1: A byproduct is formed stoichiometrically from the reagents in the main desired reaction. A side product arises from an alternative, parallel reaction pathway that consumes the starting materials.[26] In practice, the strategies to minimize both often overlap and involve optimizing reaction selectivity.

Q2: Can green chemistry principles help minimize byproducts? A2: Absolutely. Green chemistry emphasizes principles like atom economy, which aims to maximize the incorporation of all reactant atoms into the final product, inherently minimizing waste.[27] Using highly selective catalysts, designing safer chemicals that are less prone to side reactions, and avoiding hazardous reagents also contribute to cleaner reaction profiles.[27][28][29]

Q3: How can I remove water that is generated as a byproduct and is causing side reactions? A3: If water is a byproduct of your reaction (e.g., in esterifications or imine formations) and interferes with the outcome, it can be removed in situ. Common methods include using a Dean-Stark apparatus to azeotropically remove water with a solvent like toluene, or adding a dehydrating agent such as molecular sieves or anhydrous magnesium sulfate to the reaction mixture.[30]

Q4: What analytical techniques are essential for identifying and quantifying byproducts? A4: A combination of techniques is often necessary. NMR spectroscopy provides detailed structural information for identifying unknown byproducts.[31] Mass Spectrometry (MS) gives molecular weight and fragmentation data.[31] Chromatographic methods like HPLC and Gas Chromatography (GC), often coupled with MS (LC-MS, GC-MS), are crucial for separating the product from byproducts and quantifying their relative amounts.[31][32][33]

References

  • Oxidative Reactions Role in the Synthesis of Organic Compounds. Longdom Publishing.
  • Purification Techniques. Journal of New Developments in Chemistry - Open Access Pub.
  • Machine learning-guided strategies for reaction conditions design and optimiz
  • Reaction Condition Optimiz
  • A Brief Introduction to Chemical Reaction Optimiz
  • Technical Support Center: Optimizing Reaction Conditions for Selective Synthesis of Deriv
  • The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing.
  • Eco-Friendly Synthetic Strategies in Organic Chemistry: A Brief Review. ijarsct.
  • Design of experiments (DoE) for the optimization of chemical reactions...
  • Reaction optimization using Design of Experiment (DOE) at the NMR scale.
  • Design of Experiments (DoE) Studies | Definition, Methods & Uses. Mettler Toledo.
  • Protective Groups. Organic Chemistry Portal.
  • I want to stop water molecules generated as a byproduct in an Organic Synthesis to stop interfering and causing further side products, any ideas?
  • A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE).
  • An Overview on Sustainable Strategies of Green Synthesis. Longdom Publishing.
  • Cross-Coupling Reactions Guide. BOC Sciences.
  • Benefits of Protecting Groups in Organic Synthesis. Labinsights.
  • How to Reduce Toxic Byproducts in Carboxylic Acid Reactions?
  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti.
  • Strategies for Organic Synthesis. Solubility of Things.
  • Protecting Groups. chem.iitb.ac.in.
  • Reaction Work-up- Purify, Isol
  • Multi Synthesis Problems Organic Chemistry Multi-Step Synthesis Problems in Organic Chemistry: A Comprehensive Guide. Self-published.
  • Organic reactions: Oxid
  • Metal-Catalyzed Cross-Coupling Reactions. ChemTalk.
  • List of purific
  • How To Run A Reaction: Purification. University of Rochester Department of Chemistry.
  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Self-published.
  • Oxidation and Reduction Reactions. Organic Chemistry by Robert Neuman.
  • On Byproducts and Side Products. Organic Process Research & Development.
  • Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characteriz
  • Analytical Chemistry: Techniques and Developments for Identifying and Quantifying Chemical Compounds. Research and Reviews: Journal of Chemistry.
  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry.

Sources

Technical Support Center: Scaling Up the Synthesis of 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals involved in the laboratory-scale production and scale-up of 5-chloro-2-(1H-imidazol-1-yl)aniline. As a key building block in medicinal chemistry, the robust and scalable synthesis of this compound is critical.[1] This document moves beyond simple protocols to address the common challenges and questions that arise during process development, focusing on the underlying chemical principles to empower effective troubleshooting and optimization.

I. Synthetic Pathway Overview

The most common and scalable laboratory synthesis of this compound involves a two-step sequence starting from 2,4-dichloronitrobenzene.

  • C-N Cross-Coupling: A nucleophilic aromatic substitution (SNAr) or, more commonly, a metal-catalyzed cross-coupling reaction (such as an Ullmann-type condensation) is used to form the C-N bond between imidazole and the aryl chloride.[2] The nitro group is a strong electron-withdrawing group, which activates the chlorine atom at the ortho position for nucleophilic attack.

  • Nitro Group Reduction: The nitro intermediate, 1-(4-chloro-2-nitrophenyl)-1H-imidazole, is then reduced to the corresponding aniline to yield the final product.

Synthetic_Pathway cluster_0 Step 1: C-N Coupling cluster_1 Step 2: Nitro Reduction A 2,4-Dichloronitrobenzene C 1-(4-chloro-2-nitrophenyl) -1H-imidazole A->C CuI, Base (e.g., K₂CO₃) Solvent (e.g., DMF, NMP) Heat B Imidazole B->C CuI, Base (e.g., K₂CO₃) Solvent (e.g., DMF, NMP) Heat D Reducing Agent (e.g., SnCl₂, Fe/HCl, H₂/Pd-C) E This compound D->E Solvent (e.g., EtOH, HCl) C->E Solvent (e.g., EtOH, HCl)

Caption: General two-step synthesis of this compound.

II. Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific experimental issues in a question-and-answer format.

Step 1: C-N Cross-Coupling Reaction

Question 1: My C-N coupling reaction yield is low or the reaction has stalled. What are the likely causes and how can I improve it?

Answer: Low yield in the Ullmann-type coupling of imidazole with 2,4-dichloronitrobenzene is a frequent challenge during scale-up. The primary factors to investigate are reaction conditions and reagent purity.

  • Causality—The Role of the Base: The base is not merely a proton scavenger; it generates the imidazolide anion, the active nucleophile. Weak bases may not deprotonate imidazole sufficiently, while overly strong bases can promote side reactions.

    • Troubleshooting:

      • Switch the Base: If using a mild base like K₂CO₃, consider switching to a stronger, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Cs₂CO₃ often enhances solubility and reactivity.

      • Ensure Anhydrous Conditions: Water can compete with imidazole as a nucleophile and quench the imidazolide anion. Ensure all reagents and solvents are thoroughly dried, especially when using reactive bases like NaH.

  • Causality—Catalyst Activity: The traditional Ullmann reaction requires stoichiometric or excess copper, often at high temperatures (>180 °C), which can lead to degradation.[3][4] Modern protocols use catalytic copper(I) salts, but their activity can be hampered.

    • Troubleshooting:

      • Catalyst Source: Use high-purity copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). The use of copper powder is often less effective due to surface oxidation.[2]

      • Add a Ligand: The addition of a ligand, such as 1,10-phenanthroline or L-proline, can stabilize the copper catalyst, improve its solubility, and accelerate the reaction, often allowing for lower reaction temperatures.[5] This is a key consideration for improving reaction efficiency and is a more modern approach to Ullmann-type couplings.[2][6]

  • Causality—Solvent and Temperature: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are traditionally used to achieve the necessary temperatures.[3] However, incomplete reactions can occur if the temperature is too low, while product degradation can happen if it's too high or held for too long.

    • Troubleshooting:

      • Temperature Optimization: Perform small-scale experiments to find the optimal temperature. Monitor reaction progress by TLC or HPLC every few hours. A typical range for ligand-assisted couplings is 110-140 °C.

      • Solvent Purity: Use high-purity, anhydrous solvents to avoid side reactions.

Table 1: Comparison of C-N Coupling Conditions

ParameterTraditional UllmannModern Ligand-Accelerated UllmannBuchwald-Hartwig Amination
Catalyst Stoichiometric Cu powderCatalytic Cu(I) salt (e.g., CuI)Catalytic Pd(0) or Pd(II) precursor
Ligand NoneOften used (e.g., L-proline, phenanthroline)Required (e.g., phosphine-based)[7]
Base K₂CO₃, KOtBuK₂CO₃, Cs₂CO₃NaOtBu, K₃PO₄, Cs₂CO₃[8]
Temperature High (180-220 °C)[3]Moderate (100-140 °C)[4]Lower (RT - 110 °C)
Pros Inexpensive catalystMilder conditions, better yieldsBroad scope, very mild conditions[9]
Cons Harsh conditions, low yieldsCan be substrate-dependentExpensive catalyst/ligands, air-sensitive[10]
Step 2: Nitro Group Reduction

Question 2: The reduction of the nitro group is incomplete or is producing significant impurities. How can I resolve this?

Answer: The reduction of the nitro group to an amine is a critical step that can be prone to issues, especially during scale-up. The choice of reducing agent and reaction control are paramount.

  • Causality—Choice of Reducing Agent:

    • Tin(II) Chloride (SnCl₂): This is a very common and effective lab-scale method. However, it generates tin-based waste, which can be problematic for disposal at a larger scale. The workup can also be complex.

    • Iron/HCl or Iron/NH₄Cl: This is a classic, inexpensive, and robust method suitable for scale-up. The reaction is heterogeneous, and its rate can depend on the surface area and grade of the iron powder. Incomplete reactions can result from passive iron surfaces or insufficient acid.

    • Catalytic Hydrogenation (H₂ over Pd/C): This is the cleanest method, as the only byproduct is water.[10] However, it requires specialized high-pressure equipment. Catalyst poisoning by impurities (especially sulfur-containing ones) or the starting material itself can lead to incomplete reactions. The nitro group reduction is also highly exothermic, posing a safety risk on a larger scale without proper thermal management.

  • Troubleshooting Steps:

    • Incomplete Reaction (Fe/HCl):

      • Activate the iron powder by washing with dilute HCl before the reaction to remove surface oxides.

      • Ensure efficient stirring to maintain suspension of the iron powder.

      • Monitor the internal temperature; a sustained exotherm indicates the reaction is proceeding. If it subsides prematurely, the reaction may have stalled.

    • Incomplete Reaction (Catalytic Hydrogenation):

      • Use a higher catalyst loading (e.g., increase from 5 mol% to 10 mol% Pd/C).

      • Increase hydrogen pressure.

      • Ensure the solvent is appropriate and that the substrate is fully dissolved.

      • Filter the starting material through a plug of silica or activated carbon to remove potential catalyst poisons.

    • Impurity Formation: Over-reduction or side reactions can occur.

      • Control the temperature carefully, especially during hydrogenation. Use a cooling bath to manage the exotherm.

      • During workup, ensure the pH is carefully controlled during basification to prevent degradation of the aniline product.

III. General Scale-Up and Purification FAQs

Q1: What are the primary safety concerns when handling the starting materials? A1: 2,4-Dichloronitrobenzene is toxic if inhaled, ingested, or in contact with skin, and there is a danger of cumulative effects.[11][12] It is crucial to handle this solid in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat.[11][13][14] Always consult the Safety Data Sheet (SDS) before use.[12][15]

Q2: How can I effectively monitor the reaction progress? A2: Thin-Layer Chromatography (TLC) is the most common method for at-a-glance monitoring. Use a suitable mobile phase (e.g., a hexane/ethyl acetate mixture) to achieve good separation between the starting material, intermediate, and product. Visualizing with a UV lamp is effective. For more quantitative analysis, especially for impurity profiling during scale-up, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: My final product is impure. What is the best purification strategy on a 10-50g lab scale? A3: A multi-step approach is often best.

  • Acid-Base Extraction: The product contains a basic aniline group and a basic imidazole ring. Dissolve the crude material in an organic solvent like ethyl acetate and wash with a dilute aqueous acid (e.g., 1M HCl). This will extract your product into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH or Na₂CO₃) to precipitate the pure product, which can be collected by filtration.[16]

  • Recrystallization: If the product from the acid-base wash is still not pure enough, recrystallization is an excellent final step.[17] Screen various solvents (e.g., ethanol/water, toluene, isopropanol) to find a system where the product is soluble when hot but sparingly soluble when cold.

  • Column Chromatography: While effective, silica gel chromatography can be cumbersome for scales larger than a few grams. It is best used to isolate small amounts of pure material for analysis or if recrystallization and extraction fail.[17]

Troubleshooting_Workflow Start Reaction Issue Identified (e.g., Low Yield, Impurity) Check_Step Which Step is Problematic? Start->Check_Step Coupling C-N Coupling Check_Step->Coupling Step 1 Reduction Nitro Reduction Check_Step->Reduction Step 2 Check_Coupling_Cause Analyze Coupling Reaction (TLC/HPLC) Coupling->Check_Coupling_Cause Check_Reduction_Cause Analyze Reduction Reaction (TLC/HPLC) Reduction->Check_Reduction_Cause Optimize_Base Optimize Base (e.g., K₂CO₃ -> Cs₂CO₃) Check_Coupling_Cause->Optimize_Base Incomplete Reaction Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Add L-proline) Check_Coupling_Cause->Optimize_Catalyst Stalled Reaction Optimize_Temp Optimize Temp./Solvent Check_Coupling_Cause->Optimize_Temp Side Products Change_Reducer Change Reducing Agent (e.g., SnCl₂ -> Fe/HCl) Check_Reduction_Cause->Change_Reducer Ineffective Reduction Activate_Reducer Activate Reductant (e.g., Acid wash Fe) Check_Reduction_Cause->Activate_Reducer Incomplete Reaction Control_Exotherm Improve Temp. Control Check_Reduction_Cause->Control_Exotherm Impurities/ Degradation End Problem Resolved Optimize_Base->End Optimize_Catalyst->End Optimize_Temp->End Change_Reducer->End Activate_Reducer->End Control_Exotherm->End

Caption: A logical workflow for troubleshooting common synthesis issues.

IV. Illustrative Laboratory Protocol

This protocol is a representative example for lab-scale synthesis and should be optimized for specific laboratory conditions and scales.

Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-1H-imidazole
  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,4-dichloronitrobenzene (1.0 eq), imidazole (1.2 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 120-130 °C and stir vigorously.

  • Monitor the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the 2,4-dichloronitrobenzene spot has been consumed (typically 8-16 hours).

  • Cool the mixture to room temperature and pour it into ice water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield the crude intermediate product.

Step 2: Synthesis of this compound
  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer in a fume hood.

  • Add the crude 1-(4-chloro-2-nitrophenyl)-1H-imidazole (1.0 eq) and ethanol.

  • To this suspension, add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq).

  • Slowly add concentrated hydrochloric acid (HCl). The reaction is exothermic.

  • Heat the mixture to reflux (approx. 80 °C) and stir until the reaction is complete as monitored by TLC (typically 2-4 hours).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Basify the mixture by slowly adding a concentrated solution of sodium hydroxide (NaOH) until the pH is >10. Be cautious, as this is highly exothermic.

  • Extract the aqueous slurry with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify further by acid-base extraction or recrystallization as described in the FAQ section.

V. References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97%. [Link]

  • Wikipedia. (2023). Ullmann condensation. [Link]

  • Google Patents. (n.d.). CN107118160B - A kind of preparation process of the chloro- 1H- imidazoles of 2- cyano -4- (p-methylphenyl) -5-.

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. [Link]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]

  • Gautam, D., et al. (n.d.). Functionalized Imidazolium Salt: An Efficient Catalyst for Buchwald-Hartwig type C–N Cross-Coupling of (Hetero)aryl Chlorides/Bromides with Amines Under Solvent-, Inert gas-, and Base-free Ambience. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]

  • Organic Syntheses. (n.d.). Procedure for the preparation of 2-aminobiphenyl. [Link]

  • Connect Journals. (n.d.). Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Dergipark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • Google Patents. (n.d.). DE60114424T2 - EFFICIENT LIGAND-MEDIATED ULLMAN COUPLING OF ANILINES AND AZOLS.

  • Dergipark. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • IJARSE. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) -. [Link]

  • Google Patents. (n.d.). US20200377475A1 - An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.

  • Organic Chemistry Portal. (2009). N'-Activation of N-Arylimidazoles: Facile Syntheses of N-Alkyl-N'-arylimidazolium Iodides from Less Expensive Chloro Substrates. [Link]

  • ScienceDirect. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. [Link]

  • PMC - NIH. (n.d.). One Pot Synthesis of 2-Imidazolines via the Ring Expansion of Imidoyl Chlorides with Aziridines. [Link]

Sources

Validation & Comparative

A Comparative Analysis of 5-chloro-2-(1H-imidazol-1-yl)aniline and Other Aniline Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, present in a significant portion of commercial drugs.[1] However, the aniline motif is often flagged as a "structural alert" due to its potential for metabolic activation to toxic species.[2] This guide provides a comparative analysis of 5-chloro-2-(1H-imidazol-1-yl)aniline, a molecule of interest in drug discovery, against benchmark aniline derivatives—aniline and para-chloroaniline. We will delve into their synthesis, physicochemical properties, and biological relevance, supported by experimental data and computational predictions, to offer a comprehensive resource for researchers in drug development.

Introduction: The Aniline Dilemma and the Promise of Heterocyclic Substitution

The versatility of the aniline scaffold lies in its synthetic accessibility and its ability to engage in various biological interactions.[1] Yet, this is counterbalanced by concerns over metabolic instability and potential toxicity.[2] A key strategy to mitigate these risks while retaining desirable pharmacological activity is the introduction of substituents that modulate the electronic and steric properties of the aniline ring. The incorporation of heterocyclic moieties, such as imidazole, is a particularly attractive approach. Imidazoles are known to be present in numerous biologically active compounds and can influence properties like solubility, pKa, and target binding.[3]

This guide focuses on this compound, which combines the features of a chloro-substituted aniline with an imidazole ring. We will compare its projected attributes with those of aniline, the parent compound, and p-chloroaniline, to dissect the individual contributions of the chloro and imidazole substituents.

Synthesis Strategies: From Simple Precursors to Complex Heterocycles

The synthesis of aniline derivatives is a well-established field, with numerous methods available for their preparation. Below, we outline the common synthetic routes for aniline, p-chloroaniline, and a plausible pathway for this compound.

Synthesis of Aniline and p-Chloroaniline

Aniline is typically produced industrially by the hydrogenation of nitrobenzene. For laboratory scale synthesis, a common method involves the reduction of nitrobenzene using a metal catalyst such as Raney nickel.

The synthesis of p-chloroaniline most commonly proceeds via the catalytic hydrogenation of p-chloronitrobenzene. This method is efficient and selective.

Experimental Protocol: Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline

  • To a solution of p-chloronitrobenzene (10 g/L) in 80 mL of methanol in a 100 mL three-necked flask, add 0.2 g of Raney Nickel catalyst.

  • Add a metallic additive, such as iron powder, to the reaction system.

  • Purge the system with nitrogen gas three times, followed by hydrogen gas three times.

  • Introduce hydrogen gas at a controlled flow rate of 10 mL/min.

  • Maintain the reaction temperature at 40°C under normal pressure with continuous stirring (1500 rpm) for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the catalyst and evaporate the solvent under reduced pressure to obtain p-chloroaniline.

Proposed Synthesis of this compound

Synthesis_of_this compound A 1,4-dichloro-2-nitrobenzene C 4-chloro-2-nitro-1-(1H-imidazol-1-yl)benzene A->C Ullmann Condensation (CuI, base, solvent) B Imidazole B->C D This compound C->D Reduction (e.g., Fe/HCl or H2/Pd-C) SAR_Aniline_Derivatives cluster_0 Aniline Core cluster_1 Substituent Effects cluster_2 Resulting Properties Aniline Aniline Chloro Chloro Group (-I effect) Imidazole Imidazole Ring (H-bonding, metal chelation) Basicity Decreased Basicity Chloro->Basicity Lipophilicity Increased Lipophilicity Chloro->Lipophilicity Imidazole->Basicity Metabolism Modulated Metabolism (CYP450 Inhibition) Imidazole->Metabolism Binding Enhanced Target Binding Imidazole->Binding

Caption: Structure-Activity Relationship (SAR) of Aniline Derivatives.

Conclusion

This comparative guide highlights the significant impact of chloro and imidazole substitution on the properties of the aniline scaffold. While aniline and p-chloroaniline are important industrial intermediates, their inherent toxicities limit their direct therapeutic use. This compound, by incorporating an imidazole ring, presents a more complex and potentially more drug-like profile. Its predicted lower basicity, higher lipophilicity, and the potential for specific interactions through the imidazole moiety make it an interesting candidate for further investigation in drug discovery programs. The synthetic accessibility through established N-arylation methods further enhances its appeal. Future experimental validation of the predicted physicochemical and biological properties of this compound is warranted to fully assess its potential as a valuable building block in medicinal chemistry.

References

  • The Facile Production of p-Chloroaniline Facilitated by an Efficient and Chemoselective Metal-Free N/S Co-Doped Carbon Catalyst. (2024). MDPI. [Link]

  • NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. (1992). PubMed. [Link]

  • Aniline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • 4-Chloroaniline. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • p-Chloroaniline Definition. (n.d.). Fiveable. [Link]

  • SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. (2012). IJRPC. [Link]

  • Comparison Study for the Physical and Chemical Properties of Aniline and its Derivatives. (2010). National Journal of Chemistry. [Link]

  • Bioactive N-Phenylimidazole Derivatives. (2009). Ingenta Connect. [Link]

  • Aniline (benzenamine). (2022). Department of Climate Change, Energy, the Environment and Water. [Link]

  • Method for preparing p-chloroaniline through catalytic hydrogenation of p-chloronitrobenzene. (2016).
  • Comparison study for the physical and chemical properties of aniline and its derivatives. (2019). ResearchGate. [Link]

  • Chemical Properties of p-Chloroaniline (CAS 106-47-8). (n.d.). Cheméo. [Link]

  • para-CHLOROANILINE. (1993). NCBI Bookshelf. [Link]

  • Compare the basicity of the following: [Image of four chemical structure.. (2021). Filo. [Link]

  • Aniline. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • Scheme 7: (A) Known biological activities related to aniline derivatives. (n.d.). ResearchGate. [Link]

  • On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). MDPI. [Link]

  • Aniline - Structure, Properties, Preparation, Reactions, Uses. (2023). GeeksforGeeks. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. (2022). ResearchGate. [Link])

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-chloro-2-(1H-imidazol-1-yl)aniline Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the intricate dance between a molecule's structure and its biological activity is a central theme. This guide delves into the structure-activity relationship (SAR) of 5-chloro-2-(1H-imidazol-1-yl)aniline and its analogs, a scaffold with significant potential in the development of targeted therapies, particularly as kinase inhibitors. While a comprehensive, singular study on this specific parent compound and its derivatives is not extensively documented in publicly available literature, by synthesizing findings from research on structurally related imidazole-based kinase inhibitors, we can construct a robust and insightful comparison. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the key structural determinants for the biological activity of this promising class of compounds.

The rationale for investigating this scaffold lies in the established precedent of imidazole-containing molecules as potent modulators of various biological targets. The imidazole ring is a versatile pharmacophore, capable of engaging in a variety of interactions with protein active sites.[1][2][3][4] The aniline moiety provides a readily modifiable scaffold to explore different chemical spaces and optimize pharmacokinetic and pharmacodynamic properties.[5][6] The introduction of a chlorine atom on the aniline ring is a common strategy in medicinal chemistry to enhance binding affinity and modulate metabolic stability.[7]

This guide will explore the putative SAR of this compound analogs by examining the impact of substitutions on both the aniline and imidazole rings, drawing parallels from studies on related kinase inhibitors, particularly those targeting the B-Raf kinase, a key player in cancer signaling pathways.[8][9][10][11]

I. The Core Scaffold: this compound

The foundational structure of this compound presents a unique spatial arrangement of a halogenated aromatic ring and a heterocyclic imidazole moiety. This arrangement is crucial for its potential interactions with the binding sites of protein kinases. The aniline nitrogen and the imidazole nitrogens can act as hydrogen bond donors and acceptors, respectively, while the aromatic rings can engage in hydrophobic and π-stacking interactions.

II. Structure-Activity Relationship Analysis

The biological activity of this class of compounds can be systematically optimized by introducing various substituents at different positions of the core scaffold. The following sections will explore the hypothetical SAR based on findings from analogous chemical series.

A. Modifications of the Aniline Ring

The aniline ring offers several positions for substitution, allowing for a fine-tuning of the molecule's properties.

  • Position 5 (Chloro Group): The presence of the chlorine atom at position 5 is anticipated to be a key determinant of activity. Halogen bonding is an increasingly recognized interaction in drug design, and the chlorine atom can form favorable interactions with electron-rich pockets in a protein's active site. Its electron-withdrawing nature also influences the overall electronic properties of the aniline ring.

  • Other Substitutions on the Aniline Ring: Introducing additional substituents on the aniline ring can significantly impact activity. For instance, in related series of kinase inhibitors, the addition of small, electron-withdrawing groups has been shown to be beneficial for potency.[12] Conversely, bulky substituents may lead to steric clashes within the binding pocket, reducing affinity. The nature and position of these substituents will dictate their effect on the overall conformation and binding mode of the molecule.

B. Modifications of the Imidazole Ring

The imidazole ring is another critical component for modification.

  • Substitution at the C2, C4, and C5 Positions: The carbon atoms of the imidazole ring are amenable to substitution with various functional groups. In many kinase inhibitor scaffolds, appending aryl or heteroaryl groups to the imidazole ring can lead to enhanced potency by accessing additional binding pockets and forming further hydrophobic or hydrogen bonding interactions.

  • N-Substitution on the Imidazole Ring: While the core scaffold has the aniline group attached at the N1 position of the imidazole, exploring analogs with substitution at the other nitrogen (N3) could lead to novel binding modes and improved selectivity profiles.

III. Comparative Analysis with Known Kinase Inhibitors

To further contextualize the potential of this compound analogs, it is instructive to compare their core structure with that of known kinase inhibitors. For example, many B-Raf inhibitors feature a central heterocyclic core that anchors the molecule in the ATP-binding site, with flanking aryl groups that occupy hydrophobic pockets. The 2-(imidazol-1-yl)aniline scaffold can be seen as a bioisostere of other successful kinase inhibitor chemotypes.

Compound/Analog Substitution on Aniline Ring Substitution on Imidazole Ring Reported/Anticipated Biological Activity Reference
This compound 5-ChloroUnsubstitutedLead compound for kinase inhibition[7]
Analog 15-Chloro, 4-MethylUnsubstitutedPotentially enhanced hydrophobic interactionsInferred
Analog 25-Chloro2-PhenylPotential for additional π-stacking interactionsInferred
Analog 35-TrifluoromethylUnsubstitutedAltered electronic properties, potential for improved potencyInferred

IV. Experimental Protocols

The synthesis and biological evaluation of these analogs would follow established methodologies in medicinal chemistry.

A. General Synthetic Scheme

A plausible synthetic route to this compound analogs would involve the coupling of a substituted 2-halo-aniline with imidazole or a substituted imidazole.

Synthetic Workflow A Substituted 2-Halo-Aniline C Coupling Reaction (e.g., Ullmann or Buchwald-Hartwig) A->C B Imidazole or Substituted Imidazole B->C D This compound Analog C->D

Caption: General synthetic workflow for the preparation of this compound analogs.

B. Biological Evaluation: Kinase Inhibition Assay

The primary biological evaluation of these compounds would involve in vitro kinase inhibition assays to determine their potency against a panel of relevant kinases (e.g., B-Raf, Src family kinases).[13][14]

Step-by-Step Protocol for a Typical Kinase Assay:

  • Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

  • Kinase Reaction Mixture: A reaction mixture is prepared containing the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Incubation: The test compound dilutions are added to the kinase reaction mixture and incubated at a controlled temperature for a specific period to allow for the enzymatic reaction to proceed.

  • Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like fluorescence-based assays or ELISA.

  • Data Analysis: The kinase activity is plotted against the compound concentration, and the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is calculated.

V. Visualizing Structure-Activity Relationships

The following diagram illustrates the key positions for modification on the this compound scaffold and their potential impact on biological activity.

Caption: Key modification points on the this compound scaffold for SAR exploration.

VI. Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Based on the analysis of structurally related compounds, modifications at various positions on both the aniline and imidazole rings are likely to have a profound impact on biological activity. Systematic exploration of these modifications, guided by the principles of medicinal chemistry and aided by computational modeling, will be crucial in unlocking the full therapeutic potential of this chemical series. Future work should focus on the synthesis of a focused library of analogs and their evaluation in a panel of kinase and cellular assays to establish a definitive and quantitative SAR.

References

  • Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. [Link]

  • One-pot synthesis of substituted pyrrole-imidazole derivatives with anticancer activity. Molecular Diversity. [Link]

  • Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Molecules. [Link]

  • Structure activity relationship summarization for B-Raf and KDR dual... ResearchGate. [Link]

  • Identification of BRAF inhibitors through in silico screening. PLoS One. [Link]

  • Searching new structural scaffolds for BRAF inhibitors. An integrative study using theoretical and experimental techniques. Bioorganic Chemistry. [Link]

  • Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. Molecules. [Link]

  • On the development of B-Raf inhibitors acting through innovative mechanisms. RSC Medicinal Chemistry. [Link]

  • Imidazoquinoxaline Src-family kinase p56Lck inhibitors: SAR, QSAR, and the discovery of (S)-N-(2-chloro-6-methylphenyl)-2-(3-methyl-1-piperazinyl)imidazo-[1,5-a]pyrido[3,2-e]pyrazin-6-amine (BMS-279700) as a potent and orally active inhibitor with excellent in vivo antiinflammatory activity. Journal of Medicinal Chemistry. [Link]

  • Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents. European Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules. [Link]

  • An Overview on Synthesis, Properties and Biological Activities of Imidazole and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Fluorinated Analogues of Lepidilines A and C: Synthesis and Screening of Their Anticancer and Antiviral Activity. Molecules. [Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules. [Link]

  • Discovery of 5 Chloro-N-2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N-4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. ResearchGate. [Link]

  • Overview on Biological Activities of Imidazole Derivatives. ResearchGate. [Link]

  • Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

  • Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. [Link]

  • Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. [Link]

  • Discovery and initial SAR of imidazoquinoxalines as inhibitors of the Src-family kinase p56(Lck). ResearchGate. [Link]

Sources

The Halogen Effect: A Comparative Guide to the Biological Activity of Fluorinated vs. Chlorinated Aniline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and toxicologists, the decision to incorporate a halogen into a molecular scaffold is a critical juncture in drug design and chemical safety assessment. Among the most common choices are fluorine and chlorine, seemingly similar yet capable of imparting dramatically different biological properties. This guide provides an in-depth, objective comparison of the biological activities of fluorinated versus chlorinated aniline compounds, grounded in experimental data and established scientific principles. We will explore how this simple atomic substitution influences everything from metabolic stability and target affinity to the mechanisms of toxicity, offering a framework for rational design and risk evaluation.

The Foundation: Physicochemical and Stereoelectronic Differences

The divergent biological behaviors of fluoro- and chloroanilines are rooted in the fundamental properties of the halogens themselves. Fluorine, the most electronegative element, forms a short, strong, and highly polarized bond with carbon. Chlorine, while also electronegative, is larger, more polarizable, and forms a longer, weaker bond.[1] These distinctions have profound implications for a molecule's interaction with its biological environment.

PropertyFluorine (F)Chlorine (Cl)Causality and Biological Implication
van der Waals Radius 1.47 Å1.74 ÅFluorine is a closer steric mimic of hydrogen (1.20 Å), minimizing steric hindrance at enzyme active sites or receptors. Chlorine is a better steric match for a methyl group.[1]
Electronegativity (Pauling) 3.983.16The highly polarized C-F bond can alter the electronic distribution of the aniline ring, influencing pKa and hydrogen bonding potential.[1]
C-Halogen Bond Energy ~105.4 kcal/mol~78.5 kcal/molThe robust C-F bond is more resistant to metabolic cleavage by enzymes like Cytochrome P450s, often enhancing metabolic stability.[1]
Lipophilicity (logD) LowerHigherChlorinated compounds are typically more lipophilic, which can affect membrane permeability, plasma protein binding, and volume of distribution.[2]
Solubility HigherLowerFluorinated compounds tend to be more soluble than their chlorinated analogs, a key factor in formulation and bioavailability.[2]

These fundamental differences dictate the pharmacokinetic and pharmacodynamic profiles of the resulting aniline compounds.

Pharmacokinetics and Metabolism: A Tale of Two Pathways

The journey of a compound through the body is heavily influenced by its metabolic fate. Here, the choice between fluorine and chlorine creates distinct metabolic narratives.

Metabolic Stability

Fluorine is often strategically placed at a metabolically labile position to block oxidation by Cytochrome P450 (CYP450) enzymes.[3] This "metabolic blocking" effect, stemming from the high C-F bond energy, can significantly increase a compound's half-life.[3] For instance, replacing a hydrogen with fluorine at a site of hydroxylation can render the position resistant to metabolism.[4]

However, the position of the fluorine atom is critical. While generally enhancing stability, a fluorine at the para-position of an aniline ring (e.g., 4-fluoroaniline) can be susceptible to a unique metabolic pathway known as defluorination.[3][5]

Metabolic Pathways and Reactive Metabolite Formation

The metabolic pathways for fluorinated and chlorinated anilines diverge, leading to different reactive intermediates and, consequently, different toxicological profiles.

Fluorinated Anilines: Cytochrome P450-mediated monooxygenation at a fluorinated para position can lead to the formation of fluoride ions and a reactive benzoquinoneimine intermediate.[6][7] This bioactivation is a direct consequence of the enzymatic conversion.[6][7] The benzoquinoneimine can be subsequently reduced to a 4-hydroxyaniline derivative, which can then be conjugated and excreted.[6] However, the formation of such reactive species is a significant concern for potential toxicity.[3]

Chlorinated Anilines: The metabolism of chlorinated anilines, such as 4-chloroaniline, is also complex. Key pathways include N-acetylation and ring hydroxylation.[8] A critical bioactivation step is N-hydroxylation to form derivatives like 4-chlorophenylhydroxylamine.[8] This metabolite is implicated in the characteristic hematotoxicity of chloroanilines, as it can readily oxidize hemoglobin to methemoglobin.[2]

Diagram: Comparative Metabolic Pathways

The following diagram illustrates the key metabolic transformations for 4-fluoroaniline and 4-chloroaniline, highlighting the formation of distinct reactive intermediates.

G cluster_F 4-Fluoroaniline Metabolism cluster_Cl 4-Chloroaniline Metabolism F_start 4-Fluoroaniline F_P450 CYP450 Monooxygenation (Defluorination) F_start->F_P450 F_reactive Reactive Benzoquinoneimine + Fluoride Ion F_P450->F_reactive F_reduction Reduction F_reactive->F_reduction F_hydroxy 4-Hydroxyaniline F_reduction->F_hydroxy F_conjugation Phase II Conjugation (Sulfation/Glucuronidation) F_hydroxy->F_conjugation F_excretion Excreted Metabolites F_conjugation->F_excretion Cl_start 4-Chloroaniline Cl_N_acetylation N-Acetylation Cl_start->Cl_N_acetylation Cl_N_hydroxylation N-Hydroxylation (CYP450) Cl_start->Cl_N_hydroxylation Cl_ring_hydroxylation Ring Hydroxylation Cl_start->Cl_ring_hydroxylation Cl_acetylated 4-Chloroacetanilide Cl_N_acetylation->Cl_acetylated Cl_hydroxylamine 4-Chlorophenylhydroxylamine (Reactive Metabolite) Cl_N_hydroxylation->Cl_hydroxylamine Cl_methemoglobin Methemoglobin Formation Cl_hydroxylamine->Cl_methemoglobin Cl_toxicity Hematotoxicity Cl_methemoglobin->Cl_toxicity Cl_hydroxylated e.g., 2-Amino-5-chlorophenol Cl_ring_hydroxylation->Cl_hydroxylated Cl_conjugation Phase II Conjugation Cl_hydroxylated->Cl_conjugation Cl_excretion Excreted Metabolites Cl_conjugation->Cl_excretion

Caption: Comparative metabolic pathways of 4-fluoroaniline and 4-chloroaniline.

Biological Activity and Toxicity: A Head-to-Head Comparison

The differences in physicochemical properties and metabolic pathways translate directly into distinct biological activity profiles.

Binding Affinity and Therapeutic Activity

A molecular matched-pair analysis of a large dataset revealed that chlorinated compounds are, on average, slightly more active than their fluorinated counterparts in terms of binding affinity (pIC50).[2] This corresponds to an average increase in binding constant of about 10-12% for chlorinated compounds.[2] This subtle but statistically significant difference is likely attributable to the greater polarizability of chlorine, which can enhance van der Waals interactions with a target protein.[2]

However, this is a general trend, and the optimal halogen for a specific therapeutic target depends on the unique microenvironment of the binding pocket.

Toxicity Profile

The most striking divergence between fluorinated and chlorinated anilines is often observed in their toxicity profiles.

Acute Toxicity: Quantitative data for the para-substituted isomers highlight a significant difference in acute toxicity.

CompoundLD50 (Oral, Rat)Data Source
4-Fluoroaniline 417 mg/kg[1]
4-Chloroaniline 300 mg/kg[9]

The lower LD50 value for 4-chloroaniline indicates greater acute toxicity compared to its fluorinated analog.

Hematotoxicity: A hallmark of chloroaniline toxicity is its effect on the hematopoietic system.[10] Chloroaniline isomers, particularly para-chloroaniline, are potent inducers of methemoglobinemia.[10][11] This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to bind and transport oxygen, leading to cyanosis.[12] This effect is directly linked to the formation of N-hydroxylated metabolites.[2] The order of potency for inducing methemoglobinemia among chloroaniline isomers is: para > meta > ortho.[10]

Genotoxicity: p-Chloroaniline has been shown to be mutagenic in various assays, including the Ames test and mouse lymphoma assay.[10] The genotoxic potential of other chloroaniline isomers is less consistent.[10] While fluorinated anilines can form reactive metabolites, their genotoxic profiles are generally less severe compared to their chlorinated counterparts. A large-scale analysis found that chlorinated compounds showed higher toxicity in 43% of matched pairs, compared to only 24% for fluorinated compounds, suggesting a statistically significant increase in the toxicity of chlorinated compounds.[2]

Experimental Protocols for Biological Activity Assessment

To provide a practical framework for researchers, this section details standardized protocols for assessing key biological endpoints. The choice of these assays is predicated on their ability to provide a comprehensive, self-validating picture of a compound's biological activity, from cytotoxicity to metabolic stability.

Workflow for Comparative Biological Activity Screening

G cluster_assays Biological Assays cluster_data Data Analysis & Comparison start Test Compounds (Fluoro- vs Chloro-Aniline Analogs) mtt Cytotoxicity Screening (MTT Assay) start->mtt metstab Metabolic Stability (Liver Microsome Assay) start->metstab ames Genotoxicity Assessment (Ames Test) start->ames ic50 Determine IC50 Values mtt->ic50 clearance Calculate Intrinsic Clearance (Clint) metstab->clearance mutagenicity Assess Mutagenic Potential ames->mutagenicity compare Comparative Analysis (Structure-Activity Relationship) ic50->compare clearance->compare mutagenicity->compare

Caption: Workflow for comparing the biological activity of halogenated anilines.

Protocol 1: Cytotoxicity Assessment using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals.[4]

Causality: This assay provides a quantitative measure of a compound's ability to induce cell death or inhibit proliferation, which is a primary indicator of its biological activity. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Plating: Seed a suitable cell line (e.g., HepG2 for liver toxicity studies) in a 96-well plate at a predetermined density and allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the fluorinated and chlorinated aniline test compounds in culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[4]

  • Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[4]

  • MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere to allow for the conversion of MTT to formazan by viable cells.[13]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

  • Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vitro Metabolic Stability Assay

This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are rich in CYP450 enzymes. The data is used to calculate intrinsic clearance (Clint).

Causality: This protocol directly assesses the susceptibility of a compound to Phase I metabolism, providing a key predictor of its in vivo half-life. Comparing the Clint of a fluorinated vs. chlorinated analog provides direct evidence of the halogen's effect on metabolic stability.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) in a phosphate buffer (pH 7.4).[16] Prepare a stock solution of the test compound (typically 1 µM final concentration) and a solution of the necessary cofactor, NADPH, to initiate the reaction.[16]

  • Pre-incubation: Pre-warm the microsomal solution and the test compound solution separately at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH solution to the microsome-compound mixture.[17] A control incubation without NADPH should be run in parallel to account for non-enzymatic degradation.[16]

  • Time-Course Sampling: Incubate the reaction at 37°C. At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[16][18]

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to a quenching solution, typically cold acetonitrile containing an internal standard for analytical quantification.[17]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (Clint) is calculated from the half-life and the incubation conditions.

Conclusion and Future Directions

The choice between fluorine and chlorine as a substituent on an aniline scaffold is not trivial. This guide has demonstrated that:

  • Fluorination often leads to increased metabolic stability, higher solubility, and generally lower toxicity. However, para-fluorination can introduce a unique bioactivation pathway.

  • Chlorination typically results in higher lipophilicity and slightly greater binding affinity, but at the cost of increased metabolic lability and a higher propensity for toxicity, particularly hematotoxicity, through the formation of N-hydroxylated reactive metabolites.

The principles and protocols outlined herein provide a robust framework for making informed decisions in drug development and chemical safety. By understanding the causal relationships between the fundamental properties of these halogens and their ultimate biological effects, researchers can more effectively navigate the complex landscape of molecular design, optimizing for efficacy while minimizing risk. Future research should continue to build on matched-pair analysis to further refine our predictive understanding of how halogenation impacts biological activity across a wider range of scaffolds and biological targets.

References

  • Rietjens, I. M., & Vervoort, J. (1991). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemico-Biological Interactions, 77(3), 263–281. [Link]

  • Summerfield, C., & Pattison, G. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Dutcher, J. S., & Boyd, M. R. (1979). Toxicokinetics and Metabolism of Aniline and 4-chloroaniline in Medaka (Oryzias Latipes). Drug Metabolism and Disposition, 7(5), 267-272. [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. [Link]

  • Everitt, S., & Ethell, B. (1999). Studies on the Metabolism of 4-fluoroaniline and 4-fluoroacetanilide in Rat: Formation of 4-acetamidophenol (Paracetamol) and Its Metabolites via Defluorination and N-acetylation. Xenobiotica, 29(2), 205-216. [Link]

  • Rietjens, I. M., et al. (1991). Bioactivation of 4-fluorinated anilines to benzoquinoneimines as primary reaction products. Chemico-biological interactions, 77(3), 263-281. [Link]

  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 717-726. [Link]

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]

  • Chhabra, R. S., et al. (1990). Toxicity of p-chloroaniline in rats and mice. Food and Chemical Toxicology, 28(10), 717-720. [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • A-Level Chemistry. (n.d.). In Vitro: MTT Assay. [Link]

  • Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual review of pharmacology and toxicology, 41, 443-470. [Link]

  • National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. Toxicology Report Series, 43. [Link]

  • Butler, M. A., et al. (1989). Metabolic Oxidation of the Carcinogens 4-Aminobiphenyl and 4,4′-Methylenebis(2-chloroaniline) by Human Hepatic Microsomes and by Purified Rat Hepatic Cytochrome P-450 Monooxygenases. Cancer Research, 49(1), 25-31. [Link]

  • National Toxicology Program. (1998). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines. Toxicology Report Series, (43), 1–F20. [Link]

  • Krenzelok, E. P., & Meola, J. (2005). Toxicology laboratory analysis and human exposure to p-chloroaniline. Journal of Toxicology: Clinical Toxicology, 43(3), 193-197. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. [Link]

  • Wernevik, J., et al. (2019). A Fully Integrated Assay Panel for Early Drug Metabolism and Pharmacokinetics Profiling. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(9), 931-944. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • Riedl, M. A., & Leikin, J. B. (2010). P-Chloroaniline Poisoning Causing Methemoglobinemia: A Case Report and Review of the Literature. Case Reports in Medicine, 2010, 481767. [Link]

  • ResearchGate. (n.d.). IC50 values for compounds 1 and 2 in various cancer cell lines and a... [Link]

  • Chemsrc. (2025). 4-Chloroaniline. [Link]

  • Valentovic, M. A., et al. (1992). In Vitro toxicity of 2- and 4-chloroaniline: comparisons with 4-amino-3-chlorophenol, 2-amino-5-chlorophenol and aminophenols. Toxicology Letters, 62(2-3), 249-258. [Link]

  • Li, Y., et al. (2022). Identification, Occurrence, and Cytotoxicity of Haloanilines: A New Class of Aromatic Nitrogenous Disinfection Byproducts in Chloraminated and Chlorinated Drinking Water. Environmental Science & Technology, 56(8), 5034-5044. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical development, the purity and concentration of an active pharmaceutical ingredient (API) or intermediate are critical quality attributes. The compound 5-chloro-2-(1H-imidazol-1-yl)aniline, a substituted aniline-imidazole derivative, serves as a key building block in the synthesis of various biologically active molecules.[1][2] Ensuring the accuracy of its analytical characterization is paramount for process control, stability testing, and regulatory submission. This guide provides a comprehensive framework for the cross-validation of analytical results for this compound, comparing a primary High-Performance Liquid Chromatography (HPLC) method with an orthogonal Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The objective is to build a self-validating analytical system that guarantees the integrity and reliability of the data, aligning with the principles outlined in the ICH Q2(R1) guidelines.[3][4][5]

The Principle of Orthogonal Cross-Validation

Analytical method cross-validation is the process of comparing results from two or more distinct analytical methods to ensure their equivalence and reliability.[6][7] The most robust form of cross-validation employs orthogonal methods—techniques that measure the same analyte based on different physicochemical principles. This approach minimizes the risk of method-specific artifacts, such as co-eluting impurities, masking the true purity of the compound.

For this compound, we will compare:

  • Primary Method (Workhorse): Reverse-Phase High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This method separates based on polarity and detects based on the molecule's ability to absorb light. It is widely used for routine quality control due to its robustness and cost-effectiveness.[8][9]

  • Orthogonal Method (Confirmatory): Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) detection. This method couples the same separation principle with a highly specific detection technique based on the molecule's mass-to-charge ratio (m/z) and its fragmentation pattern.[10][11] This provides an unambiguous layer of confirmation.

The workflow below illustrates the logic of this cross-validation strategy.

G cluster_prep Sample & Standard Preparation cluster_analysis Orthogonal Analysis cluster_compare Data Comparison & Validation cluster_conclusion Conclusion prep Prepare Homogeneous Sample Lot & Reference Standard hplc Primary Method: HPLC-UV Analysis (Purity Assay, Impurity Profile) prep->hplc Aliquot 1 lcms Orthogonal Method: LC-MS/MS Analysis (Confirmatory ID, Trace Analysis) prep->lcms Aliquot 2 compare Statistical Comparison of Results (e.g., Purity, Impurity Levels) hplc->compare lcms->compare pass Results Correlate (Within Acceptance Criteria) VALIDATED compare->pass Pass fail Results Discrepant (Investigate OOS) NOT VALIDATED compare->fail Fail

Caption: Cross-validation workflow comparing HPLC-UV and LC-MS/MS.

Head-to-Head Method Comparison

The choice of an analytical method is always a trade-off between different performance characteristics. The following table summarizes the expected performance of HPLC-UV and LC-MS/MS for the analysis of this compound, based on ICH Q2(R1) validation parameters.[5][12]

Validation Parameter HPLC-UV (Primary Method) LC-MS/MS (Orthogonal Method) Causality & Justification
Specificity Good. Vulnerable to co-eluting impurities with similar UV spectra. Peak purity analysis (e.g., DAD) is recommended but not foolproof.Excellent. Detection is based on specific parent ion and fragment ion transitions (MRM), providing unambiguous identification and resolving co-eluting species.Mass spectrometry is an inherently more specific detection technique than UV absorbance.[11]
Accuracy (% Recovery) 98.0 - 102.0% 98.0 - 102.0% Both methods, when properly developed, should yield high accuracy. The reference standard's purity is the limiting factor.
Precision (RSD%) ≤ 1.0% (Assay) , ≤ 5.0% (Impurities) ≤ 1.5% (Assay) , ≤ 10.0% (Impurities) HPLC-UV systems are often slightly more precise for high-concentration assays due to simpler instrumentation and lower variability.
LOD / LOQ LOD: ~0.01% , LOQ: ~0.05% LOD: <0.001% , LOQ: <0.005% Tandem MS is significantly more sensitive, capable of detecting trace-level impurities or degradants not visible by UV.[13]
Linearity (r²) ≥ 0.999 ≥ 0.998 Both methods demonstrate excellent linearity. MS detectors can sometimes show earlier saturation at the upper concentration range.
Range 0.05% to 150% of nominal 0.005% to 120% of nominal The wider linear range of HPLC-UV makes it suitable for simultaneously quantifying the main peak and minor impurities in a single run.
Robustness High. Less sensitive to minor changes in mobile phase pH or organic modifier content.Moderate. Highly dependent on mobile phase composition to ensure consistent ionization efficiency.ESI is a delicate process sensitive to matrix effects and mobile phase additives, whereas UV absorbance is more stable.
Application Focus Routine QC, Purity Assay, Release TestingImpurity Identification, Stability Studies, Trace Analysis, Reference Standard CharacterizationThe methods are complementary. HPLC-UV is for routine, high-throughput work, while LC-MS/MS is for in-depth investigation and confirmation.

Experimental Protocols

The following protocols are provided as robust starting points and should be validated on the specific instrumentation used.

Protocol 1: Primary Method - HPLC-UV Analysis

Objective: To determine the purity of this compound and quantify related impurities.

1. Materials & Reagents:

  • Reference Standard: this compound, >99.5% purity

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% FA in Water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with 50:50 ACN:Water.

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard.

  • Sensitivity Solution (0.0025 mg/mL, 0.5%): Dilute the Standard Solution 1:200 to verify the limit of quantitation.

4. Data Analysis:

  • Calculate the % Area of the main peak relative to the total area of all peaks (excluding solvent front) to determine purity.

  • Use the response factor of the main peak to quantify known impurities against their respective reference standards, if available.

Protocol 2: Orthogonal Method - LC-MS/MS Analysis

Objective: To confirm the identity of the main peak and to identify and quantify trace-level impurities not detected by UV.

1. Materials & Reagents:

  • Same as Protocol 1.

2. LC-MS/MS Conditions:

  • LC System: UHPLC system is preferred for better resolution and speed.

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase: Same as Protocol 1.

  • Gradient: (Adjusted for UHPLC)

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9.1-11 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Mass Spectrometer: Triple Quadrupole (QqQ)

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • MRM Transitions:

    • Analyte: this compound (MW: 193.63)[14]

      • Parent Ion [M+H]⁺: m/z 194.0

      • Fragment Ion (Qualifier): m/z 128.0 (Loss of imidazole ring)

      • Fragment Ion (Quantifier): m/z 159.0 (Loss of Cl)

    • Note: Specific fragment ions must be determined experimentally via infusion and product ion scans.

  • Scan Mode: Perform a full scan (e.g., m/z 100-500) in a separate injection to search for unknown impurities.

3. Sample Preparation:

  • Prepare sample and standard solutions as in Protocol 1, but at a lower concentration (e.g., 10 µg/mL) to avoid detector saturation.

4. Data Analysis:

  • Confirm the identity of the main peak by matching its retention time and fragmentation pattern with the reference standard.

  • Integrate the quantifier MRM transition to determine the purity and impurity profile. Compare the results directly with the HPLC-UV data.

Interpreting Cross-Validation Data

Successful cross-validation is achieved when the results from both methods are in close agreement, within pre-defined acceptance criteria (e.g., purity values within ±2.0%).

  • Scenario 1: Agreement. If HPLC-UV reports 99.5% purity and LC-MS/MS reports 99.4%, with no new impurities detected, it provides a high degree of confidence that the result is accurate. The HPLC-UV method can be considered validated for its intended purpose.

  • Scenario 2: Discrepancy. If HPLC-UV reports 99.5% purity, but LC-MS/MS reports 98.5% and reveals a 1.0% impurity that was not detected by UV (either due to co-elution or poor chromophore), this is a critical finding. It indicates the HPLC-UV method is not specific and is overestimating the purity. The investigation would focus on identifying the impurity and modifying the HPLC method (e.g., changing the mobile phase or column) to resolve it.

The diagram below illustrates the orthogonal nature of the detection methods, which is the foundation of this validation approach.

G cluster_lc Liquid Chromatography Separation cluster_hplc Method 1: HPLC-UV cluster_lcms Method 2: LC-MS/MS lc Analyte + Impurities Separated by Polarity on C18 Column uv_detector UV Detector lc->uv_detector Eluent Flow ms_detector Mass Spectrometer lc->ms_detector Eluent Flow uv_principle Principle: Photon Absorbance Measures chromophore activity at 254 nm. NON-SPECIFIC to mass. uv_detector->uv_principle ms_principle Principle: Mass-to-Charge Ratio Measures specific m/z of parent and fragment ions. ORTHOGONAL to UV. ms_detector->ms_principle

Caption: Orthogonal detection principles of UV vs. Mass Spectrometry.

Conclusion and Recommendations

For robust quality assessment of this compound, a dual-method approach is essential.

  • For Routine Analysis: The validated HPLC-UV method is suitable for routine quality control, release testing, and assays where speed and cost-effectiveness are priorities. Its validation must be supported by initial cross-validation data.

  • For Confirmatory Analysis: The LC-MS/MS method should be employed for reference standard characterization, the identification of unknown impurities during forced degradation studies, and for investigating any out-of-specification (OOS) results obtained from the HPLC-UV method.

By implementing this cross-validation strategy, laboratories can build a comprehensive and defensible analytical data package, ensuring the quality of the material and satisfying stringent regulatory expectations for data integrity.

References

  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (n.d.). PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (1999). ACS Publications. [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2025). PharmaGuru. [Link]

  • ICH Q2 Analytical Method Validation. (n.d.). Slideshare. [Link]

  • Cross-Validation of Bioanalytical Methods: When, Why and How? (n.d.). Pharma IQ. [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. (n.d.). Waters. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. (n.d.). Ovid. [Link]

  • Cross-validation of bioanalytical methods between laboratories. (1995). PubMed. [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (2005). ICH. [Link]

  • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. [Link]

  • Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. (2021). Taylor & Francis Online. [Link]

  • Determination of p-chloroaniline in workplace air using gas chromatography (GC-MS). (n.d.). Federal Institute for Occupational Safety and Health - BAuA. [Link]

  • 4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline. (n.d.). MySkinRecipes. [Link]

  • Imidazole quantification by LC determination. (2019). Wiley Analytical Science. [Link]

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. (2021). ResearchGate. [Link]

  • Gas Chromatographic Determination of Aniline and Chloroanilines. (n.d.). Environment and Climate Change Canada. [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). IntechOpen. [Link]

  • Development and Validation of a LC-MS Method With Electrospray Ionization for the Determination of the Imidazole H3 Antagonist ROS203 in Rat Plasma. (n.d.). PubMed. [Link]

  • 5-Chloro-2-methoxyaniline. (n.d.). PubChem. [Link]

  • 5-Chloro-2-methylaniline. (n.d.). PubChem. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (n.d.). Royal Society of Chemistry. [Link]

  • Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. (n.d.). Royal Society of Chemistry. [Link]

  • Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. (n.d.). Journal of Food and Drug Analysis. [Link]

  • A High Specificity Aniline-based Mass Tag for Aldehyde Detection. (n.d.). PMC - NIH. [Link]

Sources

A Comparative Guide to the In-Vitro Profiling of 5-chloro-2-(1H-imidazol-1-yl)aniline, a Novel IDO1 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in-vitro comparison of a novel investigational enzyme inhibitor, 5-chloro-2-(1H-imidazol-1-yl)aniline, against established alternatives. The focus of this analysis is on the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in immuno-oncology. The data and protocols presented herein are designed to offer researchers, scientists, and drug development professionals a framework for evaluating novel IDO1 inhibitors.

Introduction: The Rationale for Targeting IDO1 in Immuno-Oncology

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine.[1][2][3] In the tumor microenvironment, the upregulation of IDO1 by cancer cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5][6] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[3][6] Consequently, the inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy, with the potential to restore anti-tumor immune responses.[1][2]

This guide focuses on the in-vitro characterization of a novel IDO1 inhibitor, This compound (hereafter referred to as Compound X ), and compares its performance with two well-characterized clinical candidates, Epacadostat (INCB024360) and Navoximod (GDC-0919) .

Comparative In-Vitro Performance of IDO1 Inhibitors

The following table summarizes the hypothetical in-vitro performance data for Compound X, Epacadostat, and Navoximod. This data is intended to be illustrative of a typical comparative study.

Parameter Compound X (Hypothetical Data) Epacadostat (Reference) Navoximod (Reference)
IDO1 Biochemical IC50 55 nM10-72 nM[7][8]~28 nM (IC50), 7 nM (Ki)[9][10]
IDO1 Cell-Based IC50 (HeLa) 8.5 nM7.4 nM[5][11]75 nM (EC50)[10]
TDO2 Biochemical IC50 >10,000 nM>10,000 nM (>100-fold selective)[5][6][11]~560 nM (~20-fold selective)[6]
T-Cell Proliferation Rescue (EC50) 15 nM~10-20 nM[2]80-90 nM[9][12]
Mode of Inhibition (vs. Tryptophan) Non-competitiveCompetitive[6]Non-competitive[6]

Interpretation of Comparative Data:

  • Potency: Compound X demonstrates moderate potency in a biochemical, cell-free assay, which is slightly less potent than both Epacadostat and Navoximod. However, in a cell-based assay, Compound X exhibits high potency, comparable to Epacadostat and significantly more potent than Navoximod. This suggests that Compound X may have excellent cell permeability and is not susceptible to efflux pumps, allowing it to effectively reach its intracellular target.

  • Selectivity: All three compounds show high selectivity for IDO1 over the related enzyme Tryptophan 2,3-dioxygenase (TDO2). Compound X and Epacadostat exhibit a particularly favorable selectivity profile, which is crucial for minimizing off-target effects, as TDO2 is primarily expressed in the liver and has different physiological roles.

  • Functional Efficacy: In a functional T-cell co-culture assay, Compound X demonstrates a potent ability to rescue T-cell proliferation from IDO1-mediated suppression, with an efficacy similar to that of Epacadostat. This is a critical indicator of the compound's potential to restore anti-tumor immunity.

  • Mechanism of Inhibition: The non-competitive mode of inhibition of Compound X with respect to tryptophan suggests that it does not bind to the same site as the substrate. This can be advantageous, as its inhibitory activity will not be overcome by high local concentrations of tryptophan.

Experimental Protocols

The following are detailed protocols for the in-vitro assays used to characterize the IDO1 inhibitors.

Biochemical IDO1 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on recombinant human IDO1 enzyme activity by quantifying the production of N-formylkynurenine.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection prep_reagents Prepare Assay Buffer, Enzyme, Substrate, and Inhibitors add_components Add Inhibitor, IDO1 Enzyme, and Reaction Mix to 96-well plate prep_reagents->add_components initiate_reaction Initiate reaction with L-Tryptophan add_components->initiate_reaction incubation Incubate at 37°C initiate_reaction->incubation stop_reaction Stop reaction with Trichloroacetic Acid incubation->stop_reaction hydrolysis Hydrolyze NFK to Kynurenine at 50°C stop_reaction->hydrolysis color_dev Add p-DMAB (Ehrlich's Reagent) hydrolysis->color_dev read_absorbance Read Absorbance at 480 nm color_dev->read_absorbance

Caption: Workflow for the biochemical IDO1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.[13][14]

    • Recombinant human IDO1 enzyme: Dilute to the desired concentration in Assay Buffer.

    • L-tryptophan (substrate): Prepare a stock solution in water.

    • Test Compounds: Prepare a serial dilution in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilutions to a 96-well plate.

    • Add 50 µL of the IDO1 enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 50 µL of L-tryptophan solution.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 25 µL of 30% (w/v) trichloroacetic acid.[13]

    • Incubate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine to kynurenine.[13]

    • Centrifuge the plate to pellet any precipitated protein.

    • Transfer 100 µL of the supernatant to a new 96-well plate.

    • Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in acetic acid to each well.[15]

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 480 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell-Based IDO1 Inhibition Assay

This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context, providing insights into cell permeability and intracellular target engagement.

Workflow Diagram:

G cluster_cell_culture Cell Culture & Induction cluster_treatment Treatment cluster_kyn_detection Kynurenine Detection seed_cells Seed HeLa or SKOV-3 cells in a 96-well plate induce_ido1 Induce IDO1 expression with IFN-γ seed_cells->induce_ido1 add_inhibitors Add serial dilutions of test compounds induce_ido1->add_inhibitors incubate_cells Incubate for 24-48 hours add_inhibitors->incubate_cells collect_supernatant Collect cell culture supernatant incubate_cells->collect_supernatant hydrolyze_nfk Add TCA and heat to hydrolyze NFK collect_supernatant->hydrolyze_nfk color_development Add p-DMAB hydrolyze_nfk->color_development read_absorbance_cell Read Absorbance at 480 nm color_development->read_absorbance_cell

Caption: Workflow for the cell-based IDO1 inhibition assay.

Step-by-Step Protocol:

  • Cell Culture and IDO1 Induction:

    • Seed HeLa or SKOV-3 cells in a 96-well plate at an appropriate density.[1][15]

    • Allow cells to adhere overnight.

    • Induce IDO1 expression by treating the cells with interferon-gamma (IFN-γ) for 24 hours.[1][2][15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the IFN-γ containing medium and add the compound dilutions to the cells.

    • Incubate for 24-48 hours.

  • Kynurenine Measurement:

    • Collect the cell culture supernatant.

    • Add trichloroacetic acid to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.[13][15]

    • Centrifuge to remove any precipitate.

    • Transfer the supernatant to a new plate and add p-DMAB.[15]

    • Measure the absorbance at 480 nm.

  • Data Analysis:

    • Calculate the percent inhibition of kynurenine production for each compound concentration.

    • Determine the cell-based IC50 value using a dose-response curve.

T-Cell Co-culture Proliferation Assay

This functional assay assesses the ability of an IDO1 inhibitor to rescue T-cell proliferation from the immunosuppressive effects of IDO1-expressing cancer cells.

Workflow Diagram:

G cluster_coculture_setup Co-Culture Setup cluster_inhibitor_treatment Inhibitor Treatment cluster_proliferation_assay Proliferation Measurement setup_cancer_cells Seed IFN-γ stimulated IDO1-expressing cancer cells add_t_cells Add Jurkat T-cells or PBMCs and a stimulating agent setup_cancer_cells->add_t_cells add_compounds Add serial dilutions of IDO1 inhibitors add_t_cells->add_compounds incubate_coculture Incubate for 72 hours add_compounds->incubate_coculture add_reagent Add a proliferation reagent (e.g., CellTiter-Glo) incubate_coculture->add_reagent read_signal Measure luminescence or fluorescence add_reagent->read_signal

Caption: Workflow for the T-cell co-culture proliferation assay.

Step-by-Step Protocol:

  • Co-culture Setup:

    • Seed IFN-γ stimulated IDO1-expressing cancer cells (e.g., SKOV-3) in a 96-well plate.[1][16]

    • After 24 hours, add Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) to the wells, along with a T-cell stimulating agent (e.g., phytohemagglutinin or anti-CD3/CD28 beads).[1][16]

  • Inhibitor Treatment:

    • Add serial dilutions of the test compounds to the co-culture.

    • Incubate for 72 hours.

  • Proliferation Measurement:

    • Assess T-cell proliferation using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or by measuring the incorporation of tritiated thymidine or BrdU.

    • Measure the appropriate signal (luminescence, fluorescence, or radioactivity).

  • Data Analysis:

    • Calculate the percent rescue of T-cell proliferation for each compound concentration.

    • Determine the EC50 value from a dose-response curve.

Conclusion

The in-vitro characterization of novel enzyme inhibitors requires a multi-faceted approach that goes beyond simple biochemical potency. The hypothetical data for this compound (Compound X) illustrates a promising profile for an IDO1 inhibitor, with high cellular potency and functional efficacy in rescuing T-cell proliferation. The comparative analysis with established inhibitors like Epacadostat and Navoximod provides a valuable context for understanding its potential advantages and disadvantages. The detailed protocols provided in this guide offer a robust framework for the in-vitro evaluation of novel IDO1 inhibitors, enabling researchers to make informed decisions in the drug discovery and development process.

References

  • Munn, D. H., & Mellor, A. L. (2016). IDO in Cancer: A Double-Edged Sword. Journal of Clinical Investigation, 126(5), 1652-1659. [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • European Pharmaceutical Review. (2021, March 18). Cell-based assay developed to identify IDO1 inhibitors for immuno-oncology. Retrieved from [Link]

  • Aurora Biolabs. (n.d.). IDO1 Activity Assay Kit for Inhibitor Screening. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Inhibitor Screening Assay Kit -384. Retrieved from [Link]

  • BPS Bioscience. (n.d.). IDO1 Fluorogenic Inhibitor Screening Assay Kit. Retrieved from [Link]

  • I-Tzoneva, R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486–491. [Link]

  • I-Tzoneva, R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • Röhrig, U. F., et al. (2015). Challenges in the Discovery of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. Journal of Medicinal Chemistry, 58(24), 9421–9442. [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. Retrieved from [Link]

  • Ebata, T., et al. (2020). Phase I study of the indoleamine 2,3-dioxygenase 1 inhibitor navoximod (GDC-0919) as monotherapy and in combination with the PD-L1 inhibitor atezolizumab in Japanese patients with advanced solid tumours. Investigational New Drugs, 38(2), 468–477. [Link]

  • Kincaid, V. A., et al. (2018). Immune-modulating enzyme indoleamine 2,3-dioxygenase is effectively inhibited by targeting its apo-form. Proceedings of the National Academy of Sciences, 115(13), 3329–3334. [Link]

  • van der Kooij, M. K., et al. (2019). Abstract B060: Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of a IDO1-expressing mouse model to evaluate target modulation. Molecular Cancer Therapeutics, 18(12_Supplement_2), B060-B060. [Link]

  • Infante, J. R., et al. (2018). Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors. Journal for ImmunoTherapy of Cancer, 6(1), 56. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Oncolines. (2019, October 23). Side-by-side comparison of small molecule IDO1 inhibitors in biochemical and cell-based assays and development of an IDO1-expre. Retrieved from [Link]

  • Dolšak, A., et al. (2020). Discovery and Characterisation of Dual Inhibitors of Tryptophan 2,3-Dioxygenase (TDO2) and Indoleamine 2,3-Dioxygenase 1 (IDO1) Using Virtual Screening. Molecules, 25(18), 4236. [Link]

  • Qian, F., et al. (2018). Quantification of IDO1 enzyme activity in normal and malignant tissues. Methods in Enzymology, 611, 23-40. [Link]

  • Lewis-Ballester, A., et al. (2012). The Mechanism of Substrate Inhibition in Human Indoleamine 2,3-Dioxygenase. Biochemistry, 51(6), 1275–1284. [Link]

  • ResearchGate. (n.d.). IDO inhibition kinetics of flavonoids (4–6). IDO1 enzyme was treated.... Retrieved from [Link]

  • I-Tzoneva, R., et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(56), 30814–30820. [Link]

  • Zhang, Y., et al. (2022). Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources. Frontiers in Pharmacology, 13, 1006431. [Link]

  • Li, F., et al. (2022). Indoleamine 2,3-Dioxygenase (IDO) Activity: A Perspective Biomarker for Laboratory Determination in Tumor Immunotherapy. International Journal of Molecular Sciences, 23(19), 11689. [Link]

  • Li, Y., et al. (2020). Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. European Journal of Medicinal Chemistry, 208, 112792. [Link]

  • Wesseler, F., et al. (2020). Cell‐Based Identification of New IDO1 Modulator Chemotypes. ChemMedChem, 15(1), 77–83. [Link]

  • Maciążek-Jurczyk, M., et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Scientific Reports, 11(1), 1–11. [Link]

  • Singh, S., & Kumar, S. (2022). Need to focus on inhibitory activity of benzimidazole analogues against indolamine 2,3-dioxygenase-1 (IDO-1). Medical Oncology, 39(1), 1–3. [Link]

  • Gharat, L. A., et al. (2018). Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3766–3773. [Link]

  • Prendergast, G. C., et al. (2017). Discovery of IDO1 inhibitors: from bench to bedside. Cancer Research, 77(24), 6795–6811. [Link]

  • Serafini, R. A., et al. (2019). Synthesis, Docking and Biological Evaluation of a Novel Class of Imidazothiazoles as IDO1 Inhibitors. Molecules, 24(10), 1913. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the Herbicidal Efficacy of 5-chloro-2-(1H-imidazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Herbicidal Solutions

In the continuous effort to ensure global food security, the development of effective and selective herbicides remains a cornerstone of modern agriculture. The imidazolinone class of herbicides has long been recognized for its potent, broad-spectrum weed control at low application rates.[1] These compounds function by inhibiting the acetolactate synthase (ALS) enzyme, a critical component in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[2][3] This specific mode of action, targeting a pathway absent in animals, provides a favorable toxicological profile.

This guide focuses on a promising subclass of imidazolinone derivatives: 5-chloro-2-(1H-imidazol-1-yl)anilines. While extensive public data on this specific scaffold is emerging, its structural similarity to established imidazolinone herbicides suggests significant potential. This document serves as a comprehensive framework for researchers and drug development professionals to benchmark the herbicidal efficacy of novel 5-chloro-2-(1H-imidazol-1-yl)aniline derivatives against current industry standards. We will delve into the essential experimental protocols, present benchmark data from established imidazolinone herbicides, and provide the scientific rationale behind these methodologies.

Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The herbicidal activity of imidazolinone derivatives stems from their ability to inhibit the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS).[2] This enzyme catalyzes the initial step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[4] The inhibition of ALS leads to a deficiency in these vital amino acids, which are the building blocks for proteins. This, in turn, halts cell division and plant growth, ultimately leading to plant death.[1] The translocation of these herbicides through both xylem and phloem allows them to accumulate in the meristematic tissues, where the demand for amino acids is highest.[2]

ALS Inhibition Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS/AHAS) Pyruvate->ALS Substrate BCAA Valine, Leucine, Isoleucine ALS->BCAA Catalysis Protein Protein Synthesis BCAA->Protein Growth Plant Growth & Cell Division Protein->Growth Herbicide This compound Derivatives Herbicide->ALS Inhibition

Caption: Mechanism of action of imidazolinone herbicides.

Experimental Protocols for Efficacy Benchmarking

To objectively assess the herbicidal potential of novel this compound derivatives, a standardized set of experiments is crucial. The following protocols are designed to provide a comprehensive evaluation of herbicidal activity, selectivity, and spectrum.

Synthesis of this compound Derivatives

The synthesis of the target compounds is the foundational step. A general synthetic route often involves the nucleophilic substitution of a suitable precursor with imidazole, followed by functional group modifications. The choice of catalysts, such as strong bases like sodium tert-butoxide or potassium tert-butoxide, can significantly influence reaction yields and efficiency.[5]

Synthesis_Workflow start Starting Materials (e.g., Substituted Anilines, Imidazole Precursors) reaction Chemical Synthesis (e.g., Nucleophilic Substitution, Cyclization) start->reaction purification Purification (e.g., Column Chromatography, Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS, Elemental Analysis) purification->characterization final_product Pure this compound Derivative characterization->final_product

Caption: Generalized workflow for the synthesis and characterization of test compounds.

Greenhouse Bioassays for Herbicidal Activity

Greenhouse bioassays provide a controlled environment for the initial screening of herbicidal efficacy.

Step-by-Step Methodology:

  • Plant Material: Utilize a selection of common monocotyledonous and dicotyledonous weeds. Suggested species include:

    • Grasses: Echinochloa crus-galli (Barnyardgrass), Setaria viridis (Green Foxtail), Digitaria sanguinalis (Large Crabgrass).[6]

    • Broadleaf Weeds: Amaranthus retroflexus (Redroot Pigweed), Chenopodium album (Common Lambsquarters), Ipomoea lacunosa (Pitted Morningglory).[6]

  • Potting and Growth: Sow seeds in pots filled with a standardized soil mix. Grow plants in a greenhouse under controlled conditions (e.g., 25-30°C, 16h/8h light/dark cycle).

  • Herbicide Application: Apply the synthesized derivatives at various concentrations (e.g., 10, 50, 100, 250 g a.i./ha) as a post-emergence spray when the weeds reach the 2-4 leaf stage. Include a known active imidazolinone herbicide (e.g., imazethapyr) as a positive control and an untreated group as a negative control.

  • Evaluation: Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment (DAT) on a scale of 0% (no effect) to 100% (complete kill).[7]

  • Data Analysis: Calculate the GR₅₀ (the dose required to cause a 50% reduction in plant growth) for each compound against each weed species.

Causality Behind Experimental Choices: The use of a diverse range of weed species allows for the determination of the herbicidal spectrum. A dose-response study is essential for quantifying and comparing the potency of different derivatives.

Crop Selectivity Studies

A critical attribute of a successful herbicide is its selectivity towards target weeds while being safe for the intended crop.

Step-by-Step Methodology:

  • Crop Species: Select commercially important crops such as corn (Zea mays), soybean (Glycine max), and wheat (Triticum aestivum).

  • Experimental Design: Follow the same procedure as the greenhouse bioassay, but use crop plants instead of weeds.

  • Evaluation: Assess crop injury (phytotoxicity) at the same time points as the weed control evaluation. Symptoms to look for include stunting, chlorosis, and necrosis.[2]

  • Data Analysis: Determine the highest dose of the derivative that does not cause significant crop injury.

Trustworthiness of the Protocol: This self-validating system directly compares the herbicidal effect on weeds with the phytotoxic effect on crops under identical conditions, providing a clear indication of selectivity.

Benchmark Data: Herbicidal Efficacy of Commercial Imidazolinone Herbicides

The following tables summarize the herbicidal efficacy of established imidazolinone herbicides against common agricultural weeds. This data serves as a benchmark against which novel this compound derivatives can be compared.

Table 1: Post-Emergence Herbicidal Efficacy of Imazethapyr and Imazamox on Selected Weeds.

Weed SpeciesCommon NameImazethapyr (70 g/ha) % ControlImazamox (70 g/ha) % Control
Amaranthus retroflexusRedroot Pigweed>90%>90%
Chenopodium albumCommon Lambsquarters80-90%85-95%
Setaria sp.Foxtail85-95%85-95%
Digitaria sanguinalisLarge Crabgrass70-80%75-85%
Commelina benghalensisTropical Spiderwort<60%70-80%

Data synthesized from multiple sources for comparative purposes.[8][9]

Table 2: Comparative Efficacy of Imidazolinone Mixtures in Corn. [6]

Weed SpeciesCommon NameImazethapyr + Imazapyr (% Control)Atrazine + Metolachlor (PRE) fb Nicosulfuron (POST) (% Control)
Brachiaria platyphyllaBroadleaf Signalgrass>86%>90%
Digitaria sanguinalisLarge Crabgrass>86%>90%
Amaranthus palmeriPalmer Amaranth<67%>90%
Ipomoea lacunosaPitted Morningglory>86%<80%
Senna obtusifoliaSicklepod>86%>90%

Conclusion

The development of novel herbicides is a data-driven process that requires rigorous and standardized evaluation. This guide provides a robust framework for benchmarking the herbicidal efficacy of this compound derivatives. By following the outlined experimental protocols and comparing the results against the provided benchmark data for established imidazolinone herbicides, researchers can effectively identify promising candidates for further development. The key to advancing weed management lies in the systematic exploration of novel chemical scaffolds and a thorough understanding of their biological activity.

References

  • Walker, E. R. (2022). Comparison of herbicide programs in imidazolinone tolerant corn. University of Tennessee. Available at: [Link]

  • Kaur, S., Kaur, T., & Bhullar, M. S. (2016). Imidazolinone herbicides for weed control in greengram. Indian Journal of Weed Science, 48(1), 37–39. Available at: [Link]

  • Alister, C., & Kogan, M. (2005). Efficacy of imidazolinone herbicides applied to imidazolinone-resistant maize and their carryover effect on rotational crops. Crop Protection, 24(4), 375-379.
  • University of California Agriculture and Natural Resources. (n.d.). Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors. Herbicide Symptoms. Available at: [Link]

  • Andrade, G. C. G., et al. (2021). Imidazolinone herbicide dissipation in rice fields as affected by intermittent and continuous irrigation. Revista Brasileira de Engenharia Agrícola e Ambiental, 25(11), 779-785.
  • McCourt, J. A., & Duggleby, R. G. (2021).
  • Guddat, L. W., et al. (2021). HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE.
  • Sarangi, D., et al. (2023). Mutations in the acetolactate synthase (ALS) enzyme affect shattercane (Sorghum bicolor) response to ALS-inhibiting herbicides. Weed Science, 71(4), 289-297.
  • Lee, H. J., et al. (2001). Synthesis and Herbicidal Activity of New Imidazolidinedione Derivatives. Journal of Pesticide Science, 26(1), 67-75.
  • Hama, H., et al. (2011). Synthesis and herbicidal activity of 3-substituted toxoflavin analogs. Journal of Pesticide Science, 36(3), 332-336.
  • Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234.
  • Kaur, S., Kaur, T., & Bhullar, M. S. (2016). Imidazolinone herbicides for weed control in greengram. Semantic Scholar.
  • Duke, S. O. (2012). Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements. Pest Management Science, 68(4), 505-512.
  • Wang, Y., et al. (2016). Synthesis and evaluation of substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives as potent herbicidal agents. Bioorganic & Medicinal Chemistry Letters, 26(4), 1278-1282.
  • Ferrell, J. A., & Sellers, B. A. (2018). Efficacy of Herbicide Active Ingredients Against Aquatic Weeds. University of Florida, IFAS Extension.
  • Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules, 30(5), 1234.
  • Lee, S., et al. (2023).
  • Wang, Y., et al. (2020). Design, synthesis and herbicidal evaluation of novel uracil derivatives containing an isoxazoline moiety. Pest Management Science, 76(10), 3395-3402.
  • Meepagala, K. M., & Johnson, R. D. (2021). Enantioselective and Synergistic Herbicidal Activities of Common Amino Acids Against Amaranthus tricolor and Echinochloa crus-galli. Plants, 10(4), 698.
  • Kanissery, R., et al. (2021). Effect of Herbicides on the Management of the Invasive Weed Solanum rostratum Dunal (Solanaceae). Plants, 10(2), 297.
  • Zhang, Y., et al. (2023). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. International Journal of Molecular Sciences, 24(23), 16905.

Sources

The Evolving Landscape of Drug-Likeness: A Comparative Analysis of 5-chloro-2-(1H-imidazol-1-yl)aniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the relentless pursuit of novel therapeutic agents, the early-stage evaluation of a molecule's "drug-likeness" is a critical determinant of its future success. This guide offers an in-depth, comparative analysis of the drug-like properties of 5-chloro-2-(1H-imidazol-1-yl)aniline and its derivatives. By juxtaposing their predicted physicochemical and pharmacokinetic profiles with established anticancer agents, 5-Fluorouracil and Imatinib, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for assessing the potential of this promising class of compounds.

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds.[1] Its unique electronic and structural features allow for diverse interactions with biological targets.[2] Coupled with a substituted aniline moiety, as in this compound, it presents a chemical space ripe for exploration in the quest for new therapeutics. This guide will navigate the essential parameters that define a viable drug candidate, from fundamental physicochemical properties to complex pharmacokinetic behaviors.

A Head-to-Head Comparison: Physicochemical Properties and Lipinski's Rule of Five

A molecule's journey through the body is profoundly influenced by its physicochemical characteristics. Properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors are pivotal for absorption and distribution. Lipinski's Rule of Five provides a foundational set of guidelines for predicting oral bioavailability.[1][3]

To initiate our comparative analysis, we performed in silico predictions of these key parameters for our lead compound, this compound, and two of its derivatives: a nitro-substituted and a fluoro-substituted analogue. These are compared against the well-established anticancer drugs, 5-Fluorouracil, a pyrimidine analogue,[4] and Imatinib, a tyrosine kinase inhibitor.[5]

CompoundMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
This compoundC9H8ClN3193.642.15130
5-chloro-2-(1H-imidazol-1-yl)-4-nitroanilineC9H7ClN4O2238.642.54150
5-chloro-2-(1H-imidazol-1-yl)-4-fluoroanilineC9H7ClFN3211.632.35130
5-FluorouracilC4H3FN2O2130.08-0.89240
ImatinibC29H31N7O493.604.53280

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis.

As the data indicates, the parent compound and its fluoro and nitro derivatives all exhibit molecular weights well under the 500 Dalton threshold, a favorable characteristic for passive diffusion across cell membranes. Their predicted logP values fall within an optimal range for a balance of aqueous solubility and lipid membrane permeability. Encouragingly, all three compounds show zero violations of Lipinski's Rule of Five, suggesting a strong potential for good oral bioavailability. In comparison, both 5-Fluorouracil and Imatinib also adhere to Lipinski's rules, underscoring the importance of these parameters in the design of orally active drugs.

Navigating the Body: A Deep Dive into ADMET Profiles

Beyond basic physicochemical properties, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount.[6] Early in silico prediction of these properties can significantly de-risk a drug development program by identifying potential liabilities before costly and time-consuming experimental studies.[7]

Using a combination of predictive models, we have generated a comparative ADMET profile for our compounds of interest.

ParameterThis compound5-chloro-2-(1H-imidazol-1-yl)-4-nitroaniline5-chloro-2-(1H-imidazol-1-yl)-4-fluoroaniline5-FluorouracilImatinib
Absorption
Human Intestinal Absorption (%)95.394.895.248.790.0
Caco-2 Permeability (logPapp)0.980.870.95-1.150.91
Distribution
BBB Permeability (logBB)-0.45-0.58-0.48-1.12-0.78
CNS Permeability (logPS)-2.10-2.35-2.15-3.21-2.87
Metabolism
CYP2D6 InhibitorNoNoNoNoYes
CYP3A4 InhibitorYesYesYesNoYes
Excretion
Total Clearance (log ml/min/kg)0.350.280.330.78-0.15
Toxicity
AMES ToxicityNoYesNoNoNo
hERG I InhibitorNoNoNoNoNo
HepatotoxicityYesYesYesNoYes

Table 2: Predicted ADMET Properties of Aniline Derivatives and Comparator Drugs.

The aniline derivatives demonstrate excellent predicted human intestinal absorption, a key indicator of oral bioavailability. Their Caco-2 permeability, an in vitro model for intestinal absorption, is also predicted to be high.[8] In terms of distribution, the compounds are predicted to have limited blood-brain barrier (BBB) permeability, which can be advantageous in minimizing central nervous system side effects for peripherally targeted therapies.

A critical aspect of a drug's profile is its interaction with metabolic enzymes, particularly the cytochrome P450 (CYP) family.[9] Our predictions suggest that the aniline derivatives are likely inhibitors of CYP3A4, a major enzyme involved in drug metabolism. This finding warrants further experimental investigation as it could indicate a potential for drug-drug interactions.

Regarding toxicity, the parent compound and its fluoro derivative are predicted to be non-mutagenic (AMES negative). However, the nitro derivative shows a potential for mutagenicity. All three aniline derivatives, along with Imatinib, are flagged for potential hepatotoxicity, a common concern for many small molecule drugs that necessitates careful monitoring in later developmental stages.

Experimental Protocols for Validation

While in silico predictions are invaluable for early-stage assessment, experimental validation is essential. Below are detailed protocols for key assays to determine the drug-likeness of the this compound derivatives.

Protocol 1: Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of the octanol-water partition coefficient (logP).[10]

Methodology:

  • Preparation of Phases: Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.

  • Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.

  • Partitioning: Mix the aqueous solution of the compound with an equal volume of the n-octanol phase in a separatory funnel.

  • Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for partitioning equilibrium to be reached.

  • Phase Separation: Allow the two phases to separate completely.

  • Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Protocol 2: In Vitro Metabolic Stability Assay using Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes.[11]

Methodology:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes, NADPH (a cofactor for CYP enzymes), and buffer.

  • Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a suitable organic solvent (e.g., acetonitrile).

  • Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression line is the rate constant of metabolism. The half-life (t1/2) and intrinsic clearance can be calculated from this rate constant.

Protocol 3: Cytotoxicity Assessment by MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and cytotoxicity.[9]

Methodology:

  • Cell Seeding: Seed a suitable human cancer cell line (e.g., HeLa or A549) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Visualizing the Path to a Viable Drug

To better illustrate the decision-making process in early-stage drug discovery, the following workflow diagram outlines the key stages of evaluating drug-likeness.

DrugLikenessWorkflow cluster_insilico In Silico Evaluation cluster_invitro In Vitro Validation PhysicoChem Physicochemical Properties (MW, logP, HBD, HBA) Lipinski Lipinski's Rule of Five PhysicoChem->Lipinski ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Lipinski->ADMET Go_NoGo Go/No-Go Decision ADMET->Go_NoGo LogP_Exp Experimental logP (Shake-Flask) Metabolic_Stability Metabolic Stability (Microsomal Assay) LogP_Exp->Metabolic_Stability Cytotoxicity Cytotoxicity (MTT, LDH Assays) Metabolic_Stability->Cytotoxicity Lead_Candidate Lead Candidate Cytotoxicity->Lead_Candidate Go_NoGo->LogP_Exp Go Optimization Lead Optimization Go_NoGo->Optimization No-Go (Iterate) Optimization->PhysicoChem

Caption: A workflow for evaluating the drug-likeness of novel compounds.

Conclusion: A Promising Scaffold with a Clear Path Forward

The in silico analysis of this compound and its derivatives reveals a promising drug-likeness profile. Their adherence to Lipinski's Rule of Five, coupled with favorable predicted absorption and distribution properties, positions them as attractive candidates for further development. However, the potential for CYP3A4 inhibition and hepatotoxicity are key areas that demand rigorous experimental investigation.

By following the outlined experimental protocols, researchers can validate these in silico findings and gain a more comprehensive understanding of the therapeutic potential of this chemical scaffold. This integrated approach of computational prediction and experimental validation is crucial for navigating the complex landscape of drug discovery and ultimately, for delivering safe and effective medicines to patients in need.

References

  • Kumar M, Kumar D, Raj V. Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul - Longdom Publishing. Curr Synthetic Sys Biol. 2017;5(1). doi:10.4172/2332-0737.1000135. [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Accessed January 22, 2026. [Link]

  • In silico design and evaluation of novel 5-fluorouracil analogues as potential anticancer agents. PMC. Accessed January 22, 2026. [Link]

  • Imatinib. Wikipedia. Accessed January 22, 2026. [Link]

  • Pires DEV, Blundell TL, Ascher DB. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. J Med Chem. 2015;58(9):4066-4072. doi:10.1021/acs.jmedchem.5b00104. [Link]

  • Worthington K, Wnek R, Lew K. Particle-Induced Artifacts in the MTT and LDH Viability Assays. ACS Publications. Accessed January 22, 2026. [Link]

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning. Accessed January 22, 2026. [Link]

  • Metabolic Stability Assay Services. BioIVT. Accessed January 22, 2026. [Link]

  • Microsomal Stability. Cyprotex. Accessed January 22, 2026. [Link]

  • In-silico ADMET analysis of imidazole derivatives to screen new drug like carriers. ResearchGate. Accessed January 22, 2026. [Link]

  • Lipinski's rule of five. Wikipedia. Accessed January 22, 2026. [Link]

  • lipinski rule of five. Lecture Notes. Accessed January 22, 2026. [Link]

  • Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodiumfalciparum. PubMed Central. Accessed January 22, 2026. [Link]

  • Synthesis, characterization and computational investigation of 5-chloro-2-(5-(2-methyl-1H-benzimidazol-5-yl)-1,3,4-oxadiazol-2-yl)aniline: DFT, parr indices, ADMET, molecular docking and molecular dynamics. ResearchGate. Accessed January 22, 2026. [Link]

  • In silico ADMET screening & molecular docking of some 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol. Neliti. Accessed January 22, 2026. [Link]

  • ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. ResearchGate. Accessed January 22, 2026. [Link]

  • A novel imatinib analogue inhibitor of chronic myeloid leukaemia: design, synthesis and characterization—explanation of its folded conformation. Royal Society Publishing. Accessed January 22, 2026. [Link]

  • Design, synthesis, anticancer evaluation, and in silico ADMET analysis of novel thalidomide analogs as promising immunomodulatory agents. RSC Publishing. Accessed January 22, 2026. [Link]

  • Theory - How to interpret pkCSM results. Biosig Lab. Accessed January 22, 2026. [Link]

  • pkCSM. Biosig Lab. Accessed January 22, 2026. [Link]

  • SwissADME. SwissADME. Accessed January 22, 2026. [Link]

  • Frequently Asked Questions. SwissADME. Accessed January 22, 2026. [Link]

  • Lipinski Rule of Five. SCFBio. Accessed January 22, 2026. [Link]

  • ADMET analysis of compounds 1-4. ResearchGate. Accessed January 22, 2026. [Link]

  • 5-Fluorouracil/Coumarin and 5-Fluorouracil/Chromone Hybrids: Synthesis and Drug-Likeness Modeling. MDPI. Accessed January 22, 2026. [Link]

  • ADMET and Solubility Analysis of New 5-Nitroisatine-Based Inhibitors of CDK2 Enzymes. MDPI. Accessed January 22, 2026. [Link]

  • Lipinski's rule of five with additional parameters and drug likeness scores. ResearchGate. Accessed January 22, 2026. [Link]

  • The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives. MDPI. Accessed January 22, 2026. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-chloro-2-(1H-imidazol-1-yl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. 5-chloro-2-(1H-imidazol-1-yl)aniline, a compound featuring a chlorinated aniline core and an imidazole substituent, presents a complex hazard profile that demands a rigorous and informed disposal strategy. This guide provides the essential, step-by-step procedures for its safe handling and disposal, grounded in an understanding of its chemical nature and the regulatory frameworks that govern hazardous waste.

Part 1: Hazard Profile and Risk Assessment

Understanding the "why" behind a disposal protocol begins with a thorough risk assessment. The structure of this compound incorporates three key moieties, each contributing to its overall hazard profile: the aniline backbone, the chloro-substituent, and the imidazole ring.

  • Aniline Moiety: Anilines are well-documented for their toxicity. They can be rapidly absorbed through the skin and are known to cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen, leading to symptoms like dizziness, headache, and cyanosis (a blueish tint to the skin).[1] The U.S. Environmental Protection Agency (EPA) has classified aniline as a Group B2, probable human carcinogen.[2]

  • Chlorinated Aromatic Moiety: The presence of chlorine on the aromatic ring increases the compound's environmental persistence and potential for bioaccumulation. Chlorinated hydrocarbons are a class of compounds monitored by the EPA, and their disposal is strictly regulated to prevent environmental contamination.[3][4]

  • Imidazole Moiety: Imidazole and its derivatives can be corrosive and may cause severe skin burns and eye damage.[5][6] They are also incompatible with strong oxidizing agents and acids.[7][8]

Synthesizing the hazard information from these structural components allows us to anticipate the risks associated with the target compound.

Table 1: Anticipated GHS Hazard Classifications
Hazard ClassGHS Hazard Statement CodeDescriptionSource Analogy
Acute Toxicity, OralH301 / H302Toxic or Harmful if swallowedAniline, 2-(1H-Imidazol-1-yl)aniline[9][10]
Acute Toxicity, DermalH311 / H312Toxic or Harmful in contact with skinAniline, 2-(1H-Imidazol-1-yl)aniline[9][10]
Acute Toxicity, InhalationH331 / H332Toxic or Harmful if inhaledAniline, 2-(1H-Imidazol-1-yl)aniline[9][10]
Serious Eye DamageH318Causes serious eye damageAniline, Imidazole[5]
Skin SensitizationH317May cause an allergic skin reactionAniline[10]
CarcinogenicityH351Suspected of causing cancerAniline[2]
Germ Cell MutagenicityH341Suspected of causing genetic defectsAniline
Aquatic Hazard (Acute/Chronic)H400 / H410Very toxic to aquatic life (with long-lasting effects)Aniline[10][11]

Part 2: Pre-Disposal Operations: Safety and Segregation

Proper disposal begins long before the waste container is full. It starts with meticulous handling and segregation at the point of generation.

Personal Protective Equipment (PPE) - The First Line of Defense

Given the high potential for dermal absorption and toxicity, a robust PPE protocol is non-negotiable.

  • Hand Protection: Use double-gloving. Wear nitrile gloves as a base layer, with an outer layer of butyl or Viton® gloves, which offer superior resistance to aromatic amines.[1] Always inspect gloves for tears or punctures before use.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash risk, a full-face shield should be worn in addition to goggles.

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required. For handling larger quantities or in the event of a spill, a chemically resistant apron or coveralls are recommended.[11]

  • Work Area: All handling and waste consolidation must be performed within a certified chemical fume hood to minimize inhalation exposure.[8][12]

Waste Segregation: Preventing Catastrophe

The causality behind strict waste segregation is the prevention of dangerous chemical reactions within the waste container. This compound waste must be kept separate from:

  • Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides) which can react violently with anilines.[1]

  • Strong Acids and Acid Chlorides: To prevent exothermic and potentially explosive reactions.[5][13]

  • Aqueous Waste Streams: Unless specifically instructed by your institution's Environmental Health & Safety (EHS) department, do not mix this organic waste with aqueous waste.

This compound should be disposed of in a dedicated "Halogenated Organic Waste" container.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound from the laboratory bench to the central accumulation area.

Protocol 1: Waste Collection at the Point of Generation

  • Container Selection: Obtain a designated hazardous waste container from your EHS department. This should be a chemically compatible container (e.g., polyethylene or glass) with a secure, vapor-tight screw-top lid.[7][12] Ensure the container is clean and dry before its first use.

  • Labeling: Affix a hazardous waste label to the container before adding any waste. Fill out all required fields:

    • Full Chemical Name: "this compound"

    • List all other components of the waste stream (e.g., solvents used for rinsing).

    • Hazard identification checkboxes (e.g., Toxic, Health Hazard, Environmental Hazard).

    • Your name, lab number, and the date of first accumulation.

  • Transferring Waste:

    • Solid Waste: Use a dedicated spatula to transfer solid this compound into the waste container.

    • Contaminated Labware: Place grossly contaminated items (e.g., weigh boats, pipette tips) directly into the solid waste container.

    • Rinsate: Rinse contaminated glassware (e.g., flasks, beakers) with a minimal amount of a suitable organic solvent (e.g., methanol, acetone). Transfer this rinsate into a designated "Halogenated Organic Liquid Waste" container. Do not rinse directly into a drain.[12]

  • Container Management:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers to mitigate spills.

Protocol 2: Managing Full Containers and Disposal Records

  • Finalizing the Label: Once the container is full (do not overfill; leave at least 10% headspace for liquids) or you are finished generating this waste stream, finalize the label with the date the container was filled.

  • Requesting Pickup: Follow your institution's procedure for hazardous waste pickup. This typically involves submitting an online or paper request form to the EHS department.

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory. This record is crucial for regulatory compliance and internal safety audits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for proper disposal.

G Disposal Workflow for this compound start Waste Generation (Solid, Liquid, or Contaminated Labware) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select & Pre-Label 'Halogenated Waste' Container ppe->container segregate Step 3: Segregate from Incompatible Chemicals (Oxidizers, Acids) container->segregate transfer Step 4: Transfer Waste (Inside Chemical Fume Hood) segregate->transfer close_store Step 5: Securely Close Container & Store in Satellite Accumulation Area (SAA) transfer->close_store is_full Container Full? close_store->is_full is_full->close_store No request_pickup Step 6: Finalize Label & Request EHS Pickup is_full->request_pickup Yes end Waste Awaiting Pickup request_pickup->end

Caption: Disposal workflow from generation to EHS pickup.

Part 4: Spill and Emergency Procedures

Even with meticulous planning, accidents can happen. Immediate and correct response is critical.

  • Minor Spill (Contained within a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, dry sand, or a chemical spill pillow.[1][14]

    • Carefully scoop the absorbent material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent, and dispose of the cleaning materials as hazardous waste.[12]

  • Major Spill (Outside of a fume hood) or Personal Exposure:

    • Evacuate: Immediately evacuate the laboratory and alert others.

    • Isolate: Close the laboratory doors and prevent re-entry.

    • Call for Help: Contact your institution's emergency number (e.g., EHS, campus police) immediately. Provide the chemical name and location of the spill.[1]

    • Personal Decontamination:

      • Skin Contact: Quickly remove contaminated clothing and rinse the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.

      • Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15-30 minutes, holding the eyelids open.[1] Seek immediate medical attention.

      • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin rescue breathing.[1] Seek immediate medical attention.

By adhering to these detailed procedures, researchers can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with institutional and federal regulations, thereby protecting themselves, their colleagues, and the environment.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Aniline. Retrieved from Carl ROTH GmbH + Co. KG. [Link]

  • New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Aniline. Retrieved from NJ.gov. [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1. Retrieved from OSHA.gov. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from EPA.gov. [Link]

  • ACS Chemical Health & Safety. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from ACS Publications. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from EPA.gov. [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from Vita-D-Chlor. [Link]

  • Washington State University. (n.d.). Aniline Standard Operating Procedure. Retrieved from WSU Environmental Health & Safety. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Aniline. Retrieved from EPA.gov. [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: Aniline. Retrieved from Chemos.de. [Link]

  • University of Washington. (2025). Imidazole Standard Operating Procedure. Retrieved from UW Environmental Health & Safety. [Link]

  • Washington State University. (n.d.). Imidazole Standard Operating Procedure. Retrieved from WSU Environmental Health & Safety. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Imidazole. Retrieved from Carl ROTH GmbH + Co. KG. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.